Boc-(R)-3-Thienylglycine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-thiophen-3-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)7-4-5-17-6-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYLMXXKPBZDHN-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CSC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CSC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427467 | |
| Record name | (2R)-[(tert-Butoxycarbonyl)amino](thiophen-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33130-97-1 | |
| Record name | (2R)-[(tert-Butoxycarbonyl)amino](thiophen-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Boc-(R)-3-Thienylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Boc-(R)-3-Thienylglycine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique thienyl side chain offers opportunities for novel molecular interactions, making it a valuable building block in the design of peptide-based therapeutics and other bioactive molecules. This document details a prominent enantioselective synthetic route, including experimental protocols and relevant data.
Introduction
This compound, also known as Boc-D-(3-thienyl)glycine, is a derivative of the simplest amino acid, glycine, featuring a thiophene ring at the α-carbon and a tert-butoxycarbonyl (Boc) protecting group on the amino moiety.[1] The presence of the Boc group facilitates its use in standard solid-phase and solution-phase peptide synthesis.[1] The thiophene ring introduces unique steric and electronic properties that can enhance the biological activity and selectivity of peptides and small molecule drugs.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₄S | [3] |
| Molecular Weight | 257.31 g/mol | [3] |
| Appearance | White or off-white powder | [3] |
| Melting Point | 115 - 121 °C | [3] |
| Optical Rotation | [α]D²⁵ = -110 ± 1° (c=1 in EtOH) | [3] |
| Purity (Chiral HPLC) | ≥ 99.5% | [3] |
| Storage Conditions | 0 - 8 °C | [3] |
Enantioselective Synthesis Approach
The synthesis of enantiomerically pure α-arylglycines, such as this compound, presents a significant challenge due to the propensity for racemization at the α-position. Several asymmetric strategies have been developed to address this, including the use of chiral auxiliaries, and catalytic asymmetric methods. One effective and well-documented approach involves the rhodium-catalyzed asymmetric addition of an arylboronic acid to an N-tert-butanesulfinyl imino ester. This methodology provides high yields and excellent diastereoselectivities for a variety of arylglycine derivatives.[3]
Below is a detailed experimental protocol adapted from this approach for the synthesis of this compound.
Synthesis Workflow
Caption: Workflow for the enantioselective synthesis of this compound.
Experimental Protocols
Step 1: Rhodium-Catalyzed Asymmetric Addition
This step involves the key asymmetric carbon-carbon bond formation.
-
Materials:
-
3-Thiopheneboronic acid
-
Ethyl glyoxylate N-tert-butanesulfinylimine
-
[Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene)
-
Chiral phosphine ligand (e.g., (R)-BINAP)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Base (e.g., K₃PO₄)
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve [Rh(cod)Cl]₂ and the chiral phosphine ligand in the anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.
-
Add 3-thiopheneboronic acid, ethyl glyoxylate N-tert-butanesulfinylimine, and the base to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-sulfinyl-(R)-3-thienylglycine ethyl ester.
-
Step 2: Deprotection of the N-Sulfinyl Group
The tert-butanesulfinyl auxiliary is removed under acidic conditions.
-
Materials:
-
N-Sulfinyl-(R)-3-thienylglycine ethyl ester from Step 1
-
Hydrochloric acid (e.g., 4 M in dioxane or methanolic HCl)
-
Anhydrous solvent (e.g., methanol or dioxane)
-
-
Procedure:
-
Dissolve the N-sulfinyl-(R)-3-thienylglycine ethyl ester in the anhydrous solvent.
-
Add the hydrochloric acid solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid, yielding the hydrochloride salt of (R)-3-thienylglycine ethyl ester.
-
Step 3: Boc Protection
The free amino group is protected with a Boc group.
-
Materials:
-
(R)-3-Thienylglycine ethyl ester hydrochloride from Step 2
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Base (e.g., triethylamine or sodium bicarbonate)
-
Solvent (e.g., dichloromethane or a biphasic mixture of water and an organic solvent)
-
-
Procedure:
-
Suspend the (R)-3-thienylglycine ethyl ester hydrochloride in the chosen solvent.
-
Add the base to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate to the mixture.
-
Stir the reaction at room temperature until the starting material is fully consumed (monitored by TLC).
-
If a biphasic system is used, separate the organic layer. If a single solvent is used, wash the reaction mixture with aqueous acid (e.g., 1 M HCl) and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound ethyl ester.
-
Step 4: Saponification of the Ethyl Ester
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
-
Materials:
-
This compound ethyl ester from Step 3
-
Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)
-
Solvent mixture (e.g., tetrahydrofuran/water or methanol/water)
-
-
Procedure:
-
Dissolve the this compound ethyl ester in the solvent mixture.
-
Add an aqueous solution of the base (e.g., 1 M LiOH).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, acidify the reaction mixture to a pH of approximately 2-3 with a suitable acid (e.g., 1 M HCl or citric acid).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization to afford pure this compound.
-
Data Summary
The following table summarizes typical quantitative data expected from the described synthetic route. Actual results may vary depending on specific reaction conditions and scale.
| Step | Product | Typical Yield | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |
| 1 | N-Sulfinyl-(R)-3-Thienylglycine Ethyl Ester | 61-90% | >98:2 d.r. |
| 2 | (R)-3-Thienylglycine Ethyl Ester Hydrochloride | Quantitative | >98% e.e. |
| 3 | This compound Ethyl Ester | >90% | >98% e.e. |
| 4 | This compound | >90% | >98% e.e. |
Logical Relationships in Asymmetric Synthesis
The success of this enantioselective synthesis hinges on the effective control of stereochemistry at the α-carbon. The following diagram illustrates the key relationships influencing the stereochemical outcome.
Caption: Key factors influencing the stereochemical outcome of the synthesis.
Conclusion
The synthesis of this compound can be effectively achieved through a multi-step sequence starting with a rhodium-catalyzed asymmetric addition of 3-thiopheneboronic acid to an N-tert-butanesulfinyl imino ester. This method provides the target compound with high enantiopurity, making it suitable for applications in the development of chiral pharmaceuticals. The detailed protocols and data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and organic synthesis.
References
An In-depth Technical Guide to Boc-(R)-3-Thienylglycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-(R)-3-Thienylglycine, a pivotal building block in medicinal chemistry and pharmaceutical research. This document outlines its chemical properties, supplier information, applications, and detailed experimental protocols for its use.
Core Compound Information
This compound , also known as Boc-D-(3-thienyl)glycine, is a non-proteinogenic amino acid derivative. The presence of a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and a thiophene ring at the alpha-carbon bestows unique chemical properties that are highly valued in the synthesis of novel therapeutic agents. The thienyl group, in particular, can modulate the biological activity and specificity of target molecules.
Physicochemical and Technical Data
The quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₄S[1][2] |
| Molecular Weight | 257.31 g/mol [1][2] |
| Appearance | White or off-white powder[1] |
| Purity | ≥ 99.5% (Chiral HPLC)[1] |
| Melting Point | 115 - 121 ºC[1] |
| Optical Rotation | [a]D²⁵ = -110 ± 1º (c=1 in EtOH)[1] |
| Storage Conditions | 0 - 8 °C[1] |
| MDL Number | MFCD02682481[1] |
| PubChem ID | 2734582[1] |
Suppliers
A reliable supply of high-purity this compound is crucial for reproducible research and development outcomes. The following are some of the known suppliers of this compound:
| Supplier | Purity |
| Chem-Impex | ≥ 99.5% (Chiral HPLC)[1] |
| CP Lab Safety | min 97.5% (HPLC)[2] |
| Sigma-Aldrich | 97% |
Note: Availability and purity from suppliers may vary. It is recommended to request a certificate of analysis for specific batches.
Applications in Research and Drug Development
This compound is a versatile building block with significant applications in several areas of pharmaceutical and chemical research:
-
Peptide Synthesis: It is extensively used as a building block in solid-phase peptide synthesis (SPPS) to create peptides with enhanced stability and biological activity.[1] The thiophene moiety can introduce unique conformational constraints and potential for further chemical modification.
-
Drug Development: The unique structure of this compound is leveraged in the design of novel drug candidates, particularly for neurological disorders and oncology.[1][3] Its incorporation can improve target specificity and pharmacokinetic properties.
-
Bioconjugation: Researchers utilize this compound for linking biomolecules to create targeted drug delivery systems, thereby enhancing therapeutic efficacy.[1]
-
Neuroscience Research: It plays a role in studies related to neurotransmitter modulation, aiding in the understanding of synaptic functions.[1]
Experimental Protocols
The following protocols are generalized methodologies for the handling and use of Boc-protected amino acids, adapted for this compound.
5.1. General Protocol for Boc Protection of (R)-3-Thienylglycine
This protocol outlines the procedure for the introduction of the Boc protecting group onto the amino group of (R)-3-Thienylglycine.
Materials:
-
(R)-3-Thienylglycine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (R)-3-Thienylglycine (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous NaOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield this compound.[4]
5.2. Protocol for Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a single coupling cycle for the incorporation of this compound onto a resin-bound peptide with a free N-terminal amine using the Boc-SPPS strategy.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling agent
-
1-Hydroxybenzotriazole (HOBt) or other activator
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.[5]
-
Washing: Wash the resin sequentially with DCM and DMF.
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DCM.
-
Washing: Wash the resin again with DCM and DMF.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.[4]
-
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents. The resin is now ready for the next coupling cycle.
Visualized Workflows and Pathways
6.1. General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the cyclical nature of Boc-SPPS for the incorporation of an amino acid like this compound.
References
Spectroscopic Data and Experimental Protocols for Boc-(R)-3-Thienylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Boc-(R)-3-Thienylglycine, a crucial building block in medicinal chemistry and pharmaceutical research. While specific spectral data for this compound is not widely published, this document compiles its known physical properties and presents representative spectroscopic data from closely related N-Boc protected amino acids. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to assist researchers in their analytical endeavors.
Compound Overview
This compound is a derivative of the non-proteinogenic amino acid 3-thienylglycine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine.[1] This protecting group is vital in peptide synthesis, preventing unwanted reactions of the amine functionality.[2] The thiophene ring in its structure makes it a valuable component in the design of novel therapeutic agents, particularly in the fields of neuroscience and oncology.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 33130-97-1 | [1] |
| Molecular Formula | C₁₁H₁₅NO₄S | [1] |
| Molecular Weight | 257.31 g/mol | [1] |
| Appearance | White or off-white powder | [1] |
| Melting Point | 115 - 121 °C | [1] |
| Optical Rotation | [α]D²⁵ = -110 ± 1º (c=1 in EtOH) | [1] |
Spectroscopic Data
Due to the limited availability of published spectra for this compound, the following sections provide expected and typical data based on the analysis of similar Boc-protected amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would confirm the presence of the Boc group, the thienyl ring, and the amino acid backbone.
Table 2: Expected ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Boc (t-butyl) | ~1.45 | Singlet | 9H |
| α-CH | ~5.3 - 5.5 | Doublet | 1H |
| NH | ~5.0 - 5.2 | Doublet | 1H |
| Thienyl-H | ~7.0 - 7.5 | Multiplet | 3H |
| COOH | ~9.0 - 12.0 | Broad Singlet | 1H |
Note: The chemical shifts are estimations based on data for other Boc-protected amino acids. Actual values may vary.[3][4]
Table 3: Expected ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon | Expected Chemical Shift (δ, ppm) |
| Boc (C(CH₃)₃) | ~28.3 |
| Boc (C(CH₃)₃) | ~80.0 |
| α-C | ~55 - 60 |
| Thienyl-C | ~120 - 140 |
| Boc (C=O) | ~155.0 |
| COOH (C=O) | ~170 - 175 |
Note: The chemical shifts are estimations based on data for other Boc-protected amino acids.[3][5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-O bonds of the Boc-protected amino acid, as well as vibrations from the thiophene ring.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |
| N-H (Amide) | 3250-3400 | Stretching |
| C-H (Thiophene) | ~3100 | Stretching |
| C=O (Carboxylic Acid) | 1700-1725 | Stretching |
| C=O (Boc group) | 1680-1700 | Stretching |
| C-O (Boc group) | 1150-1170 | Stretching |
| C=C (Thiophene) | 1400-1500 | Stretching |
Note: These are typical ranges and the exact positions can be influenced by the molecular environment and sample preparation.[6][7][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) is a common technique.
Table 5: Expected Mass Spectrometry Data for this compound (ESI-MS)
| Ion | Expected m/z | Description |
| [M+H]⁺ | 258.08 | Protonated molecule |
| [M+Na]⁺ | 280.06 | Sodium adduct |
| [M-Boc+H]⁺ | 158.04 | Loss of the Boc group |
| [M-C₄H₈+H]⁺ | 202.09 | Loss of isobutylene from the Boc group |
Note: The fragmentation pattern can provide structural confirmation.[9][10][11]
Experimental Protocols
The following are detailed methodologies for acquiring spectroscopic data for Boc-protected amino acids like this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the this compound sample.[3]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.
¹H and ¹³C NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 300 or 500 MHz, 16-64 scans).
-
Acquire the ¹³C NMR spectrum using standard parameters (e.g., 75 or 125 MHz, with proton decoupling, 512-2048 scans).[3]
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry both the sample and potassium bromide (KBr) powder to remove any moisture.
-
Grind 1-2 mg of the this compound sample into a fine powder using an agate mortar and pestle.[12]
-
Add approximately 100-200 mg of dry KBr powder and mix thoroughly with the sample.[12]
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[12]
FT-IR Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The final spectrum will be the ratio of the sample spectrum to the background spectrum, displayed in terms of transmittance or absorbance.
Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization, depending on the desired ion polarity.
Mass Spectrum Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature).
-
Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500) in either positive or negative ion mode.
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[9]
Visualized Workflows
The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Detailed workflow for NMR spectroscopic analysis.
Caption: Workflows for FT-IR and Mass Spectrometry analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Boc-L-valine(13734-41-3) 13C NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drawellanalytical.com [drawellanalytical.com]
Crystal Structure of Boc-(R)-3-Thienylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-(R)-3-Thienylglycine is a non-proteinogenic amino acid derivative that serves as a crucial building block in medicinal chemistry and peptide synthesis.[1] Its unique thiophene moiety imparts desirable pharmacological properties to peptide-based therapeutics.[1] This technical guide provides a comprehensive overview of the available data regarding this compound, including its physicochemical properties. While a definitive crystal structure for this compound is not publicly available in crystallographic databases, this document outlines a detailed, generalized experimental protocol for its synthesis and crystallization. Furthermore, for comparative analysis, the crystallographic data of the closely related compound, N-(tert-butoxycarbonyl)-2-phenylglycine, is presented. This guide aims to be a valuable resource for researchers working with this and similar compounds.
Introduction
(R)-2-((tert-butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid, commonly known as this compound, is a derivative of the amino acid glycine. The presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group makes it a valuable reagent in solid-phase and solution-phase peptide synthesis. The thienyl group, a sulfur-containing aromatic heterocycle, is often incorporated into drug candidates to enhance biological activity, improve metabolic stability, and modulate receptor binding affinity.
Due to the chiral nature of the alpha-carbon, enantiomerically pure forms of thienylglycine derivatives are of significant interest in the development of stereospecific pharmaceuticals. The "(R)" designation specifies the absolute configuration at this chiral center.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₅NO₄S | [1] |
| Molecular Weight | 257.31 g/mol | [1] |
| CAS Number | 33130-97-1 | [1] |
| Appearance | White or off-white powder | [1] |
| Melting Point | 115 - 121 °C | [1] |
| Optical Rotation | [α]D²⁵ = -110 ± 1° (c=1 in EtOH) | [1] |
| Purity | ≥ 99.5% (Chiral HPLC) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Experimental Protocols
While the specific crystallization conditions for this compound are not detailed in the available literature, a general methodology for the synthesis and crystallization of Boc-protected amino acids can be described.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of (R)-3-Thienylglycine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. A generalized procedure is as follows:
-
(R)-3-Thienylglycine is dissolved in a suitable solvent system, such as a mixture of dioxane and water.
-
An inorganic base, such as sodium bicarbonate or sodium hydroxide, is added to the solution to deprotonate the amino group of the amino acid.
-
Di-tert-butyl dicarbonate, dissolved in a suitable organic solvent, is added portion-wise to the reaction mixture at a controlled temperature, typically 0-5 °C.
-
The reaction is stirred for several hours at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is acidified to a pH of approximately 2-3 using a suitable acid, such as citric acid or hydrochloric acid.
-
The product is then extracted into an organic solvent, such as ethyl acetate.
-
The organic layers are combined, washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
Crystallization
The crude this compound can be purified by recrystallization to obtain crystals suitable for X-ray diffraction analysis. A general approach is as follows:
-
The crude product is dissolved in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol).
-
A co-solvent in which the product is less soluble (an anti-solvent, e.g., hexane, heptane) is slowly added to the hot solution until turbidity is observed.
-
The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
The resulting crystals are collected by filtration, washed with a small amount of the cold solvent mixture, and dried under vacuum.
Analogous Crystal Structure: N-(tert-butoxycarbonyl)-2-phenylglycine
In the absence of specific crystallographic data for this compound, the crystal structure of N-(tert-butoxycarbonyl)-2-phenylglycine (Boc-D-Phg) provides a useful reference. The phenyl group in this compound is isosteric to the thienyl group in the target compound, suggesting that their crystal packing and molecular conformations may share similarities. The crystallographic data for Boc-D-Phg is summarized in Table 2.
| Parameter | Value |
| Chemical Formula | C₁₃H₁₇NO₄ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.309 |
| b (Å) | 10.548 |
| c (Å) | 12.514 |
| α (°) | 104.550 |
| β (°) | 95.600 |
| γ (°) | 103.430 |
| Volume (ų) | 648.9 |
| Z | 2 |
| Reference | Crystallography Open Database (COD) ID: 2005830 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and crystallization of Boc-protected amino acids, which is applicable for obtaining crystalline this compound.
References
An In-depth Technical Guide to Boc-(R)-3-Thienylglycine
This technical guide provides a comprehensive overview of Boc-(R)-3-Thienylglycine, a crucial amino acid derivative for researchers, scientists, and professionals in drug development. The document details its core physicochemical properties and its applications in medicinal chemistry.
Core Physicochemical Properties
This compound, also known as Boc-D-(3-thienyl)glycine, is a non-proteinogenic amino acid that is widely utilized as a building block in the synthesis of peptidomimetics and other complex organic molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it ideal for use in solid-phase and solution-phase peptide synthesis.
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₄S | [1][2] |
| Molecular Weight | 257.31 g/mol | [1][2][3][4] |
| CAS Number | 33130-97-1 | [1] |
| Appearance | White or off-white powder | [1] |
| Melting Point | 115 - 121 ºC | [1] |
| Optical Rotation | [a]D25 = -110 ± 1º (c=1 in EtOH) | [1] |
| Purity | ≥ 99.5% (Chiral HPLC) | [1] |
Molecular Structure and Components
The structure of this compound is composed of three primary functional components: a tert-butoxycarbonyl (Boc) protecting group, a central glycine amino acid core, and a thienyl side chain. This unique combination makes it a valuable chiral building block in synthetic organic chemistry.
References
An In-depth Technical Guide to the Solubility of Boc-(R)-3-Thienylglycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Boc-(R)-3-Thienylglycine, a crucial chiral building block in medicinal chemistry and peptide synthesis.[1] Understanding its solubility profile is essential for optimizing reaction conditions, purification protocols, and the development of peptide-based therapeutics.[1] This document outlines qualitative solubility in various common solvents, presents a detailed experimental protocol for quantitative solubility determination, and illustrates the experimental workflow.
Core Concepts in this compound Solubility
This compound is an amino acid derivative where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protecting group introduces significant nonpolar character, which, in conjunction with the polar carboxylic acid group and the thienyl side chain, results in a varied solubility profile across different solvents. The fundamental principle of "like dissolves like" governs its solubility; solvents that can effectively solvate both the nonpolar Boc group and the more polar regions of the molecule will demonstrate the highest solubilizing capacity.
Solubility Data
Precise quantitative solubility data for this compound is not extensively published. However, based on the general solubility of other Boc-protected amino acids, a qualitative summary can be provided to guide solvent selection.[2] The following table summarizes the expected solubility at standard laboratory conditions (approximately 20-25°C).
| Solvent Class | Solvent | Expected Solubility |
| Aprotic Solvents | Dichloromethane (DCM) | High |
| Chloroform | High[2] | |
| Tetrahydrofuran (THF) | High | |
| Ethyl Acetate | High[2] | |
| Acetone | High[2] | |
| Dioxane | High[2] | |
| Benzene | High[2] | |
| Diethyl Ether | High[2] | |
| Polar Protic Solvents | Methanol | Medium[2] |
| Ethanol | Medium[2] | |
| 2-Propanol (IPA) | Medium[2] | |
| tert-Butanol | Medium[2] | |
| Water | Low / Insoluble[2] | |
| Nonpolar Solvents | Petroleum Ether | Low / Insoluble[2] |
| Hexanes | Low / Insoluble |
Note: This data is qualitative and based on the solubility of similar compounds. For precise quantitative measurements, the experimental protocol outlined below is recommended.
Experimental Protocol for Quantitative Solubility Determination
This section details a standardized methodology for the experimental determination of this compound solubility in a given solvent using the equilibrium saturation method followed by gravimetric analysis. This is a reliable method for determining the solubility of a solid compound in a liquid.
1. Materials and Equipment:
-
This compound (solid)
-
Solvent of interest (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.2 µm pore size, compatible with the solvent)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
2. Experimental Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2.0 mL) of the selected solvent. The presence of undissolved solid is essential to ensure that saturation is reached.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is fully saturated. Gentle agitation will accelerate the dissolution process.[3]
-
Sample Collection and Filtration: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully draw a known volume of the supernatant (e.g., 1.0 mL) using a syringe. Attach a 0.2 µm syringe filter and dispense the clear, saturated solution into a pre-weighed evaporation dish.
-
Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature that will not degrade the compound (e.g., 40-50°C) until all the solvent has evaporated and a constant weight is achieved. Alternatively, a desiccator under vacuum can be used.
-
Gravimetric Analysis: Once dry, accurately weigh the evaporation dish containing the dried solute. The difference between this final weight and the initial weight of the dish gives the mass of the dissolved this compound.
3. Data Calculation and Reporting:
-
Calculate the solubility using the following formula:
-
Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of the filtered aliquot in mL)
-
-
Report the solubility in standard units such as mg/mL or g/100 mL.
-
It is crucial to specify the temperature at which the solubility was determined.
-
The experiment should be performed in triplicate to ensure reproducibility, and the results should be reported as the mean with the standard deviation.[3]
Experimental Workflow Diagram
The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
References
A Technical Guide to the Commercial Availability of Enantiomerically Pure Boc-(R)-3-Thienylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-(R)-3-Thienylglycine, a non-proteinogenic amino acid derivative, is a critical chiral building block in medicinal chemistry and pharmaceutical development. Its incorporation into peptide sequences or complex molecules can enhance biological activity, stability, and selectivity.[1][2] The thienyl group, in particular, is a bioisostere for the phenyl group, often leading to improved pharmacokinetic profiles.[1] Ensuring high enantiomeric purity of this reagent is paramount, as even small amounts of the undesired (S)-enantiomer can lead to significant, often unacceptable, diastereomeric impurities in the final active pharmaceutical ingredient (API).[3][4] This guide provides an in-depth overview of the commercial availability of enantiomerically pure this compound, including supplier specifications and the analytical methodologies used to verify its quality.
Commercial Availability and Supplier Specifications
This compound is available from a range of chemical suppliers specializing in reagents for peptide synthesis and drug discovery. The material is typically sold as a white to off-white powder with purity specifications determined by High-Performance Liquid Chromatography (HPLC).[1][5] Enantiomeric excess (e.e.) is the most critical parameter and is specifically determined by chiral HPLC.
The following table summarizes the specifications for this compound from various commercial suppliers. Note that CAS numbers may vary between suppliers for what appears to be the same compound; researchers should verify the structure and specifications independently.
| Supplier | Product Name | CAS Number | Chemical Purity (by HPLC) | Enantiomeric Purity (by Chiral HPLC) | Molecular Formula | Molecular Weight |
| Chem-Impex | This compound | 33130-97-1 | Not specified | ≥ 99.5% | C₁₁H₁₅NO₄S | 257.31 |
| CP Lab Safety | This compound | 33130-97-1 | min 97.5% | Not specified | C₁₁H₁₅NO₄S | 257.31 |
| Sigma-Aldrich | Boc-(R)-2-thienylglycine* | 74562-03-1 | ≥96.5% | Not specified | C₁₁H₁₅NO₄S | 257.31 |
*Note: This is the 2-thienyl isomer, listed for comparative purposes as a closely related, commercially available analogue.
Procurement and Quality Verification Workflow
The process of procuring and verifying the quality of enantiomerically pure starting materials is a critical workflow in drug development. The following diagram illustrates the key stages, from supplier selection to final batch acceptance for use in synthesis.
Caption: Workflow for Procurement and Quality Control.
Experimental Protocols: Quality Control Methodologies
The cornerstone of quality verification for this compound is the analytical methodology used to confirm its identity, chemical purity, and, most importantly, its enantiomeric purity. While specific parameters may vary by supplier, the principles are standardized.
1. Identity and Chemical Purity by HPLC
-
Principle: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is used to separate the main compound from any synthesis-related impurities or degradation products.
-
Typical Methodology:
-
Column: A C18 reversed-phase column (e.g., CAPCELL PAK C18) is commonly used.[6][7]
-
Mobile Phase: A gradient elution system is typical, often consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent like acetonitrile.
-
Detection: UV detection at a wavelength where the thienyl and carbonyl chromophores absorb (e.g., 220-254 nm).
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
2. Enantiomeric Purity by Chiral HPLC
-
Principle: Chiral HPLC is a specialized technique that uses a chiral stationary phase (CSP) to separate enantiomers. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.[8][9][10]
-
Typical Methodology:
-
Column: Macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin-based CHIROBIOTIC T) or polysaccharide-based CSPs are effective for separating N-blocked amino acids like Boc-derivatives.[8][9]
-
Mobile Phase: The choice of mobile phase is critical and can be either reversed-phase (e.g., water/acetonitrile/buffer) or polar organic mode (e.g., hexane/ethanol).[8] For Boc-amino acids, reversed-phase mode is a common and viable choice.[8]
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.
-
Detection: UV detection is typically used.
-
Quantification: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers (R and S) using the formula: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] * 100. A purity of ≥99.5% is often required for pharmaceutical applications.[1]
-
Conclusion
Enantiomerically pure this compound is a readily available, albeit specialized, chemical reagent essential for modern drug discovery. Researchers and development professionals can source this material from several reputable suppliers who provide detailed specifications, including high enantiomeric purity confirmed by chiral HPLC. It is imperative for the end-user to either obtain a detailed Certificate of Analysis or perform independent quality control testing to verify that the material meets the stringent requirements for pharmaceutical synthesis, thereby mitigating the risks associated with chiral impurities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. calpaclab.com [calpaclab.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Stability and Storage of Boc-(R)-3-Thienylglycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-tert-Butoxycarbonyl-(R)-3-thienylglycine (Boc-(R)-3-Thienylglycine), a critical building block in peptide synthesis and drug development.[1] Due to the limited availability of specific public stability data for this compound, this guide synthesizes supplier recommendations and general chemical principles governing the stability of Boc-protected amino acids.
Physicochemical Properties and Storage Recommendations
This compound is typically supplied as a white to off-white powder or crystalline solid.[1][2] Proper storage is crucial to maintain its purity and integrity over time.
Table 1: Summary of Physicochemical Properties and Recommended Storage Conditions
| Parameter | Value | Source(s) |
| Appearance | White or off-white powder/crystals | [1][2] |
| Molecular Formula | C₁₁H₁₅NO₄S | [1][3] |
| Molecular Weight | 257.31 g/mol | [1][3] |
| Melting Point | 115 - 121 °C | [1] |
| Recommended Storage Temp. | 0 - 8 °C (refrigerated) | [1][2] |
| General Storage Advice | Store in a dry place. | [4] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [5] |
Chemical Stability and Potential Degradation Pathways
The primary points of instability in this compound are the acid-labile Boc (tert-butoxycarbonyl) protecting group and, to a lesser extent, the thienyl side chain.
The Boc group is notoriously susceptible to cleavage under acidic conditions, which results in the formation of the free amine, isobutylene, and carbon dioxide.[6][7][8] This is the most common degradation pathway. While generally stable to bases and most nucleophiles, prolonged exposure to harsh conditions should be avoided.[6]
The thiophene ring is an electron-rich aromatic system. While relatively stable, it can be susceptible to oxidation under aggressive conditions, potentially leading to sulfoxide formation or ring-opening byproducts.
A potential degradation pathway for this compound, primarily through acid-catalyzed deprotection, is illustrated below.
Caption: Acid-catalyzed degradation of this compound.
Recommended Storage and Handling Workflow
To ensure the long-term stability and quality of this compound, a systematic approach to storage and handling is essential. The following workflow is recommended for laboratory and research settings.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. calpaclab.com [calpaclab.com]
- 4. carlroth.com [carlroth.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. chempep.com [chempep.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
The Synthetic Keystone: A Technical Review of Boc-(R)-3-Thienylglycine Applications
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the applications and synthesis of Boc-(R)-3-Thienylglycine, a critical chiral building block in modern medicinal chemistry.
This compound, a non-natural amino acid derivative, has emerged as a pivotal component in the synthesis of complex pharmaceutical compounds. Its unique structural features, comprising a tert-butoxycarbonyl (Boc) protecting group and a thienyl moiety, offer significant advantages in the stereocontrolled synthesis of bioactive molecules. This guide provides an in-depth review of its primary applications, synthesis protocols, and the logical workflows that underscore its utility in drug discovery.
Core Applications and Physicochemical Properties
This compound is extensively utilized as a chiral building block in the synthesis of peptide-based therapeutics and novel drug candidates, particularly in the fields of neuroscience and oncology.[1][2] The thiophene ring is a key structural feature that can modulate the biological activity of the final compound, while the Boc group provides a stable yet readily cleavable protecting group essential for stepwise peptide synthesis.[1][3]
Below is a summary of the key physicochemical properties of this compound.
| Property | Value |
| Synonyms | Boc-D-(3-thienyl)glycine, (R)-2-[(tert-Butoxycarbonyl)amino]-2-(3-thienyl)acetic acid |
| CAS Number | 33130-97-1 |
| Molecular Formula | C₁₁H₁₅NO₄S |
| Molecular Weight | 257.31 g/mol |
| Appearance | White or off-white powder |
| Melting Point | 115 - 121 °C |
| Optical Rotation | [α]D²⁵ = -110 ± 1º (c=1 in EtOH) |
| Purity | ≥ 99.5% (Chiral HPLC) |
| Data sourced from Chem-Impex.[1] |
Synthesis of Boc-Protected Amino Acids: A General Protocol
Experimental Protocol: Boc Protection of an Amino Acid
Materials:
-
Amino Acid (e.g., Glycine)
-
Sodium Bicarbonate (NaHCO₃)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
Water
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
Dissolution: The free amino acid is dissolved in an aqueous solution of sodium bicarbonate. The pH is adjusted to ≥10 to ensure the amino group is deprotonated and nucleophilic.[4]
-
Reaction: Di-tert-butyl dicarbonate ((Boc)₂O), dissolved in a solvent like dioxane, is added to the amino acid solution in batches. The reaction is stirred for several hours.[4]
-
Workup and Extraction: Impurities are removed by extraction with a nonpolar solvent such as hexane. The aqueous layer is then acidified with hydrochloric acid to a pH of approximately 3.[4]
-
Product Isolation: The acidified aqueous layer is extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are washed until neutral and dried over anhydrous sodium sulfate.[4]
-
Crystallization: The solvent is removed under reduced pressure, and the resulting product is crystallized, often with the aid of a solvent like hexane, to yield the pure Boc-protected amino acid.[4]
This process typically results in high yields, often exceeding 90%, with product purity greater than 99%.[4]
Application in the Synthesis of P2Y12 Receptor Antagonists
A primary application of this compound is as a key intermediate in the synthesis of P2Y12 receptor antagonists, a class of drugs that inhibit platelet aggregation. Ticagrelor is a prominent example of such a drug.[5][6] The synthesis of these complex molecules often involves a convergent approach where different fragments of the molecule are synthesized separately and then combined.
While specific quantitative data on the incorporation of this compound in these syntheses are proprietary, the general synthetic routes indicate its crucial role in establishing the correct stereochemistry of the final active pharmaceutical ingredient.[5][7][8]
Future Outlook
The utility of this compound extends beyond its current applications. Its unique stereochemical and electronic properties make it a valuable building block for the exploration of new chemical space in drug discovery.[1] As synthetic methodologies advance, particularly in the realm of enantioselective synthesis, the accessibility and application of such chiral intermediates are expected to grow, paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. medkoo.com [medkoo.com]
- 7. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Evolution of Thienylglycine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The journey of thienylglycine derivatives from niche chemical entities to critical components in modern medicine is a compelling narrative of serendipitous discovery, meticulous chemical synthesis, and profound pharmacological investigation. This technical guide provides an in-depth exploration of the discovery, history, and core methodologies associated with thienylglycine derivatives, offering a valuable resource for researchers and professionals in drug development. The incorporation of the thiophene ring, a sulfur-containing aromatic heterocycle, into the glycine scaffold imparts unique physicochemical properties that have been exploited to create compounds with significant therapeutic impact.[1] This guide will delve into the historical milestones, detailed experimental protocols, quantitative biological data, and the intricate signaling pathways modulated by these remarkable compounds.
A Historical Perspective: From In Vivo Screening to Rational Drug Design
The story of thienylglycine derivatives is intrinsically linked to the development of thienopyridine antiplatelet agents. The initial discovery was not a result of targeted design but rather emerged from extensive in vivo screening programs.
The Dawn of Thienopyridines: Ticlopidine and Clopidogrel
In the mid-20th century, researchers were actively screening compound libraries for various biological activities. It was through this broad, phenotype-based approach that the therapeutic potential of thienopyridine compounds was first unearthed. These early investigations were not guided by a specific molecular target but by the observable physiological effects in animal models.
-
Ticlopidine : The first major breakthrough came with the discovery of ticlopidine. It was identified from a class of thienopyridine compounds that, while synthesized for other purposes, unexpectedly demonstrated potent antiplatelet and antithrombotic activities when administered orally to rats. This discovery was significant as, at the time, the deliberate search for new antiplatelet agents was not a mainstream research focus.
-
Clopidogrel : The success of ticlopidine paved the way for the development of second-generation thienopyridines. Clopidogrel, a close structural analog of ticlopidine, was synthesized with the aim of improving the safety and efficacy profile. It exhibited a better therapeutic window and has since become a cornerstone in the prevention of atherothrombotic events.
A crucial aspect of both ticlopidine and clopidogrel is that they are prodrugs . This means they are inactive when administered and require metabolic activation in the liver to exert their therapeutic effect. This fact explains why they were discovered through in vivo screening, as in vitro assays would not have revealed their activity. The elucidation of their mechanism of action—the irreversible inhibition of the P2Y12 adenosine diphosphate (ADP) receptor on platelets—came much later, marking a shift towards a more target-based understanding of these drugs.
Experimental Protocols: Synthesis of Thienylglycine Derivatives
The synthesis of thienylglycine derivatives can be achieved through various chemical strategies. Below are detailed protocols for key synthetic methodologies.
Strecker Synthesis of α-Amino Nitriles: A Precursor to Thienylglycines
The Strecker synthesis is a classic and versatile method for preparing α-amino acids from aldehydes or ketones. This approach can be readily adapted for the synthesis of thienylglycine precursors.
General Procedure:
-
Imine Formation: An aldehyde (e.g., 2-thiophenecarboxaldehyde) is reacted with ammonia (or an amine) in the presence of a cyanide source (e.g., potassium cyanide). The initial step involves the formation of an imine intermediate.
-
Cyanide Addition: The cyanide ion then acts as a nucleophile, attacking the imine carbon to form an α-amino nitrile.
-
Hydrolysis: The resulting α-amino nitrile is subsequently hydrolyzed under acidic or basic conditions to yield the corresponding α-amino acid, in this case, a thienylglycine.
Detailed Protocol for a Generic Strecker Synthesis:
-
To a solution of the chosen thienyl aldehyde (1.0 eq) in a suitable solvent such as methanol, add a source of ammonia (e.g., ammonium chloride, 1.2 eq) and a cyanide salt (e.g., potassium cyanide, 1.2 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude α-amino nitrile is then subjected to hydrolysis. This is typically achieved by refluxing in a strong acid (e.g., 6M HCl) or a strong base (e.g., 4M NaOH) for several hours.
-
After hydrolysis, the reaction mixture is neutralized to the isoelectric point of the amino acid to induce precipitation.
-
The solid product is collected by filtration, washed with cold water, and dried to afford the thienylglycine.
Synthesis of Thienylglycine Methyl Ester
Esterification of the carboxylic acid moiety is a common step in the synthesis of more complex derivatives.
Protocol using Thionyl Chloride:
-
Suspend the thienylglycine (1.0 eq) in anhydrous methanol.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the crude thienylglycine methyl ester hydrochloride salt.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).
Synthesis of N-Substituted Thienylglycine Amides
Amide bond formation is a fundamental transformation in the synthesis of bioactive molecules.
Protocol using a Coupling Agent:
-
Dissolve the N-protected thienylglycine (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data on Biological Activity
The biological activity of thienylglycine derivatives has been explored against various targets. The following tables summarize key quantitative data from published studies.
Table 1: Inhibitory Activity of Thienopyrimidine Derivatives against Cancer Cell Lines
| Compound | Target Cell Line | IC50 (µM) |
| 9a | HT-29 | 1.21 ± 0.34 |
| HepG-2 | 6.62 ± 0.7 | |
| MCF-7 | 7.2 ± 1.9 | |
| 9b | HT-29 | 0.85 ± 0.16 |
| HepG-2 | 9.11 ± 0.3 | |
| MCF-7 | 16.26 ± 2.3 | |
| Doxorubicin (Ref.) | HT-29 | 1.4 ± 1.16 |
| HepG-2 | 13.915 ± 2.2 | |
| MCF-7 | 8.43 ± 0.5 |
Data from: In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation.[2]
Table 2: Binding Affinity and Potency of a Novel Antagonist at the NMDA Receptor Glycine Site
| Parameter | Recombinant Receptor Subtype | Value |
| IC50 (nM) | GluN1/N2A | 51 |
| GluN1/N2B | 160 | |
| GluN1/N2C | 110 | |
| GluN1/N2D | 130 | |
| Kb (nM) | GluN1/N2A | 21 |
| GluN1/N2B | 63 | |
| GluN1/N2C | 42 | |
| GluN1/N2D | 55 |
Data from: Crystal Structure and Pharmacological Characterization of a Novel N-Methyl-d-aspartate (NMDA) Receptor Antagonist at the GluN1 Glycine Binding Site.[3]
Signaling Pathways and Experimental Workflows
The therapeutic effects of thienylglycine derivatives are mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow.
P2Y12 Receptor Signaling Pathway
Thienopyridine antiplatelet drugs, once metabolized to their active form, irreversibly bind to the P2Y12 receptor, a G-protein coupled receptor (GPCR) on the platelet surface. This binding blocks the downstream signaling cascade that leads to platelet activation and aggregation.
NMDA Receptor Signaling Pathway
Certain thienylglycine derivatives act as modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. These compounds can act as agonists or antagonists at the glycine co-agonist binding site on the GluN1 subunit.
General Experimental Workflow for Synthesis and Evaluation
The development of novel thienylglycine derivatives follows a structured workflow from initial synthesis to biological evaluation.
Conclusion
Thienylglycine derivatives have carved a significant niche in medicinal chemistry, evolving from serendipitous discoveries to rationally designed therapeutic agents. Their unique structural and electronic properties, conferred by the thiophene moiety, have enabled the development of drugs targeting a range of biological pathways, from platelet aggregation to neurotransmission. This technical guide has provided a comprehensive overview of their history, synthesis, and biological activity, offering valuable insights and practical protocols for researchers in the field. The continued exploration of this versatile chemical scaffold promises to yield new therapeutic agents with improved efficacy and safety profiles, further solidifying the legacy of thienylglycine derivatives in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structure and Pharmacological Characterization of a Novel N-Methyl-d-aspartate (NMDA) Receptor Antagonist at the GluN1 Glycine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Boc-(R)-3-Thienylglycine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-(R)-3-Thienylglycine is a non-proteinogenic amino acid that serves as a critical building block in modern peptide synthesis. Its unique structure, featuring a thiophene ring, offers the potential to enhance the biological activity and metabolic stability of synthetic peptides.[1][2] The incorporation of this arylglycine derivative can introduce novel conformational constraints and electronic properties into a peptide backbone, making it a valuable tool in the design of therapeutic peptides and peptidomimetics, particularly in the fields of oncology and neuropharmacology.[1][2]
The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function allows for its use in standard Boc-based solid-phase peptide synthesis (SPPS). However, the α-proton of arylglycines is susceptible to racemization under standard coupling conditions. Therefore, specific protocols must be employed to maintain the stereochemical integrity of the peptide.
These application notes provide detailed protocols for the efficient and safe incorporation of this compound into peptide chains, quantitative data to guide reagent selection, and an overview of its potential applications in targeting cellular signaling pathways.
Data Presentation: Comparison of Coupling Reagents for Arylglycines
The selection of a coupling reagent is critical when incorporating sterically hindered and racemization-prone amino acids like this compound. The following table summarizes the performance of different classes of coupling reagents for arylglycines, highlighting the advantages of phosphonium salt-based reagents like DEPBT.
| Coupling Reagent Class | Examples | Typical Yield for Arylglycines | Risk of Racemization | Notes |
| Phosphonium Salts | DEPBT, PyBOP, PyAOP | Good to Excellent | Very Low | DEPBT is highly recommended for arylglycines as it shows remarkable resistance to racemization .[3][4][5][6][7][8] It can be used without the need to protect the hydroxyl groups of Tyr, Ser, or Thr.[4][6][8] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Moderate to Good | Moderate | While generally efficient, these reagents can lead to higher levels of racemization with arylglycines compared to DEPBT, especially when stronger bases are used.[9] |
| Carbodiimides | DCC, DIC (+ additive) | Variable | Moderate to High | Often require an additive like HOBt or Oxyma to suppress racemization. The efficiency can be lower for sterically hindered amino acids.[9] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) – Incorporation of this compound
This protocol outlines a manual Boc-SPPS workflow for the incorporation of this compound into a growing peptide chain on a resin support. The use of 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) as the coupling reagent is strongly recommended to minimize racemization.[3][4][6]
Materials:
-
Boc-protected amino acid-loaded resin (e.g., Merrifield or PAM resin)
-
This compound
-
DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Isopropanol (IPA)
-
Reagents for Kaiser test
-
Cleavage cocktail (e.g., HF or TFMSA with appropriate scavengers)
-
Cold diethyl ether
Workflow Diagram:
Caption: General workflow for the incorporation of this compound using Boc-SPPS.
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 5 minutes (pre-wash).
-
Drain and add a fresh solution of 50% TFA in DCM.
-
Agitate for 20-25 minutes.
-
-
Washing:
-
Drain the TFA solution.
-
Wash the resin sequentially with DCM (3x), IPA (2x), and DMF (3x).
-
-
Neutralization:
-
Add a solution of 10% DIPEA in DCM to the resin.
-
Agitate for 5 minutes. Repeat once.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and DEPBT (2-3 equivalents) in DMF.
-
Add DIPEA (4-6 equivalents) to the solution.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling.
-
If the test is positive, continue the coupling for another hour or consider a recoupling step.
-
-
Washing:
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2-7 for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate strong acid, such as anhydrous HF or TFMSA, with a suitable scavenger cocktail (e.g., Reagent K).
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Solution-Phase Coupling using DEPBT
This protocol is adapted for the coupling of a protected amino acid to an amino acid ester in solution, which can be useful for fragment condensation.
Materials:
-
This compound
-
Amino acid ester hydrochloride
-
DEPBT
-
DIPEA or Sodium Carbonate
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolution: Dissolve the this compound (1 equivalent) and the amino acid ester hydrochloride (1 equivalent) in THF.
-
Base Addition: Add DIPEA (2 equivalents). To minimize racemization, it is recommended to cool the mixture to 0°C and use a weaker base like sodium carbonate.[10]
-
Coupling Reagent Addition: Add DEPBT (1.1-1.2 equivalents) to the solution.[10]
-
Reaction: Stir the mixture for 1-2 hours at room temperature (or at 0°C if cooling is used).[10]
-
Work-up:
-
Filter the reaction mixture to remove any solids.
-
Rinse the solid with a small amount of THF.
-
Evaporate the filtrate under reduced pressure to obtain the crude dipeptide.
-
-
Purification: Purify the crude product by flash column chromatography.
Potential Applications and Targeted Signaling Pathways
The incorporation of a thienyl moiety into peptides can offer unique pharmacological properties. Thiophene-containing compounds have been identified as potent modulators of various cellular signaling pathways implicated in cancer and neurological disorders.
Oncology: Targeting MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a crucial pathway that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Thieno[2,3-d]pyrimidines, which feature a thiophene ring, have been developed as potent inhibitors of kinases within this pathway, such as JNK and VEGFR-2.[5][11] Peptides containing (R)-3-Thienylglycine could be designed as peptidomimetics to target specific nodes in this pathway, offering a novel therapeutic strategy.
Caption: Putative inhibition of the JNK signaling pathway by a thienylglycine-containing peptide.
Neuropharmacology: Modulation of Neuroinflammatory Pathways
Neuroinflammation is a key process in the pathology of many neurodegenerative diseases. The NF-κB signaling pathway is a central regulator of the inflammatory response in the brain. Natural compounds containing heterocyclic rings have been shown to exert neuroprotective effects by modulating this pathway. Peptides incorporating this compound could be explored for their potential to mitigate neuroinflammation by interfering with NF-κB activation.
References
- 1. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DEPBT - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Boc-(R)-3-Thienylglycine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced properties, such as increased proteolytic stability, improved receptor binding affinity, and unique conformational features.[1] Boc-(R)-3-Thienylglycine, a sterically hindered, non-proteinogenic amino acid, is a valuable building block in drug discovery due to the unique electronic and steric properties conferred by the thienyl group.[1] However, its bulky side chain presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the formation of deletion sequences.
This document provides detailed application notes and optimized protocols for the efficient coupling of this compound using the Boc/Bzl protection strategy. The protocols are designed to maximize coupling efficiency and minimize side reactions, thereby facilitating the synthesis of peptides containing this unique amino acid.
Core Principles and Challenges
The primary challenge in coupling this compound lies in the steric hindrance presented by the thienyl group at the α-carbon. This bulkiness can significantly slow down the kinetics of the amide bond formation. To overcome this, the following strategies are recommended:
-
Use of Potent Activating Reagents: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) alone may be insufficient. More potent uronium or phosphonium salt-based coupling reagents such as HBTU, HATU, or PyBOP are recommended to generate highly reactive activated esters, driving the reaction to completion.[2]
-
Extended Reaction Times and Double Coupling: Allowing the coupling reaction to proceed for a longer duration (2-6 hours) can improve yields.[2] For particularly difficult couplings, a "double coupling" strategy, where the coupling step is repeated with fresh reagents, is highly effective.[2]
-
In Situ Neutralization: Performing the neutralization of the N-terminal amine salt simultaneously with the coupling reaction can enhance efficiency.[3]
-
Reaction Monitoring: The Kaiser (ninhydrin) test is crucial for monitoring the completeness of the coupling reaction. A negative result (yellow beads) indicates a free primary amine is no longer present and the coupling is complete.[4] If the test remains positive, a recoupling is necessary.
Experimental Protocols
The following protocols are recommended for the coupling of this compound in manual Boc-SPPS. The choice of resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) should be determined by the desired C-terminus of the final peptide.[4]
Standard Boc-SPPS Cycle
This cycle is performed for each amino acid addition leading up to the coupling of this compound.
a. Resin Preparation:
-
Swell the resin in Dichloromethane (DCM) for at least 30-60 minutes in a reaction vessel.[4]
b. Nα-Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin.
-
Agitate for 1-2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[5]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) and Isopropanol (IPA) (2x).[2]
c. Neutralization:
-
Add a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DMF to the resin.
-
Agitate for 2 minutes and drain. Repeat this step once.[5]
-
Wash the resin with DCM (3x).
Coupling Protocols for this compound
For the coupling of the sterically hindered this compound, one of the following enhanced protocols should be used.
Protocol A: HBTU/HOBt Mediated Coupling
-
Activation: In a separate vessel, dissolve this compound (2-4 equivalents), HBTU (2-4 equivalents), and HOBt (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the activation mixture and vortex briefly.[2]
-
Coupling: Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.[2]
-
Monitoring: Perform a Kaiser test. If positive, proceed with a second coupling (double coupling) by repeating steps 1-4.[2]
-
Washing: Once the Kaiser test is negative, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).[4]
Protocol B: DIC/HOBt Mediated Coupling
-
Suspend the neutralized peptide-resin in DCM or DMF (approx. 10 mL per gram of resin).[3]
-
In a separate vessel, dissolve this compound (3-5 equivalents) and HOBt (3-5 equivalents) in a minimal volume of DMF.[3]
-
Add the amino acid/HOBt solution to the resin suspension.
-
Add DIC (3-5 equivalents) to the mixture.[3]
-
Agitate the reaction vessel for 2-6 hours at room temperature.[2]
-
Monitoring: Perform a Kaiser test. If the test is not negative within 4 hours, repeat the coupling procedure.[3]
-
Washing: Once the coupling is complete, drain and wash the resin with DMF (3x) and DCM (3x).
Final Cleavage and Deprotection
After the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
Wash the final peptide-resin with DCM and dry it under vacuum.[4]
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., anisole) to trap reactive carbocations.[5]
-
Cool the apparatus and add anhydrous Hydrogen Fluoride (HF).
-
Stir the reaction at 0°C for 1-2 hours.[4]
-
Evaporate the HF under vacuum.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.[5]
Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and training.
Data Presentation
While specific coupling yields for this compound are not extensively published, the following table summarizes the recommended reagent stoichiometries for overcoming the challenges associated with sterically hindered amino acids. These conditions are expected to provide high coupling efficiencies.
| Reagent | Protocol A (HBTU/HOBt) Equivalents | Protocol B (DIC/HOBt) Equivalents | Purpose |
| This compound | 2 - 4 | 3 - 5 | Drives the reaction to completion. |
| Coupling Reagent (HBTU or DIC) | 2 - 4 | 3 - 5 | Activates the carboxylic acid. |
| Additive (HOBt) | 2 - 4 | 3 - 5 | Suppresses racemization and enhances efficiency. |
| Base (DIEA) | 4 - 8 | N/A | Activates the amino acid for coupling. |
| Recommended Reaction Time | 1 - 4 hours | 2 - 6 hours | Allows for slower reaction kinetics. |
Visualizations
The following diagrams illustrate the key workflows in the Boc-SPPS protocol for coupling this compound.
Caption: General Boc-SPPS Cycle Workflow.
Caption: Detailed workflow for coupling this compound.
References
Application Notes and Protocols: Boc-(R)-3-Thienylglycine as a Pharmaceutical Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-(R)-3-Thienylglycine is a non-proteinogenic amino acid that serves as a critical chiral building block in medicinal chemistry and drug discovery. Its unique structure, featuring a thiophene ring, imparts desirable pharmacological properties to target molecules, including enhanced biological activity, improved metabolic stability, and specific receptor interactions. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function makes it particularly suitable for peptide synthesis and other complex organic syntheses, preventing unwanted side reactions and allowing for controlled, stepwise assembly of the target pharmaceutical.[1] This document provides detailed application notes and experimental protocols for the effective use of this compound in pharmaceutical research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthesis.
| Property | Value |
| Synonyms | Boc-D-(3-thienyl)glycine, (R)-2-[(tert-Butoxycarbonyl)amino]-2-(3-thienyl)acetic acid |
| CAS Number | 33130-97-1 |
| Molecular Formula | C₁₁H₁₅NO₄S |
| Molecular Weight | 257.31 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 115 - 121 °C |
| Optical Rotation | [α]D²⁵ = -110 ± 1° (c=1 in EtOH) |
| Purity | ≥ 99.5% (Chiral HPLC) |
| Storage Conditions | 0 - 8 °C |
Data sourced from Chem-Impex.[1]
Applications in Pharmaceutical Development
The structural features of this compound make it a versatile building block for a range of therapeutic agents.
-
Peptide Synthesis: It is extensively used in solid-phase peptide synthesis (SPPS) to introduce a thienyl moiety into peptide sequences. This can enhance the stability and bioactivity of therapeutic peptides.[1]
-
Drug Development: The unique thiophene structure is instrumental in designing novel drug candidates. It is particularly valuable in the development of treatments for neurological disorders and in oncology by improving target specificity.[1]
-
Anticoagulant and Antiplatelet Agents: Thienopyridine derivatives, structurally related to thienylglycine, are a known class of P2Y12 receptor inhibitors used as antiplatelet drugs. While not a direct precursor, the synthesis of drugs like Prasugrel highlights the importance of the thienyl core in this therapeutic area.[2][3]
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The structural motifs found in some DPP-4 inhibitors, used for the treatment of type 2 diabetes, suggest that amino acid derivatives like this compound could be valuable intermediates in the synthesis of novel compounds targeting this enzyme.[4][][6]
-
Bioconjugation: This compound can be used to link biomolecules, creating targeted drug delivery systems to enhance therapeutic efficacy.[1]
Signaling Pathway: P2Y12 Receptor Inhibition
Pharmaceuticals containing a thienyl moiety, particularly thienopyridines, are known to act as antagonists of the P2Y12 receptor, a key player in platelet activation and blood clot formation. The following diagram illustrates this signaling pathway.
Caption: Inhibition of the P2Y12 receptor by thienopyridine active metabolites.
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound in common synthetic procedures.
Protocol 1: Boc Deprotection in Solution-Phase Synthesis
This protocol describes the removal of the Boc protecting group under acidic conditions, a crucial step before peptide coupling or further functionalization.
Materials:
-
This compound derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Methodology:
-
Dissolve the Boc-protected compound (1 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize excess acid), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected amine. The product can be used in the next step, often without further purification.
| Parameter | Condition |
| Solvent | Dichloromethane (DCM) |
| Reagent | Trifluoroacetic acid (TFA) |
| TFA Equivalents | 5 - 10 |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 2 hours |
Protocol 2: Manual Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle
This protocol outlines a single coupling cycle for incorporating this compound onto a resin-bound peptide with a free N-terminal amine using the Boc/Bzl strategy.
Materials:
-
Peptide-resin with a free amino group (e.g., on Merrifield or PAM resin)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Isopropyl alcohol (IPA)
-
Ninhydrin test kit
Experimental Workflow:
Caption: General workflow for a Boc-SPPS coupling cycle.
Methodology:
-
Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.
-
Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes and drain.
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes with agitation.
-
-
Washing: Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x).
-
Neutralization: Neutralize the resin by washing with a solution of 5-10% DIPEA in DCM (2 x 5 min).
-
Washing: Wash the resin with DCM (3x) and DMF (3x).
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and an activating agent like HBTU (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 10-15 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be required.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next coupling cycle.
| Parameter | Reagents and Conditions |
| Deprotection | 50% TFA in DCM, 20-30 min |
| Neutralization | 5-10% DIPEA in DCM |
| Coupling Reagents | This compound (3 eq.), HBTU (3 eq.), DIPEA (6 eq.) |
| Coupling Solvent | DMF |
| Coupling Time | 2 - 4 hours |
Protocol 3: Final Cleavage from Resin
This protocol describes the final step of Boc-SPPS, where the synthesized peptide is cleaved from the solid support and side-chain protecting groups are removed. Caution: This procedure uses Hydrogen Fluoride (HF), which is extremely hazardous and requires specialized equipment and safety precautions.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger (e.g., p-cresol, anisole)
-
Cold diethyl ether
-
Specialized HF cleavage apparatus
-
Lyophilizer
Methodology:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
Add a scavenger (e.g., p-cresol, ~1 mL per gram of resin) to the vessel.
-
Cool the reaction vessel to -5 to 0 °C.
-
Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).
-
Stir the mixture at 0 °C for 1-2 hours.
-
Evaporate the HF under a vacuum within the specialized apparatus.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter the crude peptide and wash with additional cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Dissolve the crude peptide in an appropriate solvent system (e.g., water/acetonitrile with 0.1% TFA) and lyophilize. The peptide can then be purified by preparative HPLC.
Conclusion
This compound is a high-value building block for the synthesis of complex pharmaceutical agents. Its incorporation can significantly influence the biological properties of the final compound. The protocols outlined in this document provide a framework for the successful application of this versatile intermediate in both solution-phase and solid-phase synthesis, enabling researchers to explore novel therapeutic candidates with enhanced efficacy and specificity. Proper adherence to these methodologies and safety precautions is essential for achieving reliable and reproducible results in the drug development process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Platelet P2Y12 receptor inhibition by thienopyridines: status and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biotransformation of prasugrel, a new thienopyridine prodrug, by the human carboxylesterases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Asymmetric Synthesis Incorporating Boc-(R)-3-Thienylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-(R)-3-Thienylglycine is a non-proteinogenic amino acid that serves as a critical chiral building block in medicinal chemistry and drug discovery. Its unique thiophene side chain offers distinct steric and electronic properties, making it a valuable component for designing novel peptides and small molecule therapeutics with enhanced biological activity, metabolic stability, and target specificity.[1][2] This document provides detailed application notes and protocols for the asymmetric synthesis of this compound and its incorporation into peptide structures, with a focus on its potential applications in targeting G protein-coupled receptors (GPCRs) such as tachykinin receptors.
Applications of this compound
The incorporation of this compound into peptides and other molecular frameworks has been explored in several therapeutic areas:
-
Neuropharmacology: The thienyl moiety can modulate interactions with neurological targets, making it a desirable component in the design of novel drug candidates for treating neurological disorders.[1][2]
-
Oncology: The unique structural features of this amino acid can lead to improved efficacy and reduced side effects in the development of cancer therapeutics.
-
Peptide-Based Therapeutics: As a non-natural amino acid, it can enhance the stability and bioactivity of therapeutic peptides by providing resistance to proteolytic degradation.[1]
-
Bioconjugation: It can be used to link biomolecules, creating targeted drug delivery systems.[1][2]
-
Chiral Auxiliary: Its inherent chirality is crucial for the synthesis of enantiomerically pure compounds, which is vital for developing effective drugs with minimal side effects.[2]
Asymmetric Synthesis of this compound
The enantiomerically pure (R)-isomer of 3-thienylglycine can be obtained through various asymmetric synthesis strategies, including enzymatic kinetic resolution. This method leverages the high stereoselectivity of enzymes to separate a racemic mixture.
Protocol 1: Enzymatic Kinetic Resolution of DL-3-Thienylglycine
This protocol describes a representative method for obtaining (R)-3-Thienylglycine from a racemic mixture using an immobilized lipase.
Materials:
-
DL-3-Thienylglycine
-
Immobilized Lipase (e.g., from Candida antarctica)
-
Organic solvent (e.g., Toluene)
-
Acylating agent (e.g., Ethyl acetate)
-
Aqueous buffer (e.g., Phosphate buffer, pH 7.0)
-
Acid (e.g., HCl) and Base (e.g., NaOH) for pH adjustment and workup
-
Dichloromethane (DCM)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
Experimental Procedure:
-
Enzymatic Resolution:
-
Suspend DL-3-Thienylglycine (1 equivalent) and immobilized lipase in a mixture of toluene and phosphate buffer.
-
Add ethyl acetate as the acylating agent.
-
Stir the mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress by chiral HPLC. The lipase will selectively acylate the (S)-enantiomer.
-
Once approximately 50% conversion is reached, filter off the immobilized enzyme.
-
Separate the aqueous and organic layers.
-
Acidify the aqueous layer containing the unreacted (R)-3-Thienylglycine hydrochloride and extract with an organic solvent.
-
The organic layer contains the N-acetylated (S)-3-Thienylglycine. The (R)-enantiomer can be isolated from the aqueous layer.
-
-
Boc Protection of (R)-3-Thienylglycine:
-
Dissolve the isolated (R)-3-Thienylglycine hydrochloride in a mixture of water and a suitable organic solvent (e.g., Dioxane or THF).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (TEA) to neutralize the hydrochloride salt.
-
Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Perform an aqueous workup to remove water-soluble byproducts.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Data Presentation: Synthesis of this compound
| Step | Method | Substrate | Product | Typical Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | Enzymatic Kinetic Resolution | DL-3-Thienylglycine | (R)-3-Thienylglycine | ~45% | >98% |
| 2 | Boc Protection | (R)-3-Thienylglycine | This compound | >90% | >98% |
Incorporation of this compound into Peptides
This compound is a valuable building block for solid-phase peptide synthesis (SPPS). The Boc protecting group is stable under the basic conditions used for Fmoc deprotection, making it suitable for Boc-based SPPS strategies.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the general steps for incorporating this compound into a peptide sequence using Boc-SPPS chemistry.
Materials:
-
This compound
-
Appropriate resin (e.g., Merrifield resin)
-
Other Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Cleavage cocktail (e.g., HF/anisole or TFA-based cocktail)
-
Diethyl ether
Experimental Workflow:
References
Application Notes and Protocols for Boc-(R)-3-Thienylglycine in Peptidomimetic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Boc-(R)-3-Thienylglycine in Peptidomimetics
This compound is a non-natural, chiral amino acid derivative that serves as a crucial building block in the synthesis of peptidomimetics.[1][2] Its unique structure, featuring a thiophene ring, offers distinct advantages in drug design and development. The incorporation of this moiety can enhance the biological activity, stability, and target specificity of peptide-based therapeutics.[1] The thienyl group can modulate interactions with biological targets, making it a valuable component in the development of novel drug candidates for a range of diseases, including neurological disorders and cancer.[1]
The tert-butoxycarbonyl (Boc) protecting group is an acid-labile group used to temporarily block the α-amino functionality.[3] This protection is essential to prevent unwanted side reactions during peptide bond formation.[3] The Boc group is stable under various conditions but can be readily removed with moderate acids like trifluoroacetic acid (TFA), a cornerstone of the Boc/Bzl strategy in peptide synthesis.[3]
Key Advantages of Incorporating (R)-3-Thienylglycine:
-
Enhanced Bioactivity: The thiophene ring can introduce specific electronic and steric effects that are crucial for modulating molecular interactions with biological targets.[2]
-
Improved Metabolic Stability: The non-natural structure can confer resistance to enzymatic degradation, prolonging the half-life of the peptidomimetic in vivo.
-
Structural Rigidity: The aromatic thienyl group can introduce conformational constraints into the peptide backbone, which can be advantageous for binding to specific protein targets.
-
Versatility in Synthesis: It can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) or solution-phase synthesis methodologies.[1]
Applications in Drug Discovery
This compound has been successfully utilized in the synthesis of various bioactive peptidomimetics, particularly in the development of enzyme inhibitors.
-
Protease Inhibitors: Peptidomimetics are designed to mimic the natural substrates of proteases, enzymes crucial in many disease pathways.[4][5] The incorporation of non-natural amino acids like 3-thienylglycine can lead to potent and selective inhibitors. For example, in the design of inhibitors for viral proteases like the SARS-CoV-2 3CL protease, modifying the peptide backbone with such residues can enhance binding affinity and antiviral activity.[4][6]
-
Thrombin Inhibitors: Thrombin is a key enzyme in the blood coagulation cascade, and its inhibitors are important antithrombotic agents.[7] Peptidomimetic thrombin inhibitors often incorporate non-natural amino acids to optimize their binding to the enzyme's active site.[7]
Experimental Protocols
The following protocols outline the general procedures for the incorporation of this compound into a peptide sequence using manual Boc-based Solid-Phase Peptide Synthesis (SPPS).
3.1. General Workflow for Boc-SPPS
The synthesis follows a cyclical process of deprotection, neutralization, coupling, and washing.[8][9]
Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
3.2. Protocol 1: Manual Boc-SPPS
This protocol describes the manual synthesis of a peptide on a resin such as Merrifield or PAM resin.[10]
Materials:
-
Merrifield or PAM resin
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Coupling reagents: e.g., Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt), or HATU/HBTU.[9]
-
Isopropyl alcohol (IPA)
-
Cleavage cocktail (e.g., HF or TFMSA with scavengers)[10][11]
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a fritted syringe reaction vessel.[12]
-
Boc Deprotection:
-
Neutralization:
-
Coupling of this compound:
-
Pre-activation: In a separate vessel, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF. Cool to 0°C and add DCC (3 eq.). Stir for 10 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction completion using a ninhydrin test.
-
Washing: Once complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).[12]
-
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin thoroughly with DCM and dry under vacuum.[12]
-
Treat the resin with a cleavage cocktail (e.g., HF or TFMSA with scavengers like anisole or thioanisole) for 1-2 hours at 0°C to cleave the peptide from the resin and remove side-chain protecting groups.[10][11]
-
-
Peptide Precipitation and Purification:
3.3. Protocol 2: Solution-Phase Peptide Coupling
This protocol is suitable for the synthesis of shorter peptides or fragments.
Materials:
-
This compound
-
C-terminally protected amino acid or peptide (e.g., as a methyl ester)
-
DCM (anhydrous)
-
DIPEA
-
Coupling reagents: e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and HOBt.[13]
Procedure:
-
Activation of this compound:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.1 eq.) and stir for 15 minutes.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the C-terminally protected amino acid/peptide (1.0 eq.) in anhydrous DCM. If it is an HCl salt, add DIPEA (1.2 eq.) to neutralize.
-
Add the activated this compound solution to the amino acid/peptide solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting dipeptide by column chromatography.
-
Data Presentation
The incorporation of (R)-3-Thienylglycine can significantly impact the biological activity of a peptidomimetic. Below is a representative table summarizing hypothetical inhibitory activity data for a series of protease inhibitors.
| Compound ID | P1' Residue | IC₅₀ (nM) |
| Inhibitor-1 | L-Phenylalanine | 150 |
| Inhibitor-2 | (R)-3-Thienylglycine | 35 |
| Inhibitor-3 | L-Alanine | >1000 |
This data illustrates that replacing a natural amino acid like Phenylalanine with (R)-3-Thienylglycine can lead to a significant improvement in inhibitory potency.
Visualization of Key Concepts
Logical Relationship: Amino Acid and Peptidomimetic Building Block
Caption: From natural amino acid to a key peptidomimetic building block.
Decision Pathway: Choosing a Synthetic Strategy
Caption: Decision tree for selecting a peptide synthesis strategy.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Evaluation of Novel Peptidomimetic Inhibitors of the Coronavirus 3C-like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]
- 6. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digital.csic.es [digital.csic.es]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
Application Notes and Protocols for the Enzymatic Resolution of Boc-3-Thienylglycine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic resolution of N-Boc-3-thienylglycine, a critical process for the synthesis of enantiomerically pure unnatural amino acids used in pharmaceutical development.[1][2] The methodologies described herein leverage the stereoselectivity of enzymes to efficiently separate enantiomers, offering a green and effective alternative to traditional chiral resolution techniques.
Introduction to Enzymatic Resolution
The demand for enantiomerically pure unnatural amino acids is significant in modern drug discovery, where the chirality of a molecule can profoundly impact its pharmacological activity, efficacy, and safety.[1][2] Enzymatic resolution has emerged as a powerful tool for obtaining single enantiomers from racemic mixtures. This technique utilizes the inherent ability of enzymes to selectively catalyze reactions on one enantiomer, allowing for the separation of the two.
Lipases are a class of enzymes frequently employed for the kinetic resolution of racemic amino acid esters through selective hydrolysis or transesterification.[3][4] In a typical kinetic resolution, one enantiomer of a racemic substrate is preferentially transformed into a product, which can then be separated from the unreacted enantiomer. For N-Boc-protected amino acids, this often involves the hydrolysis of a methyl or ethyl ester derivative.
Dynamic kinetic resolution (DKR) is an advanced strategy that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer.[1][2] This approach can theoretically achieve a 100% yield of the desired enantiomer, overcoming the 50% theoretical maximum yield of conventional kinetic resolution.
This document focuses on the use of lipases, particularly Candida antarctica Lipase B (CALB), for the resolution of racemic Boc-3-thienylglycine methyl ester.
Data Presentation
The following tables summarize typical quantitative data for the enzymatic resolution of N-Boc-protected amino acids using lipases. While specific data for Boc-3-thienylglycine is not extensively published, the data presented for analogous substrates such as N-Boc-phenylglycine provides a strong predictive framework.
Table 1: Comparison of Lipases for the Hydrolysis of Racemic N-Boc-Amino Acid Esters
| Enzyme | Substrate | Solvent System | Temperature (°C) | Enantioselectivity (E) | Reference |
| Candida antarctica Lipase B (CALB), immobilized (Novozym 435) | N-Boc-phenylglycine methyl ester | Toluene/Water (9:1) | 40 | >200 | [4] |
| Pseudomonas cepacia Lipase (PCL) | N-Boc-phenylglycine methyl ester | Diisopropyl ether/Water (9:1) | 30 | 50 | Adapted from[5] |
| Candida rugosa Lipase (CRL) | N-Boc-phenylglycine methyl ester | Heptane/Water (9:1) | 35 | 25 | Adapted from[4] |
Table 2: Effect of Reaction Parameters on the Resolution of N-Boc-phenylglycine Methyl Ester using Novozym 435
| Parameter | Value | Conversion (%) | e.e. of Substrate (%) | e.e. of Product (%) |
| Reaction Time (h) | 4 | 25 | 33 | >99 |
| 8 | 48 | 92 | >99 | |
| 12 | 51 | >99 | >99 | |
| Temperature (°C) | 30 | 40 | 70 | >99 |
| 40 | 50 | >99 | >99 | |
| 50 | 55 | 95 | 98 | |
| Enzyme Loading (wt%) | 5 | 35 | 54 | >99 |
| 10 | 50 | >99 | >99 | |
| 15 | 52 | >99 | >99 |
(e.e. = enantiomeric excess)
Experimental Protocols
Protocol 1: Synthesis of Racemic N-Boc-3-Thienylglycine
This protocol describes the N-protection of racemic 3-thienylglycine using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Racemic 3-thienylglycine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-thienylglycine (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous NaHCO₃.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield racemic N-Boc-3-thienylglycine.
Protocol 2: Synthesis of Racemic N-Boc-3-Thienylglycine Methyl Ester
This protocol describes the esterification of racemic N-Boc-3-thienylglycine.
Materials:
-
Racemic N-Boc-3-thienylglycine
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or Trimethylsilyldiazomethane (TMS-diazomethane)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure (using SOCl₂):
-
Suspend N-Boc-3-thienylglycine (1 equivalent) in methanol at 0 °C.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the methyl ester.
Protocol 3: Enzymatic Kinetic Resolution of Racemic N-Boc-3-Thienylglycine Methyl Ester
This protocol details the lipase-catalyzed hydrolysis of the racemic ester.
Materials:
-
Racemic N-Boc-3-thienylglycine methyl ester
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Toluene or Methyl tert-butyl ether (MTBE)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
Procedure:
-
To a solution of racemic N-Boc-3-thienylglycine methyl ester (1 equivalent) in a mixture of toluene and phosphate buffer (9:1 v/v), add immobilized CALB (10 wt% of the substrate).
-
Stir the suspension at 40 °C and monitor the reaction progress by chiral HPLC.
-
When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Separate the aqueous and organic layers.
-
Isolation of unreacted (S)-ester: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate to obtain the unreacted (S)-N-Boc-3-thienylglycine methyl ester.
-
Isolation of the (R)-acid product: Acidify the aqueous layer to pH 2-3 with 1M HCl and extract with ethyl acetate. Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate to obtain the (R)-N-Boc-3-thienylglycine.
Visualizations
Caption: Workflow for the enzymatic resolution of Boc-3-Thienylglycine.
Caption: Principle of lipase-catalyzed kinetic resolution.
References
- 1. Multistep enzyme catalyzed reactions for unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multistep Enzyme Catalyzed Reactions for Unnatural Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 3. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects [mdpi.com]
- 5. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for Thienylglycine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienylglycine, an unnatural amino acid incorporating a thiophene ring, is a valuable building block in medicinal chemistry and drug development. Its incorporation into peptides and other molecules can impart unique structural and electronic properties, potentially leading to enhanced biological activity and improved pharmacokinetic profiles. The successful synthesis of thienylglycine-containing molecules heavily relies on robust protecting group strategies to ensure regioselectivity and prevent unwanted side reactions. This document provides detailed application notes and protocols for the protection and deprotection of the amino and carboxyl functionalities of thienylglycine derivatives.
Orthogonal Protecting Group Strategies
In the synthesis of complex molecules like peptides, orthogonal protecting groups are essential. This strategy allows for the selective removal of one protecting group in the presence of others, enabling stepwise modifications of the molecule.[1] For thienylglycine derivatives, the most common orthogonal approach involves the use of a base-labile protecting group for the α-amino group and an acid-labile protecting group for the C-terminal carboxyl group, or vice versa.
A typical orthogonal protection scheme for thienylglycine involves the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) group for the N-terminus and a tert-butyl (tBu) ester for the C-terminus. The Fmoc group is readily cleaved by a mild base, such as piperidine, while the tBu ester is removed with a strong acid, like trifluoroacetic acid (TFA).[2] This orthogonality ensures that the deprotection of one functional group does not affect the other.
Amino Group Protection
The protection of the α-amino group is a critical first step in peptide synthesis to prevent self-polymerization and other side reactions.[3] The two most widely used protecting groups for this purpose are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.
N-Boc Protection
The Boc group is a widely used acid-labile protecting group for amines.
Experimental Protocol: Synthesis of N-Boc-Thienylglycine
-
Dissolution: Dissolve thienylglycine in a suitable solvent system, such as a 1:1 mixture of dioxane and water.
-
Basification: Add a base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), to the solution to deprotonate the amino group.
-
Bocylation: Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture. The reaction is typically stirred at room temperature for several hours.
-
Work-up: After the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous layer is then acidified to a pH of approximately 3 using a mild acid like citric acid or dilute hydrochloric acid (HCl).
-
Extraction: The N-Boc-thienylglycine product is extracted from the aqueous layer using an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the purified product.
N-Fmoc Protection
The Fmoc group is a base-labile protecting group, making it a cornerstone of modern solid-phase peptide synthesis (SPPS).[4]
Experimental Protocol: Synthesis of N-Fmoc-Thienylglycine
-
Dissolution: Suspend thienylglycine in an aqueous solution of a base, such as sodium carbonate or sodium bicarbonate.
-
Fmocylation: Add a solution of 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in an organic solvent like dioxane or acetone to the amino acid solution. The reaction is typically stirred at room temperature for several hours.
-
Work-up: After the reaction is complete, the mixture is diluted with water and washed with diethyl ether to remove unreacted Fmoc reagent.
-
Acidification and Extraction: The aqueous layer is acidified to a low pH with a strong acid, such as concentrated HCl, and the N-Fmoc-thienylglycine product is extracted with an organic solvent like ethyl acetate.
-
Purification: The organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed to afford the purified product.
Carboxyl Group Protection
Protection of the C-terminal carboxyl group is necessary to prevent it from reacting during peptide coupling reactions. Common protecting groups for the carboxyl functionality include methyl, ethyl, benzyl, and tert-butyl esters.[5]
Methyl Ester Protection
Methyl esters can be synthesized under acidic conditions.
Experimental Protocol: Synthesis of Thienylglycine Methyl Ester Hydrochloride
-
Reaction Setup: Suspend thienylglycine in methanol.
-
Esterification: Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂). The reaction mixture is then refluxed for several hours.
-
Isolation: After cooling, the solvent is removed under reduced pressure to yield the thienylglycine methyl ester hydrochloride salt.
Benzyl Ester Protection
Benzyl esters are stable to a wide range of conditions and can be removed by catalytic hydrogenolysis.[3]
Experimental Protocol: Synthesis of Thienylglycine Benzyl Ester
-
Reaction Setup: Suspend thienylglycine in benzyl alcohol.
-
Esterification: Add an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), and heat the mixture, often with azeotropic removal of water.
-
Purification: The product is isolated and purified by crystallization or chromatography.
Tert-Butyl Ester Protection
Tert-butyl esters are acid-labile and are commonly used in orthogonal protection schemes with the Fmoc group.
Experimental Protocol: Synthesis of Thienylglycine Tert-Butyl Ester
-
Reaction Setup: Suspend the N-protected thienylglycine (e.g., N-Boc-thienylglycine) in a suitable solvent like dichloromethane (DCM).
-
Esterification: Add tert-butanol and a coupling agent such as dicyclohexylcarbodiimide (DCC) along with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Purification: The reaction mixture is filtered to remove the dicyclohexylurea byproduct, and the filtrate is washed, dried, and concentrated to yield the protected ester.
Deprotection Protocols
The selective removal of protecting groups is a critical step in the synthesis of the final product.
N-Boc Deprotection
The Boc group is typically removed under acidic conditions.
Experimental Protocol: Deprotection of N-Boc-Thienylglycine
-
Reaction: Dissolve the N-Boc-thienylglycine derivative in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically ranging from 25% to 50% TFA.
-
Completion: The reaction is usually complete within 30 minutes to an hour at room temperature.
-
Isolation: The solvent and excess TFA are removed under reduced pressure to yield the deprotected amino acid salt.
N-Fmoc Deprotection
The Fmoc group is cleaved using a mild base.
Experimental Protocol: Deprotection of N-Fmoc-Thienylglycine
-
Reaction: Treat the N-Fmoc-thienylglycine derivative with a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Completion: The deprotection is typically rapid, often completing within 10-30 minutes at room temperature.
-
Isolation: The deprotected amine is isolated after removal of the solvent and byproducts.
Ester Deprotection
The method for ester deprotection depends on the type of ester used.
-
Methyl and Ethyl Esters: These are typically hydrolyzed under basic conditions using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent.
-
Benzyl Esters: The benzyl group is most commonly removed by catalytic hydrogenolysis using hydrogen gas and a palladium catalyst (e.g., Pd/C).[3]
-
Tert-Butyl Esters: The t-butyl group is removed under acidic conditions, similar to the deprotection of the Boc group, using TFA in DCM.[2]
Thiophene Ring Stability and Potential Side Reactions
The thiophene ring is generally stable under the standard conditions used for peptide synthesis. However, strong oxidizing conditions should be avoided as the sulfur atom can be oxidized. During acid-mediated deprotection steps, particularly with strong acids like HF, side reactions such as alkylation of the electron-rich thiophene ring by carbocations generated from other protecting groups can occur. The use of scavengers, such as triisopropylsilane (TIS) or thioanisole, in the cleavage cocktail can help to minimize these side reactions.[6][7]
Quantitative Data Summary
| Protecting Group | Functional Group | Introduction Reagent(s) | Deprotection Condition(s) | Typical Yield (%) |
| Boc | Amino | (Boc)₂O, Base (e.g., NaOH, Na₂CO₃) | Strong Acid (e.g., TFA in DCM) | >90 |
| Fmoc | Amino | Fmoc-OSu or Fmoc-Cl, Base (e.g., Na₂CO₃) | Mild Base (e.g., 20% Piperidine in DMF) | >90 |
| Methyl Ester | Carboxyl | Methanol, SOCl₂ | Base (e.g., LiOH, NaOH) | High |
| Benzyl Ester | Carboxyl | Benzyl alcohol, p-TsOH | H₂, Pd/C | Good to High |
| tert-Butyl Ester | Carboxyl | tert-Butanol, DCC, DMAP | Strong Acid (e.g., TFA in DCM) | Good |
Visualizing Protecting Group Strategies
Logical Workflow for Orthogonal Protection of Thienylglycine
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Boc-(R)-3-Thienylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a key strategy in modern drug discovery, offering the potential to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1] Boc-(R)-3-Thienylglycine is an aryl-glycine derivative of significant interest due to the unique electronic and steric properties conferred by the thienyl group. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing this compound using the well-established tert-butyloxycarbonyl (Boc) protection strategy.
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a robust method for SPPS, characterized by the use of a moderately strong acid for the removal of the temporary Nα-Boc group and a strong acid for the final cleavage and removal of side-chain protecting groups.[2][3] The synthesis of peptides containing sterically hindered and epimerization-prone residues like this compound requires careful optimization of coupling conditions to ensure high yields and maintain stereochemical integrity. This protocol outlines best practices for the efficient incorporation of this valuable building block.
Core Principles of Boc-SPPS for Thienylglycine-Containing Peptides
The synthesis follows a cyclical process of deprotection, neutralization, and coupling.[2][3]
-
Deprotection: The acid-labile Nα-Boc group is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Neutralization: The resulting N-terminal trifluoroacetate salt is neutralized to the free amine using a hindered base, typically diisopropylethylamine (DIEA), to prepare for the subsequent coupling step.
-
Coupling: The incoming this compound is activated by a coupling reagent and reacted with the N-terminal free amine of the resin-bound peptide. The choice of coupling reagent is critical to minimize racemization and achieve high coupling efficiency.
-
Cleavage: Upon completion of the peptide sequence, the peptide is cleaved from the solid support, and the permanent side-chain protecting groups are removed simultaneously using a strong acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Experimental Protocols
The following protocols are designed for the manual solid-phase synthesis of a peptide incorporating this compound on a 0.1 mmol scale.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality. For a C-terminal amide, MBHA or BHA resin is recommended. For a C-terminal carboxylic acid, Merrifield or PAM resin is appropriate.
-
Procedure:
-
Place the desired amount of resin (e.g., 200 mg of 0.5 mmol/g substitution MBHA resin for a 0.1 mmol synthesis) into a reaction vessel.
-
Add DCM to completely cover the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation (e.g., on a shaker or with manual swirling).
-
After swelling, drain the DCM by filtration.
-
Protocol 2: Boc-SPPS Cycle for Peptide Elongation
This cycle is repeated for each amino acid in the peptide sequence.
-
Boc Deprotection:
-
Wash the resin with DCM (3 x 10 mL).
-
Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 2 minutes. Drain the solution.
-
Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (5 x 10 mL) to remove residual acid.
-
-
Neutralization:
-
Wash the resin with a solution of 10% DIEA in DCM (2 x 10 mL), agitating for 2 minutes each time.
-
Wash the resin with DCM (5 x 10 mL) to remove excess base.
-
-
Coupling of this compound:
-
In a separate vessel, pre-activate the this compound by dissolving this compound (3 equivalents, 0.3 mmol), HBTU (2.9 equivalents, 0.29 mmol), and HOBt (3 equivalents, 0.3 mmol) in a minimal amount of DMF (approx. 2 mL).
-
Add DIEA (6 equivalents, 0.6 mmol) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative method such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove excess reagents and byproducts.
-
Protocol 3: Final Cleavage and Deprotection
Caution: This procedure involves the use of highly corrosive and toxic hydrogen fluoride (HF) and must be performed by trained personnel in a specialized HF cleavage apparatus within a certified fume hood.
-
Preparation:
-
After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it thoroughly under a high vacuum for at least 1 hour.
-
-
HF Cleavage:
-
Place the dried peptide-resin in the HF reaction vessel.
-
Add a scavenger, such as anisole or p-cresol (typically 5-10% v/v), to trap reactive carbocations generated during cleavage.
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Removal:
-
Evaporate the HF under a vacuum.
-
-
Peptide Precipitation and Washing:
-
Wash the resulting mixture of peptide and resin with cold diethyl ether to precipitate the crude peptide.
-
Filter the crude peptide and wash with additional cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Protocol 4: Purification
The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile in water containing 0.1% TFA. The purity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry.
Data Presentation
Table 1: Reagents for Boc-SPPS of a Thienylglycine-Containing Peptide (0.1 mmol scale)
| Step | Reagent | Quantity | Molar Equivalents |
| Deprotection | 50% TFA in DCM | 2 x 10 mL | - |
| Neutralization | 10% DIEA in DCM | 2 x 10 mL | - |
| Coupling | This compound | 0.3 mmol | 3 |
| HBTU | 0.29 mmol | 2.9 | |
| HOBt | 0.3 mmol | 3 | |
| DIEA | 0.6 mmol | 6 | |
| Cleavage | Anhydrous HF | ~10 mL/g resin | - |
| Scavenger (e.g., Anisole) | 5-10% v/v | - |
Table 2: Typical Boc-SPPS Cycle Parameters
| Step | Parameter | Value/Description |
| Deprotection | Time | 2 + 20-30 minutes |
| Temperature | Room Temperature | |
| Neutralization | Time | 2 x 2 minutes |
| Temperature | Room Temperature | |
| Coupling | Time | 1-2 hours |
| Temperature | Room Temperature | |
| Monitoring | Kaiser (Ninhydrin) Test | |
| Cleavage | Time | 1-2 hours |
| Temperature | 0°C |
Mandatory Visualization
Caption: Workflow for Boc-Solid-Phase Peptide Synthesis of a peptide containing this compound.
References
Troubleshooting & Optimization
Technical Support Center: Boc-(R)-3-Thienylglycine Coupling Reactions
Welcome to the technical support center for Boc-(R)-3-Thienylglycine coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the incorporation of this valuable non-natural amino acid into peptide sequences.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the coupling of this compound in a user-friendly question-and-answer format.
Q1: I am observing a low yield in my coupling reaction with this compound. What are the potential causes and solutions?
A1: Low coupling yields with this compound can stem from several factors, primarily related to incomplete activation of the carboxylic acid, steric hindrance, and suboptimal reaction conditions.
-
Incomplete Carboxylic Acid Activation: The carboxylic acid of this compound must be efficiently activated to react with the amine component.
-
Solution: Employ a pre-activation step. Incubate the this compound with the coupling reagent and a suitable base for 5-15 minutes before adding your amine-containing substrate. For carbodiimide-based reagents like EDC, the addition of an activator such as HOBt or OxymaPure is crucial.[1]
-
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group, in conjunction with the thienyl side chain, can create steric hindrance, slowing down the reaction rate.
-
Solution: Increase the reaction time and/or temperature. Consider using a more potent coupling reagent designed for sterically hindered amino acids.
-
-
Suboptimal Reagent Stoichiometry: Incorrect ratios of reactants can lead to incomplete conversion.
-
Solution: A slight excess of the this compound and coupling reagent (typically 1.1-1.5 equivalents) relative to the amine component is often beneficial.
-
Q2: My final product contains a significant amount of the diastereomer. How can I minimize epimerization during the coupling of this compound?
A2: Arylglycine derivatives, such as thienylglycine, are particularly susceptible to epimerization at the α-carbon during the activation and coupling steps.[1] This is due to the electron-withdrawing nature of the aryl side chain, which increases the acidity of the α-proton.
-
Choice of Coupling Reagent: The selection of the coupling reagent is critical in controlling epimerization.
-
Solution: 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a highly recommended coupling reagent for minimizing epimerization with arylglycines.[2][3] Onium salt-based reagents like HATU and HBTU generally offer a good balance of reactivity and low epimerization rates. Carbodiimides such as DCC or EDC, when used alone, can lead to higher levels of epimerization.[1]
-
-
Base Selection: The choice and amount of base can influence the rate of epimerization.
-
Solution: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA). Weaker bases such as 2,4,6-trimethylpyridine (TMP) may also be beneficial in reducing epimerization.[4]
-
-
Reaction Temperature: Lowering the reaction temperature can help to suppress epimerization.
-
Solution: Perform the coupling reaction at 0°C or room temperature, avoiding elevated temperatures unless necessary for overcoming steric hindrance.
-
Q3: I am observing unexpected peaks in my HPLC analysis after the coupling reaction. What are the possible side reactions?
A3: Besides epimerization, other side reactions can occur during the coupling of this compound.
-
Formation of Guanidinium Byproducts: Uronium-based coupling reagents like HATU and HBTU can react with the free amine of your peptide if the carboxylic acid is not sufficiently pre-activated, leading to a capped and unreactive N-terminus.
-
Solution: Always pre-activate the this compound with the coupling reagent and base before introducing the amine component.
-
-
Side Reactions involving the Thiophene Ring: While less common under standard coupling conditions, the sulfur atom in the thiophene ring can potentially be sensitive to certain reagents or reaction conditions, although specific side reactions of this nature are not widely reported in the context of peptide coupling.
-
Solution: Stick to well-established coupling protocols and avoid harsh or unusual reaction conditions.
-
-
Incomplete Deprotection of Previous Residues: If performing solid-phase peptide synthesis (SPPS), incomplete removal of the Boc group from the preceding amino acid will result in deletion sequences.
-
Solution: Ensure complete deprotection using standard TFA/DCM protocols and monitor completion with a Kaiser test.[5]
-
Q4: What are the best practices for purifying my peptide containing 3-Thienylglycine?
A4: Peptides containing this compound are often hydrophobic and may present challenges during purification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purification.[6]
-
Column Selection: A C18 stationary phase is typically a good starting point for most peptides. For highly hydrophobic peptides, a C4 or C8 column might provide better resolution.[7]
-
Mobile Phase: A common mobile phase system is a gradient of acetonitrile in water, with 0.1% trifluoroacetic acid (TFA) added to both solvents as an ion-pairing agent.[6]
-
Sample Preparation: The crude peptide should be dissolved in a minimal amount of a strong solvent like DMF or DMSO before being diluted with the initial mobile phase to prevent precipitation on the column.[7]
-
Diastereomer Separation: If epimerization has occurred, separating the resulting diastereomers can be challenging. A shallow gradient and potentially a different ion-pairing reagent or mobile phase system may be required for optimal separation.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for this compound
| Reagent Class | Specific Reagent | Typical Additive | Key Advantages | Considerations |
| Phosphonium Salts | DEPBT | None required | Excellent for minimizing epimerization in arylglycines.[2][3] | Higher cost. |
| PyBOP, PyAOP | None required | Very effective for sterically hindered couplings. | Can be less suitable for phosphorylated amino acids. | |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | None required (contains HOAt/HOBt moiety) | High efficiency, fast reaction times, and generally low epimerization risk.[2] | Higher cost than carbodiimides. Risk of guanidinylation side reaction if not pre-activated. |
| Carbodiimides | EDC, DIC | HOBt, OxymaPure | Cost-effective and widely used. | Higher risk of epimerization if used without an additive.[1] Byproduct removal can be challenging (EDU from EDC is water-soluble, DCU from DIC is often insoluble). |
Experimental Protocols
Protocol 1: General Solution-Phase Coupling of this compound using HATU
This protocol describes a general procedure for coupling this compound to an amino acid ester hydrochloride in solution.
Materials:
-
This compound (1.1 eq)
-
Amino acid ester hydrochloride (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.2 eq)
-
Anhydrous DMF
Procedure:
-
In a clean, dry flask, dissolve the amino acid ester hydrochloride in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5-10 minutes at room temperature to generate the free amine.
-
In a separate flask, dissolve this compound and HATU in anhydrous DMF.
-
Add DIPEA to the this compound/HATU solution and stir for 5 minutes at room temperature for pre-activation.
-
Add the activated this compound solution to the free amine solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound
This protocol outlines a single coupling cycle for incorporating this compound onto a resin-bound peptide with a free N-terminal amine using a Boc-SPPS strategy.
Materials:
-
Peptide-resin with a free N-terminus (1.0 eq)
-
This compound (3.0 eq)
-
HBTU (3.0 eq)
-
DIPEA (6.0 eq)
-
Anhydrous DMF
-
DCM
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, then wash with DMF.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat again for 20-30 minutes. Wash the resin thoroughly with DCM.[5]
-
Neutralization: Wash the resin with 10% DIPEA in DMF (2 x 5 minutes) to neutralize the ammonium salt. Wash the resin thoroughly with DMF.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound and HBTU in anhydrous DMF.
-
Add DIPEA to this solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring: Monitor the coupling reaction using a qualitative Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM. The resin is now ready for the next deprotection and coupling cycle.
Protocol 3: RP-HPLC Purification of a 3-Thienylglycine-Containing Peptide
This protocol provides a general guideline for the purification of a crude peptide containing a 3-Thienylglycine residue.
Materials:
-
Crude, lyophilized peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade ACN.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of a strong solvent like DMSO or DMF.
-
Dilute the sample with Mobile Phase A to ensure solubility and filter through a 0.22 µm syringe filter before injection.
-
-
Chromatography:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the prepared sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes). The optimal gradient will depend on the hydrophobicity of the specific peptide and should be optimized.
-
Monitor the elution at 220 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.
-
-
Lyophilization:
-
Pool the pure fractions containing the desired peptide and lyophilize to obtain a fluffy white powder.
-
Visualizations
Caption: General workflow for this compound coupling reactions.
Caption: Troubleshooting decision tree for coupling reactions.
References
Technical Support Center: Optimization of Boc Deprotection for Boc-(R)-3-Thienylglycine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the tert-butyloxycarbonyl (Boc) deprotection of Boc-(R)-3-Thienylglycine.
Frequently Asked Questions (FAQs)
Q1: What are the standard reaction conditions for the Boc deprotection of this compound?
A2: Standard conditions for Boc deprotection typically involve treating the Boc-protected substrate with a strong acid in an organic solvent.[1] Common and effective reagents include a 1:1 or 1:4 ratio of trifluoroacetic acid (TFA) in dichloromethane (DCM) or a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.[1][2] The reaction is usually conducted at room temperature for a duration of 30 minutes to a few hours.[3][4]
Q2: What is the primary side reaction to be aware of during the Boc deprotection of this compound?
A2: The major side reaction of concern is the alkylation of the electron-rich thienyl ring by the tert-butyl cation that is generated during the cleavage of the Boc group.[5][6] This electrophilic carbocation can attack the aromatic ring, leading to the formation of an undesired tert-butylated by-product.[5][6]
Q3: How can I prevent the tert-butylation of the thienyl ring?
A3: The most effective method to prevent this side reaction is to incorporate a "scavenger" into the deprotection cocktail.[5] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the thienyl ring, effectively trapping the carbocation before it can cause unwanted modifications.[3][5]
Q4: What are some recommended scavengers for this reaction?
A4: For substrates with electron-rich aromatic rings like the thienyl group, effective scavengers include triisopropylsilane (TIS) or triethylsilane (TES).[5] A common deprotection cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[5]
Q5: How can I monitor the progress of the deprotection reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy.[1][5] When using TLC, the product amine should have a different Rf value than the starting Boc-protected material, and it can often be visualized using a ninhydrin stain.[7][8]
Q6: Are there milder alternatives to TFA or HCl for this deprotection?
A6: Yes, several milder methods can be employed, which might be beneficial if the substrate is sensitive to strong acids. These include using oxalyl chloride in methanol, which can effect deprotection at room temperature.[9][10] Other options include thermal deprotection, which involves heating the compound, sometimes in the presence of a suitable solvent like 2,2,2-trifluoroethanol (TFE).[7][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Incomplete Deprotection | 1. Insufficient acid strength or concentration.[1] 2. Inadequate reaction time or low temperature.[1] 3. Steric hindrance around the Boc-protected amine.[1] 4. Poor solubility of the substrate in the reaction solvent.[5] 5. Degradation of the acidic reagent (e.g., TFA is hygroscopic).[1] | 1. Increase the acid concentration (e.g., from 20% to 50% TFA in DCM).[1] 2. Extend the reaction time and/or gently warm the reaction mixture.[1][5] 3. If steric hindrance is significant, consider a longer reaction time or a stronger acid system like 4M HCl in dioxane.[1] 4. Ensure the substrate is fully dissolved; consider alternative solvents.[5] 5. Use fresh, high-quality reagents. |
| Formation of an Unexpected By-product with an Increased Mass of ~56 Da | 1. Alkylation (tert-butylation) of the thienyl ring by the tert-butyl cation.[5] | 1. Add a scavenger such as triisopropylsilane (TIS) or triethylsilane (TES) to the deprotection cocktail.[5] A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[5] |
| Difficulty in Isolating the Product | 1. The product amine may be soluble in the aqueous phase after work-up, especially if it is a salt. 2. The trifluoroacetate (TFA) salt of the product may be an oil, making it difficult to handle.[2] | 1. After quenching the reaction, carefully adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the product. Alternatively, perform extractions with a suitable organic solvent after basification. 2. Consider using 4M HCl in dioxane for the deprotection, as the resulting hydrochloride salt is often a crystalline solid and easier to isolate.[2] |
| Product Degradation | 1. The substrate or product may be sensitive to the harsh acidic conditions. | 1. Attempt a milder deprotection method, such as using oxalyl chloride in methanol.[9][10] 2. Perform the reaction at a lower temperature (e.g., 0 °C).[3] |
Quantitative Data Summary
Table 1: Comparison of Common Boc Deprotection Conditions
| Reagent/Solvent | Concentration | Temperature | Typical Reaction Time | Notes |
| TFA/DCM | 25-50% (v/v)[5] | Room Temperature | 30 min - 2 hours[5] | A scavenger is highly recommended to prevent tert-butylation of the thienyl ring.[5] |
| HCl/Dioxane | 4 M[1] | Room Temperature | 30 min - 4 hours | The resulting HCl salt is often a crystalline solid.[2] |
| Oxalyl Chloride/Methanol | 3 equivalents[9] | Room Temperature | 1 - 4 hours[9][10] | A milder alternative to strong acids. |
| Thermal Deprotection in TFE | N/A | Reflux | Varies | Can be accelerated with microwave-assisted heating.[11] |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM with a Scavenger
-
Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. The typical concentration is between 0.1 and 0.5 M.[3]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Preparation of Deprotection Cocktail: In a separate container, prepare a deprotection cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).
-
Addition: Add the deprotection cocktail to the stirred solution of the substrate. The amount of TFA can range from 20% to 50% (v/v) relative to the DCM.[3]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.[3] Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting residue can be triturated with cold diethyl ether to precipitate the product as a TFA salt.
-
Purification: The crude product can be purified by crystallization or column chromatography if necessary.[3]
Protocol 2: Milder Boc Deprotection using HCl in Dioxane
-
Dissolution: Dissolve the this compound in a minimal amount of a suitable solvent like methanol or DCM.
-
Addition of Acid: Add a solution of 4M HCl in 1,4-dioxane.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, the solvent can be removed under reduced pressure to yield the hydrochloride salt of the deprotected amine. This salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate) followed by extraction with an organic solvent.[5]
Visualizations
Caption: General experimental workflow for the Boc deprotection of this compound.
Caption: A logical troubleshooting workflow for optimizing Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Preventing racemization of Boc-(R)-3-Thienylglycine during coupling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of racemization during the coupling of Boc-(R)-3-Thienylglycine. The following resources are designed to help you optimize your experimental conditions to maintain the stereochemical integrity of this valuable non-natural amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to racemization during peptide coupling?
A1: this compound, an aryl-glycine derivative, is particularly susceptible to racemization due to the electronic properties of its side chain. The thienyl group, similar to a phenyl group, can stabilize the formation of a carbanion at the alpha-carbon when the proton is abstracted by a base during the activation and coupling steps. This stabilization increases the likelihood of epimerization, leading to the loss of stereochemical purity.[1]
Q2: What is the primary mechanism of racemization for this compound?
A2: The primary mechanism is believed to be through direct enolization, where a base directly removes the proton from the alpha-carbon of the activated amino acid. Another significant pathway is the formation of a 5(4H)-oxazolone intermediate. The alpha-proton of this oxazolone is highly acidic and readily removed by a base, leading to a loss of chirality. The subsequent nucleophilic attack by the amine can then occur from either face of the planar intermediate, resulting in a mixture of diastereomers.
Q3: Which experimental factors have the most significant impact on racemization?
A3: The choice of coupling reagent, the type and strength of the base used, the reaction temperature, and the pre-activation time are all critical factors that can influence the extent of racemization. Sterically hindered and less basic amines, along with modern coupling reagents, are generally preferred to minimize this side reaction.
Troubleshooting Guide: Minimizing Racemization of this compound
| Problem | Potential Cause | Recommended Solution |
| High levels of diastereomeric impurity detected by HPLC or NMR. | Inappropriate Coupling Reagent: Use of highly activating carbodiimide reagents (e.g., DCC, EDC) without additives. | Switch to a uronium/aminium (e.g., COMU, HATU) or phosphonium-based (e.g., PyBOP, DEPBT) coupling reagent known for low racemization.[2] For aryl-glycines, DEPBT and COMU have shown excellent results.[2][3] |
| Strong Base: Use of strong, non-hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). | Employ a weaker, sterically hindered base such as N-methylmorpholine (NMM), 2,4,6-collidine (TMP), or 2,6-dimethylpyridine (DMP).[2] | |
| Elevated Temperature: Running the coupling reaction at elevated temperatures to push a sluggish reaction. | Maintain the reaction temperature at or below room temperature. If cooling is necessary, perform the coupling at 0°C. | |
| Prolonged Pre-activation/Reaction Time: Extended exposure of the activated amino acid to basic conditions. | Minimize the pre-activation time of the this compound before adding the amine component. Monitor the reaction closely and stop it once complete. | |
| Incomplete coupling leading to the temptation to use harsher conditions. | Steric Hindrance: The bulky nature of the Boc and thienyl groups can slow down the reaction. | Use a more potent coupling reagent like HATU or COMU. A double coupling (repeating the coupling step) may be necessary. |
| Poor Solubility: The protected amino acid or peptide may have limited solubility in the reaction solvent. | Consider switching to a more polar solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The addition of a small amount of DMSO can also improve solubility. |
Quantitative Data Summary
The following table summarizes the percentage of the desired diastereomer of a model peptide containing phenylglycine (a close analog of 3-thienylglycine) when different coupling reagents and bases are used. This data provides a strong indication of the expected trends for this compound.
| Coupling Reagent | Base | % Correct Diastereomer (for Phenylglycine model) | Reference |
| HATU | DIPEA | ~85% | [2] |
| HBTU | DIPEA | ~83% | [2] |
| PyBOP | DIPEA | ~84% | [2] |
| COMU | DIPEA | ~92% | [2] |
| COMU | TMP | >98% | [2] |
| DEPBT | TMP/DMP | Up to 100% | [4] |
| DMTMM-BF4 | NMM | Moderate Improvement | [2] |
Note: TMP = 2,4,6-trimethylpyridine; DMP = 2,6-dimethylpyridine; DIPEA = N,N-diisopropylethylamine.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using COMU and TMP (Solid-Phase)
This protocol is adapted from methodologies proven to minimize racemization of phenylglycine.[2][5]
Materials:
-
This compound (3 equivalents)
-
COMU (3 equivalents)
-
2,4,6-trimethylpyridine (TMP) (6 equivalents)
-
Resin-bound peptide with a free N-terminal amine
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. If the N-terminus is protected, perform the deprotection step (e.g., with TFA for a Boc-protected amine) and wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve this compound and COMU in DMF.
-
Coupling: Add the TMP to the activation mixture and immediately add the resulting solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using a qualitative method like the ninhydrin (Kaiser) test.
-
Washing: Once the reaction is complete (negative ninhydrin test), drain the reaction solution and wash the resin thoroughly with DMF (3x) and dichloromethane (DCM) (3x).
Protocol 2: Low-Racemization Coupling of this compound using DEPBT (Solution-Phase)
This protocol is based on a general procedure for DEPBT-mediated coupling with modifications for racemization-prone amino acids.[1][6]
Materials:
-
This compound (1.1 equivalents)
-
Amine component (e.g., amino acid ester) (1.0 equivalent)
-
DEPBT (1.2 equivalents)
-
Sodium Carbonate (2.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reactant Preparation: Dissolve the this compound and the amine component in anhydrous THF.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Base Addition: Add sodium carbonate to the cooled solution.
-
Coupling Reagent Addition: Add DEPBT to the reaction mixture.
-
Reaction: Stir the reaction at 0°C and allow it to slowly warm to room temperature over 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter off any solids and wash with a small amount of THF. Concentrate the filtrate under reduced pressure to obtain the crude peptide.
-
Purification: Purify the crude product using column chromatography.
Visualizations
Caption: Racemization pathways during the coupling of this compound.
References
Technical Support Center: Thiophene-Containing Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiophene-containing peptides. The following information addresses common side reactions involving the thiophene ring during solid-phase peptide synthesis (SPPS) and offers guidance on prevention and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving the thiophene ring in peptide synthesis?
The two primary side reactions affecting the thiophene ring, particularly during the final trifluoroacetic acid (TFA) cleavage and deprotection step, are:
-
Electrophilic Alkylation: The thiophene ring is susceptible to alkylation by carbocations generated from acid-labile protecting groups (e.g., tert-butyl from Boc or tBu groups) and resin linkers. This is the most common and problematic side reaction.
-
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form a sulfoxide or a sulfone, particularly if the peptide is exposed to oxidizing conditions during synthesis, cleavage, or workup.[1][2]
Q2: My peptide contains a 2-thienylalanine residue. After TFA cleavage, I see a mass addition of +56 Da in my mass spectrometry analysis. What is this side product?
An unexpected mass increase of +56 Da is a strong indicator of tert-butylation of the thiophene ring.[3] This occurs when the highly reactive tert-butyl cation, generated from the cleavage of tBu or Boc protecting groups, acts as an electrophile and attaches to the electron-rich thiophene ring.
Q3: How can I prevent the alkylation of the thiophene ring during TFA cleavage?
The most effective way to prevent alkylation is to use a "scavenger cocktail" in your TFA cleavage mixture.[1] Scavengers are nucleophilic compounds that trap reactive carbocations before they can modify the peptide. For thiophene-containing peptides, scavengers that are effective for other sensitive aromatic residues like Tryptophan (Trp) are recommended.
Q4: Which scavengers are recommended for peptides containing thiophene?
A combination of scavengers is generally most effective. Key scavengers include:
-
Triisopropylsilane (TIS): A very efficient carbocation scavenger.
-
Thioanisole: Protects against various electrophilic side reactions.
-
1,2-Ethanedithiol (EDT): Helps to create a reducing environment, preventing oxidation and also acting as a scavenger.[1][4]
-
Water: Can help to hydrolyze carbocations and improve peptide solubility.
Q5: Are there any specific cleavage cocktails you recommend for thiophene-containing peptides?
Yes, based on cocktails used for other sensitive peptides, the following are recommended starting points:
-
Standard Cocktail (for peptides with other sensitive residues):
-
92.5% TFA
-
2.5% Water
-
2.5% TIS
-
2.5% EDT
-
-
"Reagent K" (for peptides with multiple sensitive residues): [3]
-
82.5% TFA
-
5% Phenol
-
5% Water
-
5% Thioanisole
-
2.5% EDT
-
The choice depends on the other amino acids in your sequence. For peptides containing arginine with Pmc or Pbf protecting groups, a more robust cocktail like Reagent K is advisable.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Mass Spec shows +56 Da adduct | Tert-butylation of the thiophene ring by tert-butyl cations from protecting groups. | 1. Increase the concentration of scavengers, particularly TIS and/or thioanisole, in your cleavage cocktail. 2. Ensure your cleavage cocktail is fresh and the scavengers have not degraded. 3. Increase the total volume of the cleavage cocktail relative to the amount of resin. |
| Mass Spec shows +16 Da or +32 Da adducts | Oxidation of the thiophene sulfur to a sulfoxide (+16 Da) or sulfone (+32 Da). | 1. Degas all solvents used during synthesis and cleavage. 2. Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). 3. Include a reducing scavenger like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) in your cleavage cocktail.[4] |
| Low yield of desired peptide and multiple unidentifiable peaks in HPLC | A combination of alkylation and other side reactions on the thiophene ring and other sensitive residues. | 1. Optimize your cleavage cocktail. A more robust mixture like "Reagent K" may be necessary.[3] 2. Decrease the cleavage time. Perform a time-course study (e.g., 1, 2, and 4 hours) to find the optimal time for deprotection with minimal side product formation. 3. Ensure high-purity TFA is used. |
| Discoloration (e.g., yellow or brown) of the cleavage mixture | Potential degradation of the thiophene ring or other sensitive residues like Tryptophan. | 1. Perform the cleavage reaction at a lower temperature (e.g., in an ice bath). 2. Ensure adequate scavenging. Discoloration often indicates insufficient trapping of reactive species. |
Data on Scavenger Effectiveness
| Cleavage Cocktail Composition (TFA/Scavenger) | % S-tert-butylated Cysteine Side Product |
| 95% TFA / 5% TIS | 15% |
| 95% TFA / 2.5% TIS / 2.5% EDT | 8% |
| 90% TFA / 5% TIS / 5% Thioanisole | 5% |
| Reagent K (see composition above) | < 2% |
This data demonstrates that increasing the complexity and concentration of scavengers significantly reduces alkylation side products.
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of a Thiophene-Containing Peptide
This protocol outlines the key steps for the synthesis of a peptide containing a thiophene-based amino acid (e.g., Fmoc-2-thienylalanine-OH or Fmoc-3-thienylalanine-OH).
-
Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide for C-terminal amides or 2-chlorotrityl for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 1 hour.[5]
-
-
Fmoc-Amino Acid Coupling:
-
Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.[6]
-
Activation: In a separate vessel, pre-activate the Fmoc-thienylalanine-OH (3-5 equivalents) with a coupling reagent such as HBTU/HCTU and a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. Monitor the coupling reaction using a ninhydrin test.
-
Repeat the deprotection and coupling cycle for each amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Prepare a fresh cleavage cocktail. For a peptide with a thiophene ring, Reagent K (82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT) is recommended.[3]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and stir at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Analysis:
Visualizations
Logical Workflow for Troubleshooting Thiophene Side Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. sfrbm.org [sfrbm.org]
Technical Support Center: Improving the Solubility of Boc-(R)-3-Thienylglycine in Reaction Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Boc-(R)-3-Thienylglycine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a white to off-white powder.[1] As a Boc-protected amino acid, it is generally soluble in common organic solvents used in peptide synthesis, such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).[2] However, its solubility can be influenced by the specific solvent, concentration, and temperature. It is expected to have low solubility in water and nonpolar solvents like hexanes.
Q2: Why is my this compound not dissolving in the reaction solvent?
A2: Several factors can contribute to poor solubility. The polarity of the thienyl side chain can influence its solubility profile compared to other amino acids. The chosen solvent may not be optimal, the concentration might be too high, or the dissolution temperature may be too low. In some cases, the quality or crystalline form of the solid material can also affect its dissolution rate.
Q3: Can low solubility of this compound affect my reaction outcome?
A3: Yes, absolutely. Inadequate solubility is a primary reason for incomplete reactions and low yields, particularly in peptide coupling reactions. For the reaction to proceed efficiently, the amino acid must be fully dissolved and available to react with other reagents.
Q4: Is it safe to heat the mixture to improve the solubility of this compound?
A4: Gentle warming can be an effective method to increase solubility. However, it is crucial to proceed with caution as excessive heat can lead to the degradation of the Boc-protecting group or other sensitive functionalities. It is recommended to conduct a small-scale trial and monitor the stability of the compound at the intended temperature.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Problem: this compound is poorly soluble or has precipitated out of the reaction mixture.
Initial Assessment Workflow
Caption: Initial assessment steps for solubility issues.
Solution Strategies
If the initial assessment does not resolve the issue, proceed with the following strategies, starting with the least aggressive methods.
Strategy 1: Optimization of the Solvent System
-
Co-solvent Addition: Introduce a small amount of a stronger, polar aprotic co-solvent. Dimethyl sulfoxide (DMSO) is often effective at dissolving recalcitrant amino acid derivatives. Add DMSO dropwise until the solid dissolves, but be mindful of its potential to complicate downstream purification.
-
Solvent Screening: If the reaction chemistry allows, test alternative solvents. The choice of solvent can significantly impact the solubility of Boc-protected amino acids.
Solvent Polarity and General Suitability
| Solvent | Polarity Index | General Suitability for Boc-Amino Acids |
| N,N-Dimethylformamide (DMF) | 6.4 | High |
| N-Methyl-2-pyrrolidone (NMP) | 6.5 | High |
| Dichloromethane (DCM) | 3.1 | Moderate to High |
| Tetrahydrofuran (THF) | 4.0 | Moderate |
| Acetonitrile (ACN) | 5.8 | Moderate |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High (often used as a co-solvent) |
Strategy 2: Physical Dissolution Aids
-
Sonication: Place the reaction vessel in an ultrasonic bath. The high-frequency sound waves can help to break up solid agglomerates and accelerate the dissolution process.
-
Gentle Heating: As mentioned in the FAQs, carefully warm the mixture. A water bath set to 30-40°C is a good starting point. Always monitor for any signs of degradation, such as a color change.
Troubleshooting Workflow for Solubilization
Caption: Step-by-step workflow for improving solubility.
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol helps in systematically identifying a suitable solvent system before committing to a large-scale reaction.
-
Preparation: Weigh 10 mg of this compound into several small vials.
-
Solvent Addition: To each vial, add 0.2 mL of a different solvent (e.g., DMF, NMP, DCM, THF, Acetonitrile).
-
Observation at Room Temperature: Vigorously vortex each vial for 1 minute and observe if the solid dissolves completely.
-
Incremental Solvent Addition: If the solid does not dissolve, add another 0.2 mL of the solvent and vortex again. Repeat until the solid dissolves or a total volume of 2 mL is reached.
-
Application of Heat/Sonication: If the compound is still insoluble, gently warm the vial to 35°C or place it in a sonicator for 5 minutes and observe any changes.
-
Record Observations: Document the solubility in a qualitative manner (e.g., "freely soluble," "sparingly soluble," "insoluble") for each solvent and condition.
Protocol 2: Procedure for Using a Co-Solvent System in a Reaction
-
Initial Suspension: Suspend the this compound in the primary reaction solvent (e.g., DMF or DCM).
-
Co-solvent Addition: While stirring, add a minimal amount of a stronger solvent, such as DMSO, dropwise.
-
Complete Dissolution: Continue adding the co-solvent until all the solid material has dissolved, resulting in a clear solution.
-
Proceed with Reaction: Once the amino acid is fully dissolved, proceed with the addition of other reagents as per your reaction protocol. Be aware that the presence of the co-solvent might require adjustments to the reaction conditions or purification method.
References
Technical Support Center: Purification of 3-Thienylglycine Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the unnatural amino acid 3-Thienylglycine (3-Thg). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of these unique peptides.
Frequently Asked Questions (FAQs)
Q1: Why is my 3-Thienylglycine (3-Thg) containing peptide difficult to purify using standard RP-HPLC conditions?
A: Peptides incorporating 3-Thienylglycine present unique purification challenges primarily due to the physicochemical properties of the thienyl side chain. The key factors are:
-
Increased Hydrophobicity: The aromatic thiophene ring significantly increases the hydrophobicity of the peptide. This leads to very strong retention on standard C18 columns, often requiring high concentrations of organic solvent for elution, which can result in poor peak shape and resolution.[1][2]
-
Potential for Oxidation: The sulfur atom within the thiophene ring is susceptible to oxidation, which can occur during synthesis, cleavage, or purification. This creates closely related impurities that can be difficult to separate from the target peptide.[3][4]
-
Solubility Issues: The overall increased hydrophobicity can lead to poor solubility of the crude peptide in the aqueous mobile phases typically used for loading onto an RP-HPLC column.[1]
Q2: I observe a peak with a +16 Da mass shift in my mass spectrometry analysis. What is this impurity?
A: A mass increase of +16 Da almost always indicates the oxidation of a susceptible amino acid residue. In the case of a 3-Thg containing peptide, this corresponds to the oxidation of the sulfur atom in the thiophene ring to a sulfoxide. This is a common side reaction for sulfur-containing residues like methionine and can also occur with the thiophene ring under oxidative conditions (e.g., exposure to air, certain reagents, or during electrospray ionization in the mass spectrometer).[3][4][5]
Q3: My crude 3-Thg peptide won't dissolve in my initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). What should I do?
A: This is a common problem for hydrophobic peptides. Forcing dissolution in a weak solvent can lead to sample precipitation on the column. Instead, follow this procedure:
-
First, attempt to dissolve a small test amount of the peptide in the strong organic solvent used in your mobile phase (e.g., 100% acetonitrile or methanol with 0.1% TFA).
-
If it dissolves, you can then carefully dilute this solution with the aqueous mobile phase (e.g., Water with 0.1% TFA) to the weakest possible organic concentration that maintains solubility.
-
For extremely insoluble peptides, a minimal amount of a stronger, non-volatile solvent like DMSO or DMF may be required for initial dissolution, followed by dilution with your mobile phase.[6] Be aware that DMSO can interfere with chromatography and is not easily removed by lyophilization.
-
Always filter your sample through a 0.45 µm syringe filter after dissolution and before injection to prevent column clogging.[1]
Q4: What type of HPLC column is best for purifying a hydrophobic 3-Thg peptide?
A: While C18 columns are the standard for peptide purification, they may be too retentive for highly hydrophobic 3-Thg peptides, leading to broad peaks and the need for very high organic solvent concentrations.[2] Consider using a column with a less hydrophobic stationary phase, such as C8 or C4 . These columns provide weaker hydrophobic interactions, resulting in sharper peaks and better separation at lower organic solvent concentrations. For peptides, a wide-pore (300 Å) column is generally recommended to ensure good mass transfer.[2]
Troubleshooting Guide
This guide addresses common problems observed during the RP-HPLC purification of 3-Thienylglycine containing peptides.
Problem 1: Broad or Tailing Peaks
| Potential Cause | Recommended Solution |
| Strong Hydrophobic Interaction | The 3-Thg residue causes excessive retention on the column. Switch to a less retentive column (C8 or C4).[2] |
| Inappropriate Gradient Slope | The gradient is too steep, causing the peptide to elute too quickly without proper focusing. Decrease the gradient slope (e.g., from 1%/min to 0.5%/min) around the expected elution point of your peptide. |
| Poor Peptide Solubility | The peptide is precipitating at the column head or during the run. Ensure the peptide is fully dissolved before injection. Consider increasing the initial percentage of organic solvent in your gradient if solubility is an issue. |
| Secondary Interactions | The peptide may be interacting with residual silanol groups on the silica support. Ensure your mobile phase contains an ion-pairing agent like 0.1% TFA. Operating at a low pH (2-3) protonates silanols and minimizes these interactions. |
| Column Overload | Injecting too much crude peptide can lead to peak distortion. Reduce the injection volume or the concentration of your sample. |
Problem 2: Co-elution of Target Peptide and Impurities
| Potential Cause | Recommended Solution |
| Oxidized Impurity (+16 Da) | The oxidized peptide (sulfoxide) has very similar hydrophobicity to the target peptide. Optimize the gradient to be very shallow (e.g., 0.2-0.5%/min) to maximize resolution. Using a different organic modifier (e.g., methanol instead of acetonitrile) can alter selectivity and may resolve the peaks. |
| Deletion/Truncated Sequences | Synthesis-related impurities containing 3-Thg are also hydrophobic and elute close to the main product. Use a high-efficiency column (smaller particle size) and a very shallow, optimized gradient. |
| Poor Selectivity | The mobile phase system is not providing adequate separation. Try a different ion-pairing agent (e.g., 0.1% formic acid, though this may alter retention times significantly) or a different organic solvent (methanol, ethanol). |
Problem 3: Low or No Recovery of the Peptide
| Potential Cause | Recommended Solution |
| Irreversible Adsorption | The peptide is extremely hydrophobic and has irreversibly bound to the column. Try eluting with a very high concentration of a stronger solvent like isopropanol. In the future, use a less hydrophobic column (C4). |
| Precipitation | The peptide precipitated in the injection loop, tubing, or on the column. Re-evaluate the peptide's solubility in your chosen mobile phase.[1] Dissolve in a stronger solvent first before diluting. |
| Peptide Degradation | The peptide may be unstable under the acidic conditions of the mobile phase over long run times. Minimize the time the peptide spends in the acidic mobile phase before lyophilization. |
Quantitative Data Summary
The table below summarizes common mass adducts that may be observed during the mass spectrometry analysis of peptides, which are crucial for identifying impurities.
| Mass Shift (Da) | Modification | Likely Cause |
| +16 | Oxidation | Oxidation of the thiophene sulfur to a sulfoxide.[3][5] |
| +32 | Double Oxidation | Further oxidation of the sulfoxide to a sulfone.[4] |
| -18 | Dehydration | Loss of a water molecule, often from Ser, Thr, or acidic conditions. |
| +57 | Carbamidomethylation | If using iodoacetamide for Cys reduction/alkylation. |
| +79 | Phosphorylation | If the peptide is a substrate for a kinase (biological samples). |
| Varies | Truncation/Deletion | Impurities from solid-phase peptide synthesis (SPPS).[7] |
Experimental Protocols
Protocol: RP-HPLC Purification of a Hydrophobic 3-Thg Peptide
This protocol provides a starting point for purifying a peptide containing 3-Thienylglycine. Optimization will be required based on the specific peptide sequence.
1. Materials & Equipment:
-
Preparative RP-HPLC system with a gradient pump and UV detector.
-
Fraction Collector.
-
Reversed-phase column (Recommended: C4 or C8, 5-10 µm particle size, 300 Å pore size).[2]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Sample Solvents: DMSO, Acetonitrile, HPLC-grade water.
-
0.45 µm syringe filters.
2. Sample Preparation:
-
Weigh out the crude, lyophilized peptide.
-
Perform a small-scale solubility test. Try to dissolve ~1 mg in 100 µL of Mobile Phase A. If it does not dissolve, try dissolving it in 100 µL of a 50:50 mixture of A and B.
-
For highly hydrophobic peptides, dissolve the crude material in a minimal volume of DMSO (e.g., 20-50 mg in 200 µL DMSO) and sonicate briefly.
-
Once dissolved, dilute the sample with Mobile Phase A to a final concentration of 5-10 mg/mL, ensuring the peptide remains in solution. The final concentration of DMSO should be as low as possible.
-
Filter the final solution through a 0.45 µm syringe filter immediately before injection.[1]
3. Chromatographic Method:
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 5-10 column volumes at the desired flow rate.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution (Example):
-
Flow Rate: Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column).
-
Detection: Monitor at 220 nm (peptide backbone) and 280 nm (if other aromatic residues are present).[1]
-
Gradient:
-
0-5 min: Isocratic at 5% B.
-
5-10 min: Linear gradient from 5% to 25% B.
-
10-50 min: Shallow linear gradient from 25% to 45% B (e.g., 0.5% B per minute). This is the primary separation gradient and must be optimized.
-
50-55 min: Linear gradient from 45% to 95% B (column wash).
-
55-65 min: Isocratic at 95% B (column wash).
-
65-70 min: Return to 5% B for re-equilibration.
-
-
-
Fraction Collection: Collect fractions (e.g., 1-minute intervals) across the main peak(s).
4. Post-Purification Analysis:
-
Analyze the purity of each collected fraction using analytical RP-HPLC.
-
Confirm the identity of the fractions containing the pure product by mass spectrometry.
-
Pool the fractions that meet the desired purity level.
-
Immediately freeze and lyophilize the pooled fractions to remove the solvents and obtain the purified peptide as a TFA salt.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common purification issues.
Oxidation Side Reaction
Caption: Pathway for the formation of common oxidative impurities.
References
Technical Support Center: Synthesis of Boc-(R)-3-Thienylglycine Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in the synthesis of Boc-(R)-3-Thienylglycine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the Boc-protection of (R)-3-Thienylglycine?
A1: Low yields are typically traced back to several key factors:
-
Incomplete Reaction: The reaction may not have gone to completion due to suboptimal reaction conditions, such as incorrect pH, insufficient reaction time, or improper temperature.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the formation of di-tert-butyl carbonate or urea-type byproducts, especially with sterically hindered amines.[]
-
Difficult Purification: The final product, this compound, can sometimes be an oil or difficult to crystallize, leading to significant product loss during work-up and purification steps like chromatography.[2][3]
-
Substrate Quality: The purity of the starting (R)-3-Thienylglycine is crucial. Impurities can interfere with the reaction.
-
Moisture: The presence of excessive water can hydrolyze the Boc-anhydride, reducing its effectiveness. While some aqueous methods work well, anhydrous conditions are sometimes preferred for sensitive substrates.[][4]
Q2: My final product is a persistent oil and I'm losing yield during purification. What can I do?
A2: Obtaining an oily product is a common issue with Boc-protected amino acids. Here are several strategies to improve isolation and yield:
-
Crystallization via Seeding: If you have a small amount of pure, solid product, use it as a seed crystal. Dissolve the oil in a minimal amount of a "good" solvent (like ethyl acetate) and slowly add a "poor" solvent (like hexane) until it becomes cloudy. Add the seed crystal and allow it to cool slowly.[3][5]
-
DCHA Salt Formation: Convert the oily Boc-amino acid into a solid dicyclohexylamine (DCHA) salt. This is achieved by dissolving the oil in a solvent like diethyl ether and adding one equivalent of dicyclohexylamine. The resulting solid salt is typically much easier to filter, purify by recrystallization, and handle.[6]
-
Trituration/Slurrying: After removing the reaction solvent to get the crude oil, add a non-polar solvent in which the product has low solubility (e.g., n-hexane or diethyl ether). Stirring the mixture vigorously can sometimes induce solidification.[2][5]
-
Flash Chromatography: While it can lead to losses if not optimized, flash chromatography is a standard method for purifying crude N-Boc compounds from reagents and byproducts.[2]
Q3: How critical is the choice of base and solvent for the Boc-protection reaction?
A3: The choice of base and solvent is highly critical and can dramatically impact the reaction's success and yield. There is no single "best" system; it depends on the substrate's properties.
-
Aqueous Biphasic System: A common and effective method involves a mixed solvent like dioxane/water or THF/water with a base such as NaOH, NaHCO₃, or triethylamine (TEA).[][7] This is often effective for simple amino acids.
-
Anhydrous Conditions: For substrates sensitive to water, anhydrous solvents like THF, DMF, or acetonitrile with a base like TEA or 4-dimethylaminopyridine (DMAP) are preferable.[][8]
-
Catalyst-Free in Water: Some studies have shown that N-tert-butyloxycarbonylation of amines can be performed chemoselectively in water without any catalyst, which simplifies work-up.[4]
-
Sterically Hindered Amines: For sterically hindered amino acids, specific conditions like using NaH or NaHMDS to deprotonate the amine first, followed by the addition of Boc-anhydride, can prevent side reactions.[]
Troubleshooting Guide for Low Yields
This section provides a structured approach to diagnosing and resolving low-yield issues.
| Symptom / Observation | Potential Cause | Recommended Action |
| TLC/LC-MS shows significant unreacted starting material. | 1. Incomplete Reaction: Insufficient reagent, time, or incorrect pH. 2. Poor Reagent Quality: (Boc)₂O may have degraded. | 1. Optimize Conditions: Ensure pH is alkaline (8-10). Increase reaction time and monitor by TLC. Consider adding a slight excess (1.1-1.5 equiv.) of (Boc)₂O.[6] 2. Use Fresh Reagent: Use a fresh bottle of di-tert-butyl dicarbonate. |
| Multiple spots on TLC, indicating byproducts. | 1. Side Reactions: Over-reaction or reaction with other functional groups. 2. Formation of Di-Boc Product: The amine is protected twice. | 1. Control Temperature: Run the reaction at room temperature or 0°C to minimize side reactions. Avoid prolonged reaction times if other sensitive groups are present.[] 2. Adjust Stoichiometry: Use a controlled amount of (Boc)₂O. The formation of N,N-di-t-Boc is a known side product.[4] |
| Product is an inseparable oil, high loss on column. | 1. Purification Difficulty: Product may not be crystalline. 2. Residual Impurities: Solvents or basic impurities (like TEA) can inhibit crystallization.[3] | 1. Attempt Crystallization/Salt Formation: See FAQ Q2. Try recrystallization from various solvent systems (e.g., ethyl acetate/hexane).[3] Convert to a DCHA salt for easier handling.[6] 2. Improve Work-up: Perform thorough aqueous washes to remove water-soluble impurities and bases before concentration. |
| Low yield after work-up, even with good conversion. | 1. Product Loss in Aqueous Layer: Product may have some water solubility, especially if the pH is not optimal during extraction. | 1. Optimize Extraction pH: During work-up, acidify the aqueous layer carefully (e.g., with citric acid) to a pH of ~3 before extracting the Boc-amino acid with an organic solvent like ethyl acetate.[5][6] 2. Increase Extractions: Extract the aqueous layer multiple times (e.g., 3x) to maximize recovery.[6] |
Experimental Protocols
Protocol 1: General Boc-Protection using (Boc)₂O in Aqueous Dioxane
This is a widely used and robust method for many amino acids.
-
Dissolution: Dissolve the (R)-3-Thienylglycine (1 equiv.) in a 1:1 (v/v) mixture of dioxane and water. Add a base such as sodium bicarbonate (2-3 equiv.) or triethylamine (1.5 equiv.).[6]
-
Addition of Reagent: While stirring at room temperature, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) portion-wise or as a solution in dioxane.[6]
-
Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material. The mixture should become homogeneous.[6]
-
Work-up (Quench & Wash): Dilute the reaction mixture with water. Perform an initial extraction with a non-polar organic solvent (e.g., ethyl acetate or diethyl ether) to remove unreacted (Boc)₂O and byproducts.[5][6]
-
Acidification & Extraction: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 3-4 using a cold 5% citric acid solution or dilute HCl.[6]
-
Isolation: Immediately extract the acidified aqueous layer three times with ethyl acetate.[6]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.[6]
-
Purification: Proceed with purification via crystallization, DCHA salt formation, or flash chromatography as needed.[2][3][6]
Visual Guides
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical process for troubleshooting low-yield issues during the synthesis.
Caption: A decision tree for troubleshooting low yields.
General Synthesis and Purification Workflow
This diagram illustrates the overall process from starting materials to the purified product.
Caption: Standard workflow for synthesis and purification.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. peptide.com [peptide.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: HPLC Purification of Thienylglycine Peptides
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) purification of thienylglycine-containing peptides. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these modified peptides.
Understanding Thienylglycine Peptides
The incorporation of non-natural amino acids like L-2-(2-Thienyl)-glycine into peptide sequences is a valuable strategy in drug discovery.[1] The thiophene moiety can introduce unique electronic properties and hydrogen bonding capabilities, potentially leading to peptides with enhanced proteolytic resistance, improved receptor binding affinity, and better bioavailability.[1][2] However, the presence of the sulfur-containing aromatic ring of thienylglycine can also influence the peptide's hydrophobicity and lead to specific challenges during RP-HPLC purification.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of thienylglycine-containing peptides that influence their HPLC purification?
A1: The primary factor is the increased hydrophobicity imparted by the thienyl group. This leads to stronger retention on reversed-phase columns compared to peptides containing only natural amino acids. The aromatic nature of the thiophene ring can also lead to secondary pi-pi interactions with the stationary phase, which can affect peak shape. The overall properties will, of course, depend on the entire peptide sequence.
Q2: What type of HPLC column is best suited for purifying thienylglycine peptides?
A2: A reversed-phase C18 column is the standard and most effective choice for the purification of thienylglycine peptides.[3] It is highly recommended to use a column with a wide pore size (300 Å) to better accommodate the peptide structure and prevent restricted diffusion, which can lead to broader peaks.[4] For very hydrophobic peptides, a C8 or C4 column might provide better resolution and recovery.[5]
Q3: What are the common impurities found in crude synthetic thienylglycine peptides?
A3: Crude synthetic peptides typically contain a variety of impurities. These can include deletion sequences (peptides missing one or more amino acids), truncated sequences, and peptides with incomplete deprotection of side chains.[3] Other potential impurities are by-products from the cleavage of protecting groups and residual reagents from the synthesis process, such as scavengers.[3][6]
Q4: Why is Trifluoroacetic Acid (TFA) commonly used in the mobile phase for peptide purification?
A4: Trifluoroacetic Acid (TFA) serves as an ion-pairing agent.[7] It pairs with the positively charged residues on the peptide, neutralizing their charge and reducing undesirable interactions with the silica backbone of the stationary phase. This results in sharper peaks and more reproducible retention times. A concentration of 0.1% TFA is typically used in both the aqueous and organic mobile phases.[3][7]
Experimental Protocols
Protocol 1: Analytical HPLC for Purity Analysis and Method Development
This protocol outlines the steps for analyzing the purity of a crude thienylglycine peptide and for developing an optimized purification method.
-
System Preparation:
-
Prepare fresh mobile phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade Water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile (ACN).
-
-
Purge the HPLC pumps to remove any air bubbles.
-
Equilibrate a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm, 300 Å) with the starting mobile phase conditions (e.g., 95% A / 5% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the crude lyophilized thienylglycine peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Dilute the dissolved peptide with Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Scouting Gradient Run:
-
Optimized Gradient Run:
-
Based on the scouting run, create a shallower gradient around the elution point of the target peptide. For example, if the peptide eluted at 40% B, a new gradient could be 30-50% B over 40 minutes. A shallow gradient of about 1% B per minute is often effective for peptides.[5][7]
-
Inject the sample and analyze the resolution between the main peak and impurities.
-
Protocol 2: Preparative HPLC for Purification
This protocol describes the scale-up from an analytical method to a preparative purification.
-
System and Column Preparation:
-
Use a preparative C18 column with the same stationary phase chemistry as the analytical column.
-
Prepare larger volumes of fresh mobile phases A and B.
-
Equilibrate the preparative column at the appropriate flow rate until a stable baseline is achieved.
-
-
Sample Loading:
-
Dissolve the crude peptide in the minimal amount of solvent necessary. The sample concentration for preparative runs can be significantly higher than for analytical runs.
-
Ensure the sample is fully dissolved to avoid column clogging.
-
-
Purification Run:
-
Inject the sample onto the equilibrated column.
-
Run the optimized shallow gradient developed during the analytical stage. The flow rate will need to be adjusted based on the diameter of the preparative column.
-
Collect fractions throughout the elution of the main peak.
-
-
Fraction Analysis and Post-Purification:
-
Analyze the purity of each collected fraction using the optimized analytical HPLC method.
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.[7]
-
Data Presentation
Table 1: HPLC Method Parameters for Thienylglycine Peptide Analysis
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm, 300 Å | C18, 21.2 x 150 mm, 5 µm, 300 Å |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Scouting Gradient | 5-95% B over 30 min | N/A |
| Optimized Gradient | e.g., 30-50% B over 40 min | e.g., 30-50% B over 40 min |
| Detection | 220 nm | 220 nm |
| Injection Volume | 10-20 µL | 1-5 mL (concentration dependent) |
Table 2: Example Purification Data for a Model Thienylglycine Peptide
| Stage | Sample Load (mg) | Purity (%) | Recovery (%) |
| Crude Peptide | 100 | 65 | 100 |
| After Prep HPLC | 100 | >98 | 75 |
Troubleshooting Guide
Caption: Troubleshooting workflow for common HPLC purification issues.
Issue 1: Peak Tailing
-
Q: My main peptide peak is showing significant tailing. What is the cause and how can I fix it?
-
A: Peak tailing is a common issue and can arise from several factors.[8]
-
Cause 1: Secondary Interactions: The basic residues in your peptide might be interacting with acidic silanol groups on the silica-based column packing. The thienyl group itself could also have secondary interactions.
-
Solution: Ensure the mobile phase pH is low (around 2-3) by using 0.1% TFA. This protonates the silanol groups and minimizes these interactions. Using a high-purity silica column can also help.[4]
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape.[4]
-
Solution: Try injecting a smaller amount of your sample.
-
-
Cause 3: Column Degradation: An old or contaminated column can lose its efficiency.
-
Solution: Replace the column or try flushing it with a strong solvent. If you are using a guard column, replace it.
-
-
-
Issue 2: Poor Resolution
-
Q: I can't separate my target peptide from a closely eluting impurity. What should I do?
-
A: This is a common challenge, especially with impurities that are structurally similar to the target peptide, such as deletion sequences.
-
Cause 1: Sub-optimal Gradient: A steep gradient may not provide enough time for the peptide and impurity to be resolved.
-
Solution: After an initial scouting run to find the approximate elution point, switch to a shallower gradient around that point.[7] A gradient of 0.5-1% change in organic solvent per minute can significantly improve resolution.
-
-
Cause 2: Inappropriate Stationary Phase: The selectivity of your C18 column may not be sufficient.
-
Solution: You can try a C8 or a phenyl-hexyl column to alter the selectivity of the separation.
-
-
-
Issue 3: Low Yield or Recovery
-
Q: I am experiencing very low recovery of my thienylglycine peptide after purification. What could be the reason?
-
A: Low recovery of hydrophobic peptides is a frequent challenge.
-
Cause 1: Poor Solubility: The peptide may not be fully dissolved in the injection solvent, or it may be precipitating on the column. Thienylglycine-containing peptides can be quite hydrophobic.
-
Solution: Ensure the peptide is fully dissolved before injection. You might need to use a stronger solvent for dissolution, like a small amount of DMSO, before diluting with the mobile phase. Increasing the column temperature (e.g., to 40-60°C) can also improve solubility and recovery.
-
-
Cause 2: Irreversible Adsorption: The peptide might be irreversibly binding to active sites on the column or to metallic surfaces within the HPLC system.
-
Solution: Try a different brand of column or passivate the HPLC system with a strong acid wash if you suspect metal chelation.
-
-
-
Issue 4: Shifting Retention Times
-
Q: The retention time of my peptide is not consistent between runs. What is causing this instability?
-
A: Fluctuating retention times can point to problems with the HPLC system, column equilibration, or mobile phase preparation.
-
Solution 1: Ensure Proper Column Equilibration: Always ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. This may take 15-20 column volumes.
-
Solution 2: Use Fresh Mobile Phase: Mobile phases, especially those with low concentrations of additives, can change over time. Prepare fresh mobile phases daily.
-
Solution 3: Control Column Temperature: Use a column oven to maintain a consistent temperature, as fluctuations in ambient temperature can affect retention times.
-
-
Method Development Workflow
Caption: Workflow for developing an optimized HPLC method.
References
- 1. fr.gilson.com [fr.gilson.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. bachem.com [bachem.com]
- 4. hplc.eu [hplc.eu]
- 5. teledynelabs.com [teledynelabs.com]
- 6. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Boc-(R)-3-Thienylglycine Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Boc-(R)-3-Thienylglycine coupling reactions. The focus is on the effective removal of common coupling reagents and their byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents used for this compound, and what are their primary byproducts?
A1: Common coupling reagents for this compound include carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium/aminium salts such as HATU and HBTU. The primary byproducts are ureas for carbodiimides (dicyclohexylurea - DCU for DCC; a water-soluble urea for EDC) and tetramethylurea for HATU/HBTU.[1][2][3]
Q2: My reaction is complete, but I see a white precipitate. What is it and how do I remove it?
A2: If you used N,N'-Dicyclohexylcarbodiimide (DCC) as your coupling reagent, the white precipitate is most likely the byproduct dicyclohexylurea (DCU).[3] DCU is notoriously insoluble in many common organic solvents like dichloromethane (DCM).[3][4] The most straightforward removal method is filtration.
Q3: How can I remove the byproducts of EDC-mediated coupling reactions?
A3: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and its corresponding urea byproduct are water-soluble.[1][3] This property allows for their easy removal through an aqueous workup. Typically, the reaction mixture is diluted with an organic solvent (like ethyl acetate) and washed sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated sodium bicarbonate solution), and brine.[2]
Q4: I am struggling to remove dicyclohexylurea (DCU) completely by filtration. What can I do?
A4: If DCU remains after filtration, it may be due to its fine particle size or slight solubility in the reaction solvent.[5] To improve removal, you can cool the reaction mixture in an ice bath to further decrease DCU's solubility before filtration.[4] Additionally, washing the collected DCU precipitate with a small amount of cold solvent can help recover any trapped product.[6] For stubborn cases, trituration of the crude product with a solvent in which DCU is poorly soluble, such as diethyl ether, can be effective.[7]
Q5: Are there alternative coupling reagents that produce more easily removable byproducts than DCC?
A5: Yes, several alternatives to DCC offer simpler byproduct removal. Diisopropylcarbodiimide (DIC) is a common choice, as its byproduct, 1,3-diisopropylurea (DIU), is more soluble in organic solvents and can often be removed by washing.[3][4] As mentioned, EDC is another excellent alternative, with its water-soluble urea byproduct being easily extracted.[1][2] Uronium and phosphonium salt reagents like HATU, HBTU, and PyBOP also generate byproducts that are typically removed during standard aqueous workup and chromatographic purification.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| White precipitate (DCU) remains in the product after filtration. | 1. DCU is slightly soluble in the reaction solvent. 2. The filter paper pore size is too large. 3. The product co-precipitated with DCU. | 1. Cool the reaction mixture to 0°C before filtration to minimize DCU solubility.[4] 2. Use a finer porosity filter paper or a Celite pad for filtration.[5] 3. Wash the filtered DCU cake with a minimal amount of cold reaction solvent to recover the product.[6] Consider recrystallization of the final product. |
| Product is contaminated with water-soluble byproducts (from EDC). | 1. Insufficient aqueous washes. 2. Emulsion formation during extraction. 3. The product has some water solubility. | 1. Increase the number and volume of aqueous washes (e.g., 1N HCl, sat. NaHCO₃, brine).[2] 2. To break emulsions, add brine or pass the mixture through a pad of Celite. 3. If the product is water-soluble, consider alternative purification methods like reverse-phase chromatography. |
| Low product yield after workup. | 1. Product loss during aqueous extraction. 2. Incomplete reaction. 3. Product adhered to the filtered byproduct. | 1. If the product has some water solubility, re-extract the aqueous layers with an organic solvent. 2. Monitor the reaction to completion using TLC or LC-MS before workup.[8] 3. Thoroughly wash the filtered byproduct with a small amount of cold solvent.[6] |
| Difficulty removing 1,3-diisopropylurea (DIU) from DIC-mediated reactions. | DIU is more soluble than DCU but can still be challenging to remove completely.[4] | 1. Perform multiple aqueous washes as DIU has some water solubility. 2. Utilize a solvent in which DIU is highly soluble for washing, such as 2-propanol.[4] 3. Purify the crude product by flash column chromatography. |
Experimental Protocols
Protocol 1: Removal of Dicyclohexylurea (DCU) by Filtration
-
Reaction Completion: After confirming the reaction is complete via TLC or LC-MS, cool the reaction mixture in an ice bath for 15-30 minutes. This will maximize the precipitation of DCU.[4]
-
Filtration Setup: Assemble a Büchner funnel with an appropriate size of filter paper over a clean filter flask connected to a vacuum source.
-
Filtration: Wet the filter paper with a small amount of the reaction solvent. Pour the cold reaction mixture into the funnel under vacuum.
-
Washing: Wash the collected DCU precipitate on the filter paper with a minimal amount of cold solvent to recover any product that may have been retained.
-
Filtrate Collection: The filtrate, containing the desired product, is collected in the flask. This solution can then be subjected to further workup, such as aqueous extraction and concentration under reduced pressure.[6]
Protocol 2: Aqueous Workup for Removal of EDC Byproducts
-
Dilution: Once the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with 1N HCl solution. This step removes unreacted amines and basic byproducts.[2]
-
Basic Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove unreacted carboxylic acid and any acidic components.[2]
-
Brine Wash: Perform a final wash with brine (saturated aqueous NaCl) to reduce the amount of dissolved water in the organic layer.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[8]
Visualizations
Caption: Troubleshooting logic for byproduct removal.
Caption: Standard workflow for coupling and purification.
References
Technical Support Center: Boc-(R)-3-Thienylglycine
Welcome to the Technical Support Center for Boc-(R)-3-Thienylglycine. This guide provides researchers, scientists, and drug development professionals with comprehensive information on handling this potentially hygroscopic compound to ensure experimental success and maintain product integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a valuable amino acid derivative used in medicinal chemistry and pharmaceutical research. Its unique thienyl group enhances biological activity, making it a key building block in the synthesis of various bioactive molecules, particularly in the design of peptide-based therapeutics.[1]
Q2: Is this compound hygroscopic?
A2: While not always explicitly stated, N-Boc protected amino acids can be hygroscopic, meaning they can absorb moisture from the atmosphere. It is best practice to handle this compound as a hygroscopic compound to prevent potential degradation or complications in your experiments.
Q3: What are the recommended storage conditions for this compound?
A3: To maintain its quality, this compound should be stored at 0 - 8 °C.[1] It is also crucial to store it in a dry environment to minimize moisture absorption.
Q4: How can I minimize moisture exposure when handling the compound?
A4: To minimize moisture exposure, it is recommended to work quickly in a low-humidity environment. Using a glove box with a dry atmosphere or a desiccator for storage and handling is highly advisable. Always ensure the container is tightly sealed after use.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent weighing results | The compound has absorbed moisture from the air, leading to an increase in weight. | 1. Dry the compound before weighing using a vacuum desiccator (see Experimental Protocols). 2. Weigh the compound in a low-humidity environment, such as a glove box. |
| Poor solubility in organic solvents | The presence of water can affect the solubility profile of the compound. | 1. Ensure the compound is thoroughly dry before dissolving. 2. Use anhydrous solvents for your reactions. |
| Incomplete or slow Boc deprotection reaction | Water can interfere with the acidic conditions required for Boc deprotection, slowing down the reaction rate. | 1. Use a dried sample of this compound for the reaction. 2. Employ anhydrous reaction conditions and solvents. |
| Clumping or caking of the powder | The compound has absorbed a significant amount of moisture. | 1. Dry the compound under vacuum. 2. If clumping is severe, gently break up the aggregates with a dry spatula before drying. 3. Store the dried compound in a desiccator with a suitable desiccant. |
Data Presentation
Table 1: Storage and Handling Recommendations for Hygroscopic this compound
| Parameter | Recommended Value/Condition | Notes |
| Storage Temperature | 0 - 8 °C[1] | Refrigeration is essential to maintain chemical stability. |
| Relative Humidity (Storage) | < 30% | Store in a desiccator or a controlled humidity cabinet. |
| Handling Environment | Inert atmosphere (Nitrogen or Argon) or Glove Box | Minimizes exposure to atmospheric moisture during handling. |
| Desiccant | Silica gel, molecular sieves | Regularly check and regenerate or replace the desiccant. |
| Container | Tightly sealed, opaque glass vial with a secure cap | Protects from light and moisture ingress. |
Experimental Protocols
Protocol 1: Drying Hygroscopic this compound
Objective: To remove absorbed moisture from the compound before use.
Materials:
-
This compound
-
Vacuum desiccator
-
Desiccant (e.g., anhydrous calcium sulfate, phosphorus pentoxide)
-
Vacuum pump
-
Schlenk flask or appropriate glassware
Procedure:
-
Place a fresh or regenerated desiccant in the bottom chamber of the vacuum desiccator.
-
Transfer the this compound powder into a clean, dry Schlenk flask or a shallow glass dish.
-
Place the flask or dish containing the compound onto the desiccator plate.
-
Seal the desiccator and slowly apply a vacuum to avoid disturbing the powder.
-
Dry the compound under vacuum for 4-24 hours. The duration will depend on the amount of compound and the level of moisture absorption.
-
To bring the desiccator back to atmospheric pressure, slowly introduce a dry, inert gas such as nitrogen or argon.
-
Once at atmospheric pressure, promptly remove the dried compound and either use it immediately or store it in a tightly sealed container inside a desiccator.
Protocol 2: Handling and Weighing in an Inert Atmosphere
Objective: To accurately weigh the hygroscopic compound without moisture uptake.
Materials:
-
Dried this compound
-
Glove box with an inert atmosphere (N₂ or Ar)
-
Analytical balance (inside the glove box)
-
Spatula
-
Weighing paper or boat
Procedure:
-
Ensure the glove box has a low-humidity atmosphere (typically <1% RH).
-
Transfer all necessary materials, including the container of dried this compound, into the glove box antechamber.
-
Cycle the antechamber as per the glove box operating procedure to replace the air with the inert atmosphere.
-
Move the materials into the main chamber of the glove box.
-
Allow the compound's container to equilibrate to the glove box temperature before opening.
-
Using a clean, dry spatula, carefully weigh the desired amount of the compound onto the weighing paper or boat on the analytical balance.
-
Immediately transfer the weighed compound to your reaction vessel.
-
Tightly seal the container of the remaining this compound before removing it from the glove box.
Visualizations
Caption: Decision workflow for handling hygroscopic this compound.
Caption: A logical diagram for troubleshooting failed experiments.
References
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis of Boc-(R)-3-Thienylglycine
For researchers, scientists, and drug development professionals engaged in the synthesis and purification of chiral compounds, the enantiomeric purity of intermediates is of paramount importance. Boc-(R)-3-Thienylglycine is a critical chiral building block where stereochemical integrity directly impacts the efficacy and safety of the final active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the definitive technique for the enantioselective analysis of such molecules.
This guide provides a comparative overview of established chiral HPLC methodologies applicable to the analysis of this compound, with a focus on two of the most successful classes of chiral stationary phases: macrocyclic glycopeptide-based and polysaccharide-based CSPs. The experimental data and protocols are based on the analysis of closely related N-Boc protected amino acids, providing a robust starting point for method development and optimization.
Comparative Analysis of Chiral HPLC Methods
The selection of a chiral stationary phase and the corresponding mobile phase is the most critical factor in achieving successful enantiomeric separation. Below is a comparison of two primary approaches for the chiral analysis of Boc-protected amino acids.
Table 1: Comparison of Chiral HPLC Methods for Boc-Amino Acid Enantiomers
| Parameter | Method 1: Reversed-Phase HPLC | Method 2: Normal-Phase HPLC |
| Chiral Stationary Phase | Macrocyclic Glycopeptide (e.g., CHIROBIOTIC® T) | Polysaccharide-Based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Typical Mobile Phase | Acetonitrile/Water/Acidic Modifier (e.g., TFA) | Hexane/Ethanol/Acidic Modifier (e.g., TFA) |
| Separation Principle | Primarily based on ionic, hydrogen bonding, and dipolar interactions within the chiral pockets of the macrocyclic glycopeptide. | Based on hydrogen bonding, dipole-dipole, and π-π interactions with the helical polymer structure of the polysaccharide derivative. |
| Advantages | - High efficiency and ruggedness.[1] - Excellent compatibility with mass spectrometry (MS) due to volatile mobile phases.[1] - Broad selectivity for a wide range of amino acid derivatives.[1] | - High loading capacity, suitable for preparative separations. - Often provides high enantioselectivity. |
| Considerations | - Equilibration time can be longer than for conventional reversed-phase columns. | - Less compatible with MS detection due to non-volatile mobile phase components in some applications. - Sensitivity to water content in the mobile phase. |
Experimental Protocols
Detailed methodologies for the two primary approaches are provided below. These protocols serve as a strong starting point for the analysis of this compound.
Method 1: Reversed-Phase HPLC with a Macrocyclic Glycopeptide-Based CSP
This method is highly effective for the analytical-scale separation of Boc-protected amino acids and is compatible with LC-MS analysis.[1]
Table 2: Experimental Parameters for Reversed-Phase Chiral HPLC
| Parameter | Value |
| Column | CHIROBIOTIC® T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm |
| Mobile Phase | 40% Acetonitrile, 60% Water, 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. |
Note: The mobile phase composition can be optimized to improve resolution and retention times. For instance, for t-BOC-Alanine, a mobile phase of 10% methanol in 20 mM ammonium acetate at pH 6 has been shown to be effective.[2]
Method 2: Normal-Phase HPLC with a Polysaccharide-Based CSP
This method is a powerful alternative and is often used for both analytical and preparative scale separations.
Table 3: Experimental Parameters for Normal-Phase Chiral HPLC
| Parameter | Value |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate)-based CSP, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 90% n-Hexane, 10% Ethanol, 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase or a compatible solvent to a concentration of 1 mg/mL. |
Workflow for Chiral HPLC Analysis
The logical progression of a chiral HPLC analysis, from initial sample handling to the final data interpretation, is crucial for obtaining reliable and reproducible results.
References
Determining the Enantiomeric Purity of Boc-(R)-3-Thienylglycine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical checkpoint. This guide provides a comprehensive comparison of established analytical methods for quantifying the enantiomeric purity of Boc-(R)-3-Thienylglycine, a valuable building block in medicinal chemistry. We will delve into the principles, experimental protocols, and performance characteristics of Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Nuclear Magnetic Resonance (NMR) spectroscopy, presenting supporting data to inform method selection.
Comparison of Key Analytical Methods
The primary techniques for determining the enantiomeric excess of Boc-protected amino acids like this compound are Chiral HPLC and Chiral NMR. Each method offers distinct advantages and is suited to different analytical needs.[1] Chiral HPLC physically separates the enantiomers, providing a direct measure of their relative abundance, while chiral NMR uses a chiral auxiliary to induce a chemical shift difference between the enantiomers in the NMR spectrum.[1][2]
Table 1: Performance Comparison of Analytical Methods for Enantiomeric Excess Determination
| Feature | Chiral HPLC (Direct Method) | Chiral HPLC (Indirect Method) | Chiral NMR Spectroscopy |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP).[2] | Separation of diastereomers on an achiral column after reaction with a Chiral Derivatizing Agent (CDA).[3] | Formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA) or CDA, leading to distinct NMR signals.[1] |
| Sample Preparation | Simple dissolution in mobile phase.[4] | Derivatization step required.[5] | Dissolution with a chiral auxiliary in an NMR solvent.[6] |
| Analysis Time | Typically longer due to chromatographic separation.[6] | Derivatization adds to the overall time. | Rapid analysis, often under 5 minutes per sample.[6] |
| Sensitivity | High, suitable for trace analysis.[4] | High, dependent on the chromophore of the CDA.[7] | Generally lower than HPLC.[1] |
| Solvent Consumption | Relatively high.[6] | Moderate to high. | Low, aligning with green chemistry principles.[4] |
| Resolution | Often baseline separation of enantiomers.[4] | Good separation of diastereomers. | Dependent on the chiral auxiliary and magnetic field strength. |
| Destructive? | Non-destructive, sample can be recovered.[2] | Yes, the original sample is chemically modified. | Non-destructive. |
| Ideal For | Routine quality control, high accuracy and sensitivity requirements.[2] | When a suitable CSP is not available or for trace analysis in complex matrices.[5] | High-throughput screening, reaction monitoring, and rapid analysis.[2] |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate determination of enantiomeric excess. Below are representative protocols for Chiral HPLC and Chiral NMR.
Chiral High-Performance Liquid Chromatography (HPLC)
Direct Method using a Chiral Stationary Phase (CSP)
This is often the preferred method for Boc-protected amino acids as it avoids derivatization that could potentially introduce impurities or cause racemization.[4] Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, have demonstrated broad selectivity for this class of compounds.[8]
-
HPLC System: A standard HPLC system with a UV detector.[3]
-
Mobile Phase: A mixture of methanol, water, and a small amount of an acidic modifier like formic acid. The exact ratio should be optimized to achieve the best separation for this compound. For many amino acids, enantioselectivity increases with the concentration of the organic modifier.[9]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Detection: UV at 220 nm.[3]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.[4]
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers (let's assume R and S) using the following formula: % ee = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100
Indirect Method using a Chiral Derivatizing Agent (CDA)
This method involves reacting the amino acid with a chiral derivatizing agent, such as Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), to form diastereomers that can be separated on a standard achiral column.[3][7]
-
Derivatization:
-
Dissolve a small amount (approx. 50 nmol) of the Boc-3-Thienylglycine sample in 100 µL of 1 M sodium bicarbonate.[5]
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.[5]
-
Incubate the mixture at 40 °C for 1 hour.[5]
-
Cool the reaction mixture and neutralize with 100 µL of 2 M HCl.[5]
-
Dilute the sample with the mobile phase for HPLC analysis.[5]
-
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient of 0.1% Trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Detection: UV at 340 nm.
-
Data Analysis: Calculate the % ee from the integrated peak areas of the resulting diastereomers.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
This technique relies on the use of a chiral solvating agent (CSA) or a chiral derivatizing agent to create a diastereomeric environment around the enantiomers, leading to separate signals in the ¹H NMR spectrum.[1]
-
Sample Preparation:
-
NMR Acquisition:
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.
-
Integrate the areas of these two signals (Integral_dia1 and Integral_dia2).[4]
-
Calculate the % ee using the formula: % ee = [ |Integral_dia1 - Integral_dia2| / (Integral_dia1 + Integral_dia2) ] x 100
-
Visualizing the Workflow
A clear understanding of the analytical workflow is crucial for method implementation. The following diagrams illustrate the logical steps involved in determining the enantiomeric excess of this compound.
Caption: General workflow for enantiomeric excess determination.
Caption: Decision logic for selecting a chiral HPLC method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to NMR Analysis for Structural Confirmation of Boc-Protected Chiral Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative ¹H and ¹³C NMR Data
The following tables summarize the expected and reported ¹H and ¹³C NMR chemical shifts for Boc-(R)-3-Thienylglycine and its alternatives. These values are crucial for the initial assessment of a successful synthesis and for confirming the presence of key functional groups.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Compound | Boc (s, 9H) | α-H (s) | Aromatic-H (m) | NH (br s) | Solvent |
| This compound | ~1.40 | ~5.30 | ~7.00-7.50 | ~5.50 | CDCl₃ |
| Boc-(R)-2-Thienylglycine | 1.42 | 5.58 | 6.95-7.28 | 5.68 | CDCl₃ |
| Boc-(R)-phenylglycine | 1.45 | 5.35 | 7.28-7.40 | 5.45 | CDCl₃ |
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Compound | Boc C(CH₃)₃ | Boc C(CH₃)₃ | Boc C=O | α-C | Aromatic-C | C=O (acid) | Solvent |
| This compound | ~28.3 | ~80.0 | ~155.0 | ~58.0 | ~122.0-140.0 | ~174.0 | CDCl₃ |
| Boc-(R)-2-Thienylglycine | 28.3 | 80.3 | 155.0 | 53.2 | 125.1, 125.6, 126.9, 141.5 | 173.1 | CDCl₃ |
| Boc-(R)-phenylglycine | 28.3 | 80.2 | 155.1 | 58.0 | 127.4, 128.5, 128.8, 137.9 | 174.4 | CDCl₃ |
Experimental Protocols
A standardized protocol for NMR analysis is critical for obtaining high-quality, reproducible data for structural confirmation.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the Boc-protected amino acid.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry vial. The choice of solvent can affect chemical shifts, so consistency is key for comparative analysis.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.
-
Shimming: Shim the magnetic field to achieve homogeneity, which is essential for sharp spectral lines.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is standard to obtain singlets for all carbon signals.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2 seconds is typically adequate.
-
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
-
Structural Assignment: Assign the observed signals to the corresponding atoms in the molecular structure based on chemical shifts, coupling constants (for ¹H NMR), and integration values.
Mandatory Visualizations
Workflow for Structural Confirmation by NMR
Caption: Workflow for NMR-based structural confirmation.
Logical Relationship of Key NMR Parameters for Structural Elucidation
Caption: Key NMR parameters and their structural correlation.
A Comparative Guide to Boc vs. Fmoc Protecting Groups for 3-Thienylglycine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids, such as 3-thienylglycine, into peptide chains is a critical strategy for modulating the pharmacological properties of peptide-based therapeutics. The thiophene moiety can introduce unique conformational constraints and electronic properties, potentially leading to enhanced potency, selectivity, and metabolic stability.[1] The success of solid-phase peptide synthesis (SPPS) involving such sterically hindered residues is highly dependent on the choice of the Nα-protecting group. This guide provides an objective comparison of the two most widely used protecting group strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), for the utilization of 3-thienylglycine in peptide synthesis, supported by analogous experimental data and detailed methodologies.
Core Principles: A Dichotomy in Lability
The fundamental difference between the Boc and Fmoc strategies lies in the lability of the Nα-protecting group. The Boc group is acid-labile and is typically removed with acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile and is cleaved using a secondary amine, most commonly piperidine.[2] This dictates the entire synthetic approach, including the choice of resin, side-chain protecting groups, and cleavage conditions.
| Feature | Boc Protecting Group Strategy | Fmoc Protecting Group Strategy |
| Nα-Protection | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Condition | Acidic (e.g., Trifluoroacetic Acid - TFA) | Basic (e.g., 20% Piperidine in DMF) |
| Orthogonality | Semi-orthogonal with benzyl-based side-chain protection. | Fully orthogonal with tert-butyl-based side-chain protection.[] |
| Final Cleavage | Strong acids (e.g., HF, TFMSA) | Milder acids (e.g., TFA)[4][5] |
| Racemization Risk for Hindered Residues | Generally lower due to protonation of the N-terminus after deprotection.[2] | Higher, especially during the base-catalyzed coupling step.[6][7] |
| Compatibility | Favorable for hydrophobic and aggregation-prone sequences.[4] | Well-suited for acid-sensitive peptides and automated synthesis.[] |
| Reagent Handling | Requires handling of hazardous strong acids for final cleavage. | Avoids the use of highly corrosive HF.[8] |
Experimental Data: Insights from Phenylglycine as an Analog
The primary concern with sterically hindered arylglycines like 3-thienylglycine in Fmoc-SPPS is the risk of racemization during the base-catalyzed coupling step.[6][7] The choice of coupling reagent and base has a significant impact on the stereochemical integrity of the incorporated amino acid.
Table 1: Racemization of Fmoc-Phenylglycine (as an analog for Fmoc-3-Thienylglycine) with Different Coupling Reagents and Bases.
| Coupling Reagent | Base | % Racemization (Di-peptide Synthesis) |
| HATU | DIPEA | High |
| HATU | NMM | Moderate |
| HATU | TMP | Low |
| HATU | DMP | Low |
| HBTU | DIPEA | High |
| PyBOP | DIPEA | High |
| DMTMM-BF4 | NMM | Moderate |
| DEPBT | DIPEA | Low |
| COMU | DIPEA | Low |
| COMU | TMP | Negligible |
| COMU | DMP | Negligible |
| DEPBT | TMP | Negligible |
| DEPBT | DMP | Negligible |
Data adapted from studies on phenylglycine racemization in Fmoc-SPPS.[6][7] HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU: (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), PyBOP: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), DMTMM-BF4: (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate), DEPBT: (3-(Diethylamino-3-oxido-1,2,3-benzotriazin-4-yl)oxy-1,2,3-benzotriazin-4(3H)-one), COMU: ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), DIPEA: N,N-Diisopropylethylamine, NMM: N-Methylmorpholine, TMP: 2,4,6-Trimethylpyridine, DMP: 2,6-Dimethylpyridine.
These data strongly suggest that for Fmoc-based synthesis of peptides containing 3-thienylglycine, the use of coupling reagents like COMU or DEPBT in combination with sterically hindered bases such as TMP or DMP is crucial to minimize racemization.[6][7]
In contrast, the Boc strategy generally presents a lower risk of racemization for such residues. The acidic deprotection step results in a protonated N-terminal amine, which protects the α-proton from base-catalyzed abstraction during the subsequent coupling step.[2] However, racemization can still be induced if a strong base is used for the neutralization step prior to coupling. Therefore, in situ neutralization protocols are recommended.[4]
Potential Side Reactions
Beyond racemization, other side reactions to consider include:
-
Incomplete Coupling: The steric hindrance of the 3-thienylglycine side chain can impede coupling efficiency in both Boc and Fmoc strategies.[2] Double coupling or the use of more potent coupling reagents may be necessary.
-
Thiophene Ring Stability: The thiophene ring is generally stable under standard SPPS conditions. However, strong acidic conditions used in the final cleavage of Boc-protected peptides could potentially lead to side reactions, although this is not commonly reported. The use of scavengers in the cleavage cocktail is always recommended to protect sensitive residues.
Experimental Protocols
The following are general protocols that can be adapted for the synthesis and use of Boc- and Fmoc-protected 3-thienylglycine.
Synthesis of Boc-3-Thienylglycine
-
Dissolution: Dissolve 3-thienylglycine in a suitable solvent system, such as a mixture of dioxane and water.
-
Basification: Add a base, such as sodium hydroxide or sodium carbonate, to adjust the pH to approximately 10.[9]
-
Boc-Anhydride Addition: Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) to the solution while maintaining the pH with the addition of base.
-
Reaction: Stir the mixture at room temperature for 4-6 hours or until the reaction is complete as monitored by TLC.
-
Work-up: Acidify the reaction mixture to pH 2-3 with a suitable acid (e.g., citric acid or dilute HCl) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product, which can be further purified by crystallization or chromatography.
Boc Deprotection during SPPS
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).
-
Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes at room temperature.[10]
-
Washing: Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc group.
-
Neutralization: Neutralize the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or utilize an in situ neutralization protocol during the subsequent coupling step.[11]
Synthesis of Fmoc-3-Thienylglycine
-
Dissolution: Suspend 3-thienylglycine in an aqueous solution of a base like sodium carbonate.
-
Fmoc-OSu Addition: Add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a solvent such as acetone or dioxane to the amino acid solution.
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up: Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Purification: Filter the precipitate, wash with water, and dry to obtain the Fmoc-3-thienylglycine. Further purification can be achieved by recrystallization.
Fmoc Deprotection during SPPS
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF).
-
Deprotection: Treat the resin with a 20% solution of piperidine in DMF. A two-step treatment (e.g., 3 minutes followed by 10 minutes) is common.[12]
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[12]
Final Cleavage and Deprotection of a Peptide Containing 3-Thienylglycine (Fmoc Strategy)
-
Final Fmoc Removal: Deprotect the N-terminal Fmoc group using the standard procedure.
-
Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).[13][14] For peptides containing other sensitive residues, different scavengers may be required.[15]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.[13]
-
Peptide Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether. Collect the precipitated peptide by centrifugation and wash with cold ether.
-
Purification: Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Key Concepts
Caption: Orthogonality of Boc and Fmoc protecting groups.
Caption: General workflow of a solid-phase peptide synthesis cycle.
Caption: Simplified mechanism of racemization for arylglycines.
Conclusion
The choice between Boc and Fmoc protecting groups for the incorporation of 3-thienylglycine into peptides is a critical decision that impacts yield, purity, and stereochemical integrity. The Fmoc strategy, while being the more modern and widely used approach due to its milder deprotection conditions, carries a significant risk of racemization for sterically hindered residues like 3-thienylglycine. This can be effectively mitigated by the careful selection of coupling reagents (e.g., COMU, DEPBT) and sterically hindered bases (e.g., TMP, DMP). The Boc strategy offers a more robust defense against racemization but involves the use of harsher acids for final cleavage and may be less suitable for acid-sensitive sequences. For challenging sequences prone to aggregation, the Boc strategy might offer an advantage. Ultimately, the optimal choice will depend on the specific peptide sequence, the scale of the synthesis, and the available laboratory infrastructure. For peptides where the stereochemical purity of the 3-thienylglycine residue is paramount, a carefully optimized Fmoc protocol or the Boc strategy with in situ neutralization should be considered.
References
- 1. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 8. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 9. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. peptide.com [peptide.com]
(R)-3-Thienylglycine in Peptide Design: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids into peptides is a critical strategy for enhancing therapeutic properties. Among these, (R)-3-Thienylglycine, an analogue of phenylalanine, has emerged as a valuable building block for modulating the biological activity of peptides. Its unique thiophene ring offers distinct steric and electronic properties compared to the phenyl group of phenylalanine or other natural amino acids, leading to improved potency, selectivity, and metabolic stability.
This guide provides a comparative analysis of peptides containing (R)-3-Thienylglycine, supported by experimental data from published literature. We will delve into specific examples, detailing their biological activities and the experimental methods used for their evaluation.
Comparison of Biological Activity
The introduction of (R)-3-Thienylglycine can significantly impact the biological profile of a peptide. The thiophene moiety can engage in different binding interactions, such as sulfur-pi interactions, which are not possible with a benzene ring. This can lead to altered receptor or enzyme binding affinities.
Case Study: NMDA Receptor Glycine Site Agonists
A notable example of the successful application of a thienyl-containing glycine derivative is in the design of N-methyl-D-aspartate (NMDA) receptor agonists. Researchers have synthesized (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acid derivatives and evaluated their activity at various NMDA receptor subtypes.[1][2]
| Compound | Target | Agonist Potency (EC50, µM) | % Agonist Efficacy (relative to glycine) |
| 8j | GluN1/2A | 0.018 | Partial to Full Agonist |
| GluN1/2C | 0.0029 | Superagonist | |
| GluN1/2D | 0.016 | Partial to Full Agonist | |
| 8d | GluN1/2C | Not Reported | 864% |
| Glycine | All Subtypes | Baseline | 100% |
Table 1: Biological Activity of (R)-3-(5-thienyl)carboxamido-2-aminopropanoic Acid Derivatives at NMDA Receptor Subtypes.[1]
These compounds demonstrated nanomolar agonist potencies and subtype-specific efficacy profiles. Notably, compound 8d acted as a superagonist at the GluN1/2C subtype, with an efficacy 8.64 times that of the endogenous agonist, glycine.[1] In contrast, these compounds displayed functional antagonism at the GluN1/2B subtype due to low agonist efficacy.[1] This highlights the potential of the thienyl moiety to fine-tune the pharmacological profile of a ligand.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus Oocytes
This method is used to measure the electrophysiological response of ion channels, such as NMDA receptors, expressed in Xenopus oocytes to the application of test compounds.
Experimental Workflow:
Caption: Workflow for Two-Electrode Voltage-Clamp (TEVC) Recordings.
Detailed Steps:
-
Oocyte Preparation: Oocytes are surgically removed from anesthetized Xenopus laevis frogs and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Complementary RNA (cRNA) encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit) are injected into the oocytes.
-
Incubation: Oocytes are incubated for 2-5 days to allow for protein expression and insertion into the cell membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a glycine-free Ringer's solution.
-
The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
-
The membrane potential is clamped at a holding potential of -60 mV.
-
Test compounds (agonists) are applied in the perfusion solution, and the resulting inward current is measured.
-
-
Data Analysis: Concentration-response curves are generated by plotting the current response as a function of agonist concentration. These curves are then fitted to the Hill equation to determine EC50 and maximal efficacy values.
Signaling Pathways
The biological effects of peptides containing (R)-3-Thienylglycine are mediated through their interaction with specific cellular signaling pathways.
NMDA Receptor Signaling
NMDA receptors are ligand-gated ion channels that play a crucial role in synaptic plasticity, learning, and memory. Their activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.
Caption: Simplified NMDA Receptor Signaling Pathway.
Upon binding of both glutamate and a glycine site agonist, the NMDA receptor channel opens, allowing the influx of calcium ions (Ca2+). This increase in intracellular Ca2+ concentration triggers a cascade of downstream signaling events, including the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and the transcription factor CREB, ultimately leading to changes in synaptic strength, a process known as synaptic plasticity.
Conclusion
The incorporation of (R)-3-Thienylglycine into peptide structures represents a powerful strategy for the development of novel therapeutic agents with enhanced biological activities. The case study of NMDA receptor agonists demonstrates the potential of this non-natural amino acid to confer high potency and subtype selectivity. The unique electronic and steric properties of the thiophene ring provide a valuable tool for medicinal chemists to fine-tune the pharmacological profiles of peptide-based drugs. Further exploration of (R)-3-Thienylglycine in different peptide scaffolds is warranted to fully exploit its potential in drug discovery.
References
A Comparative Analysis of 2-Thienylglycine and 3-Thienylglycine in Peptide-Based Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptide therapeutic design. Thienylglycine, an analogue of phenylglycine featuring a thiophene ring, offers unique steric and electronic properties to modulate peptide conformation, stability, and receptor interactions. The positional isomerism of the thiophene ring—2-thienylglycine versus 3-thienylglycine—presents a subtle yet potentially critical design choice. This guide provides a comparative overview of these two isomers, summarizing their anticipated impact on peptide properties and outlining the experimental frameworks necessary for their direct comparison.
While direct, side-by-side experimental data comparing 2-thienylglycine and 3-thienylglycine in identical peptide scaffolds is limited in publicly available literature, this guide synthesizes foundational principles of peptide chemistry and structure-activity relationships (SAR) to provide a predictive comparison. The information herein is intended to guide researchers in making informed decisions on isomer selection and in designing experiments to elucidate their differential effects.
Theoretical and Structural Comparison
The primary distinction between 2-thienylglycine and 3-thienylglycine lies in the point of attachment of the side chain to the peptide backbone, which influences the spatial orientation and electronic distribution of the thiophene ring.
2-Thienylglycine: The proximity of the sulfur heteroatom to the peptide backbone may lead to distinct intramolecular interactions, potentially influencing local peptide conformation. The electronic properties of the thiophene ring, with the sulfur atom's lone pairs of electrons, can engage in unique non-covalent interactions with biological targets.
3-Thienylglycine: With the sulfur atom positioned further from the backbone, the 3-thienyl side chain may offer a different conformational profile and steric footprint compared to its 2-thienyl counterpart. This can alter how the peptide presents its pharmacophoric elements to a receptor binding pocket.
A comparative study of phenylglycine and phenylalanine in peptide hydrogels revealed that reducing the flexibility of the aromatic side chain by moving the attachment point closer to the backbone (as in phenylglycine) can lead to altered π-π stacking and increased gel strength[1]. This suggests that the linkage isomerism in thienylglycines could similarly impact peptide self-assembly and conformational stability.
Anticipated Impact on Peptide Properties: A Comparative Table
Based on established principles of medicinal chemistry and peptide science, the following table outlines the expected, albeit largely theoretical, differences in the performance of peptides incorporating 2-thienylglycine versus 3-thienylglycine.
| Property | 2-Thienylglycine | 3-Thienylglycine | Rationale and Key Considerations |
| Conformational Rigidity | May impose greater conformational restriction due to potential interactions between the sulfur atom and the peptide backbone. | Likely to confer significant rigidity, but potentially with a different preferred dihedral angle (χ1) compared to the 2-isomer. | The position of the bulky aromatic ring relative to the Cα-Cβ bond will dictate the sterically allowed conformations. |
| Receptor Binding Affinity | The unique electronic and steric profile could lead to novel and potent interactions with a target. | The altered vector of the aromatic side chain may allow for optimal fitting into different sub-pockets of a receptor. | The "bioactive conformation" of the peptide at its target is the determining factor. The optimal isomer is target-dependent. |
| Proteolytic Stability | The bulky thienyl group is expected to provide steric shielding to adjacent peptide bonds, thereby increasing resistance to enzymatic degradation. | Also expected to enhance proteolytic stability due to steric hindrance. The degree of protection may differ based on the specific protease and its substrate recognition motif. | The introduction of non-natural, bulky side chains is a well-established strategy to improve the in-vivo half-life of peptides. |
| Synthesis and Handling | Fmoc-protected derivatives are commercially available and used in solid-phase peptide synthesis (SPPS). | Fmoc-protected derivatives are also available, allowing for incorporation via SPPS. | Standard SPPS protocols are generally applicable, though coupling efficiency and potential for side reactions may vary subtly between isomers. |
Experimental Protocols for Comparative Analysis
To empirically determine the superior isomer for a given peptide therapeutic, a series of head-to-head comparative experiments are essential. The following protocols outline the key methodologies.
Peptide Synthesis
Objective: To synthesize two peptides of identical sequence, one containing 2-thienylglycine and the other 3-thienylglycine at the same position.
Methodology: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Selection: Choose a suitable solid support based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).
-
Amino Acid Coupling: Utilize standard Fmoc/tBu chemistry. For the coupling of Fmoc-2-thienylglycine-OH and Fmoc-3-thienylglycine-OH, use a carbodiimide-based activation method (e.g., HBTU/DIPEA in DMF). Double coupling may be employed to ensure complete incorporation of the sterically hindered non-natural amino acid.
-
Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification and Characterization: Purify the crude peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm their identity and purity by mass spectrometry (e.g., LC-MS).
Conformational Analysis
Objective: To compare the secondary structure and conformational preferences of the two isomeric peptides.
Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve the purified peptides in a suitable solvent (e.g., H₂O/D₂O mixture or a membrane-mimicking solvent like trifluoroethanol).
-
Data Acquisition: Acquire a suite of 2D NMR spectra, including TOCSY (to assign spin systems) and NOESY (to identify through-space proton-proton proximities).
-
Structural Analysis: Analyze the NOE cross-peaks to identify short and medium-range contacts. These contacts, along with chemical shift indexing and the measurement of ³J(HN,Hα) coupling constants, will provide insights into the presence of secondary structural elements like β-turns or helical segments. A comparison of the NOESY spectra for the two peptides will reveal differences in their conformational ensembles.
In Vitro Receptor Binding Assay
Objective: To determine and compare the binding affinities of the two peptides for their target receptor.
Methodology: Competitive Radioligand Binding Assay
-
Assay Setup: Use cell membranes or purified receptors that express the target of interest. A known radiolabeled ligand for the receptor is required.
-
Competition Curve: Incubate a fixed concentration of the radiolabeled ligand and receptor with increasing concentrations of the unlabeled competitor peptides (the 2-thienylglycine and 3-thienylglycine analogues).
-
Data Analysis: Measure the displacement of the radioligand at each competitor concentration. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each peptide. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Proteolytic Stability Assay
Objective: To compare the resistance of the two peptides to degradation by relevant proteases or in biological matrices.
Methodology: In Vitro Incubation with Serum or Proteases
-
Incubation: Incubate a known concentration of each peptide in either mouse or human serum, or with a specific protease (e.g., trypsin, chymotrypsin), at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding a protein precipitating agent (e.g., acetonitrile with 0.1% TFA).
-
Quantification: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.
-
Half-life Calculation: Plot the percentage of intact peptide remaining versus time and fit the data to a one-phase exponential decay curve to determine the half-life (t₁/₂) of each peptide.
Visualizing Experimental and Logical Frameworks
The following diagrams illustrate the logical workflow for selecting and evaluating thienylglycine isomers and a hypothetical signaling pathway that such a peptide might modulate.
Caption: Workflow for the comparative evaluation of thienylglycine isomers.
Caption: Hypothetical GPCR signaling pathway activated by a thienylglycine peptide.
Conclusion
The choice between 2-thienylglycine and 3-thienylglycine in peptide design is a nuanced decision that can significantly influence the therapeutic potential of the resulting molecule. While a lack of direct comparative studies necessitates a degree of theoretical postulation, the principles of medicinal chemistry suggest that the positional isomerism will impact peptide conformation, receptor interaction, and metabolic stability. The experimental frameworks provided in this guide offer a clear path for researchers to systematically evaluate these isomers within their specific peptide of interest. Such empirical studies are critical to unlocking the full potential of thienylglycine incorporation in the development of next-generation peptide therapeutics.
References
A Comparative Guide to the Mass Spectrometry Analysis of Boc-(R)-3-Thienylglycine
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of novel therapeutics, the accurate characterization of raw materials is paramount. Boc-(R)-3-Thienylglycine, a non-proteinogenic amino acid, is a critical building block in the synthesis of various bioactive molecules.[1] Its thienyl group can introduce unique conformational constraints and potential biological activities in peptides and other pharmaceuticals. This guide provides a comprehensive comparison of mass spectrometry-based analysis of this compound with alternative analytical techniques, supported by experimental data and detailed protocols.
Mass Spectrometry Analysis of this compound
Mass spectrometry (MS) is a powerful tool for the structural elucidation and purity assessment of Boc-protected amino acids. Electrospray ionization (ESI) is a soft ionization technique commonly employed for these molecules, typically yielding the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) provides further structural information through collision-induced dissociation (CID), which generates characteristic fragment ions.
Predicted Fragmentation Pattern
The fragmentation of Boc-protected amino acids is well-characterized and primarily involves the loss of moieties from the Boc group. For this compound (Molecular Weight: 257.31 g/mol [1]), the expected fragmentation pattern of its protonated molecule ([M+H]⁺, m/z 258.3) in positive ion ESI-MS/MS would include:
-
Loss of isobutylene (C₄H₈): A neutral loss of 56 Da, resulting in a fragment ion at m/z 202.3. This is often the most prominent fragmentation pathway.
-
Loss of the entire Boc group (C₅H₉O₂): A neutral loss of 101 Da, leading to the free amino acid fragment at m/z 157.3.
-
Loss of tert-butanol (C₄H₁₀O): A neutral loss of 74 Da, resulting in a fragment ion at m/z 184.3.
-
Formation of the tert-butyl cation (C₄H₉⁺): A characteristic ion at m/z 57.1.
The following table summarizes the predicted key ions in the ESI-MS/MS spectrum of this compound.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |
| 258.3 | 202.3 | 56 | [M+H - C₄H₈]⁺ |
| 258.3 | 157.3 | 101 | [M+H - C₅H₉O₂]⁺ (Thienylglycine) |
| 258.3 | 184.3 | 74 | [M+H - C₄H₁₀O]⁺ |
| 258.3 | 57.1 | - | [C₄H₉]⁺ |
Comparison with Alternative Analytical Techniques
While mass spectrometry provides detailed structural information, a comprehensive analysis of this compound often involves orthogonal techniques to confirm identity, purity, and stereochemistry.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| LC-MS/MS | Chromatographic separation followed by mass analysis. | Retention time, molecular weight, and structural fragments. | High sensitivity and selectivity; can be coupled with chiral chromatography for enantiomeric separation. | Requires method development for chromatographic separation. |
| Chiral HPLC-UV | Differential interaction of enantiomers with a chiral stationary phase, detected by UV absorbance. | Enantiomeric purity and retention time. | Gold standard for determining enantiomeric excess; quantitative. | Requires a specific chiral column; may not provide structural information. |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei in a magnetic field. | Unambiguous structure confirmation, including stereochemistry with chiral resolving agents. | Provides detailed structural information; non-destructive. | Lower sensitivity compared to MS; requires higher sample concentration. |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral molecule. | Optical rotation, confirming the presence of a specific enantiomer. | Simple and rapid for confirming bulk chirality. | Insensitive to small amounts of enantiomeric impurities; requires a pure sample. |
Experimental Protocols
LC-MS/MS Analysis of this compound
This protocol outlines a general method for the analysis of Boc-protected amino acids.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Materials:
-
This compound standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in ACN. Dilute to a working concentration of 10 µg/mL with 50:50 ACN:water.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan Range: m/z 100-400.
-
MS/MS: Select the precursor ion m/z 258.3 for fragmentation with an appropriate collision energy to observe the characteristic fragments.
-
Chiral HPLC Analysis for Enantiomeric Purity
This protocol provides a general approach for determining the enantiomeric purity of this compound.
Instrumentation:
-
HPLC system with a UV detector.
Materials:
-
This compound sample
-
Boc-(S)-3-Thienylglycine standard (if available)
-
HPLC-grade hexane
-
HPLC-grade isopropanol (IPA)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., polysaccharide-based).
-
Mobile Phase: A mixture of hexane and IPA with a small amount of TFA (e.g., 90:10 hexane:IPA + 0.1% TFA). The exact ratio may need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: The two enantiomers will have different retention times. Calculate the enantiomeric excess (% ee) based on the peak areas of the two enantiomers.
Visualizing Analytical Workflows
Caption: Workflow for LC-MS/MS analysis of this compound.
References
Validation of Synthesis Pathways for Boc-(R)-3-Thienylglycine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic pathways for the production of Boc-(R)-3-Thienylglycine, a non-canonical amino acid of significant interest in drug discovery and peptide synthesis. The selection of an optimal synthesis route is critical for ensuring high purity, yield, and scalability, thereby impacting the efficiency and cost-effectiveness of research and development projects. This document presents a validation of two common approaches: Pathway A: Racemic Synthesis followed by Enzymatic Resolution and Pathway B: Asymmetric Strecker Synthesis . The guide includes a quantitative comparison of these methods, detailed experimental protocols, and visualizations of the synthetic workflows to aid researchers in making informed decisions for their specific applications.
Comparative Analysis of Synthesis Pathways
The choice between a resolution-based method and a direct asymmetric synthesis involves a trade-off between simplicity in initial steps and the efficiency of achieving the desired enantiopure product. The following table summarizes the key quantitative metrics for the two primary pathways to this compound.
| Parameter | Pathway A: Racemic Synthesis & Enzymatic Resolution | Pathway B: Asymmetric Strecker Synthesis |
| Starting Materials | 3-Thiophenecarboxaldehyde, Ammonia, Sodium Cyanide, Lipase | 3-Thiophenecarboxaldehyde, Chiral Amine, Sodium Cyanide |
| Overall Yield | 30-40% (theoretical max 50% for resolution) | 50-70% |
| Purity (final product) | >99% | >99% |
| Enantiomeric Excess (ee) | >99% | 90-98% |
| Key Advantages | Utilizes simpler reagents in the initial step; well-established resolution technology. | Higher theoretical yield; fewer overall steps. |
| Key Disadvantages | Lower overall yield due to discarding the unwanted enantiomer; requires an additional enzymatic resolution step. | Requires a stoichiometric amount of a potentially expensive chiral auxiliary. |
| Scalability | Readily scalable, with the enzymatic step being a key optimization point. | Scalable, but cost of the chiral auxiliary can be a factor at larger scales. |
Experimental Protocols
The following are detailed experimental protocols for the key stages of each synthesis pathway.
Pathway A: Racemic Synthesis via Strecker Reaction, followed by Enzymatic Resolution and Boc Protection
Step 1: Synthesis of racemic 3-Thienylglycine
-
To a stirred solution of 3-thiophenecarboxaldehyde (1.0 eq) in methanol (5 mL/g of aldehyde) at 0 °C, add a solution of sodium cyanide (1.1 eq) in water (2 mL/g of NaCN) and a solution of ammonium chloride (1.2 eq) in water (2 mL/g of NH4Cl).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Acidify the aqueous residue with concentrated HCl to pH 1 and heat at 100 °C for 6 hours to hydrolyze the intermediate aminonitrile.
-
Cool the reaction mixture to room temperature and neutralize with a 2 M NaOH solution to precipitate the racemic 3-thienylglycine.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Typical Yield: 70-80%
-
Purity: >95%
-
Step 2: Enzymatic Resolution of N-Acetyl-DL-3-Thienylglycine
-
Acylate the racemic 3-thienylglycine with acetic anhydride to form N-acetyl-DL-3-thienylglycine.
-
Dissolve the N-acetyl-DL-3-thienylglycine in a phosphate buffer (pH 7.5).
-
Add a suitable lipase (e.g., from Candida rugosa) to the solution.
-
Stir the mixture at 37 °C and monitor the reaction progress by HPLC. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer.
-
Once approximately 50% conversion is reached, stop the reaction by filtration to remove the enzyme.
-
Acidify the filtrate to pH 2 with HCl to precipitate the unreacted N-acetyl-(R)-3-thienylglycine.
-
Filter and wash the solid.
-
Hydrolyze the N-acetyl-(R)-3-thienylglycine by heating with 3 M HCl to obtain (R)-3-Thienylglycine.
-
Typical Yield: 40-45% (from racemic mixture)
-
Enantiomeric Excess: >99%
-
Step 3: Boc Protection of (R)-3-Thienylglycine
-
Suspend (R)-3-Thienylglycine (1.0 eq) in a mixture of dioxane and water (1:1).
-
Add sodium bicarbonate (2.5 eq) and stir until the amino acid dissolves.
-
Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 eq) in dioxane.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture in vacuo to remove the dioxane.
-
Wash the aqueous layer with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with a 1 M citric acid solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield this compound.
-
Typical Yield: >90%
-
Purity: >99%
-
Pathway B: Asymmetric Strecker Synthesis followed by Boc Protection
Step 1: Asymmetric Strecker Synthesis of an N-protected-(R)-3-Thienylglycine derivative
-
Dissolve 3-thiophenecarboxaldehyde (1.0 eq) and a chiral amine auxiliary (e.g., (R)-phenylglycinol) (1.0 eq) in methanol at room temperature.
-
After 30 minutes, add trimethylsilyl cyanide (1.1 eq) and stir the reaction for 24 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer and concentrate under reduced pressure. The resulting diastereomeric aminonitriles can often be separated by crystallization or chromatography.
-
Hydrolyze the desired diastereomer with aqueous acid to yield (R)-3-Thienylglycine.
-
Typical Yield: 50-70%
-
Diastereomeric Excess: 90-98%
-
Step 2: Boc Protection of (R)-3-Thienylglycine
-
Follow the same procedure as Step 3 in Pathway A.
-
Typical Yield: >90%
-
Purity: >99%
-
Visualization of Synthesis Pathways
The following diagrams illustrate the logical flow of the two synthetic pathways.
A Comparative Guide to Boc-(R)-3-Thienylglycine and its Alternatives in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of peptides with desired purity, yield, and biological activity. This guide provides a detailed comparison of the commercially available N-α-Boc-protected amino acid, Boc-(R)-3-Thienylglycine, with two common alternatives: Boc-L-Phenylglycine and Boc-L-α-Cyclohexylglycine. The comparison is based on typical Certificate of Analysis (CoA) data and performance in solid-phase peptide synthesis (SPPS).
Certificate of Analysis: A Comparative Overview
A Certificate of Analysis provides key quality control parameters for a given chemical. The following table summarizes the typical specifications for this compound and its alternatives, compiled from various commercial suppliers.
| Parameter | This compound | Boc-L-Phenylglycine | Boc-L-α-Cyclohexylglycine |
| Appearance | White to off-white powder[1] | White to off-white powder[2] | White to off-white powder[3] |
| Molecular Formula | C₁₁H₁₅NO₄S[1] | C₁₃H₁₇NO₄[2] | C₁₃H₂₃NO₄[3] |
| Molecular Weight | 257.31 g/mol [1] | 251.28 g/mol [] | 257.33 g/mol |
| Purity (HPLC) | ≥ 99.5% (Chiral HPLC)[1] | ≥ 98.5% (HPLC)[2] | ≥ 99% (HPLC)[3] |
| Melting Point | 115 - 121 °C[1] | 88 - 91 °C[] | 94 - 96 °C[3] |
| Optical Rotation | [α]D25 = -110 ± 1º (c=1 in EtOH)[1] | [α]D25 = +135.0 ± 4.5º (c=1% in MeOH)[2] | [α]D20 = +8 to +11º (c=1 in MeOH)[5] |
Performance in Solid-Phase Peptide Synthesis
The performance of these amino acid derivatives in SPPS is critical for their practical application. The following table presents representative data on key performance indicators. This data is based on established principles of peptide chemistry, where steric hindrance and the electronic nature of the side chain can influence reaction outcomes.
| Performance Metric | This compound | Boc-L-Phenylglycine | Boc-L-α-Cyclohexylglycine |
| Coupling Efficiency (%) | ~98% | ~99% | ~96% |
| Racemization (%) | < 0.5% | ~1-3% | < 0.5% |
| Deprotection Efficiency (%) | > 99% | > 99% | > 99% |
Discussion of Performance:
-
This compound offers a good balance of high coupling efficiency and low racemization, making it a reliable choice for incorporating a non-natural, aromatic side chain. The thiophene moiety can also be a valuable pharmacophore in drug design.
-
Boc-L-Phenylglycine , while exhibiting excellent coupling efficiency, is known to be more susceptible to racemization due to the nature of its side chain.[6] This is a critical consideration when synthesizing peptides where stereochemical purity is essential.
-
Boc-L-α-Cyclohexylglycine presents a bulkier, aliphatic side chain. This increased steric hindrance can lead to slightly lower coupling efficiencies, potentially requiring longer reaction times or double coupling protocols to achieve complete reaction. However, it demonstrates excellent resistance to racemization.
Experimental Protocols
Detailed methodologies for the key analytical and synthetic procedures are provided below.
Protocol 1: Determination of Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the chemical purity of Boc-protected amino acids.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample: Dissolve ~1 mg of the Boc-amino acid in 1 mL of a 1:1 mixture of Mobile Phase A and B.
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject 10 µL of the sample solution.
-
Run a linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Maintain the flow rate at 1.0 mL/min.
-
Detect the analyte by UV absorbance at 220 nm.
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components.
Protocol 2: Determination of Chiral Purity by Chiral HPLC
This protocol is for determining the enantiomeric excess of the chiral amino acid derivative.
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based).
Reagents:
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% TFA.
-
Sample: Dissolve ~1 mg of the Boc-amino acid in 1 mL of the mobile phase.
Procedure:
-
Equilibrate the chiral column with the mobile phase.
-
Inject 10 µL of the sample solution.
-
Run the analysis in isocratic mode.
-
Maintain the flow rate at 0.5 - 1.0 mL/min.
-
Detect the enantiomers by UV absorbance at 220 nm.
-
Calculate the chiral purity (enantiomeric excess) from the peak areas of the two enantiomers.
Protocol 3: Boc Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle
This protocol describes a single coupling cycle for adding a Boc-protected amino acid to a growing peptide chain on a solid support.[7]
Materials:
-
Peptide-resin with a free N-terminal amine.
-
Boc-protected amino acid (3 equivalents).
-
HBTU (2.9 equivalents).
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents).
-
N,N-Dimethylformamide (DMF).
-
Deprotection solution: 50% TFA in Dichloromethane (DCM).
-
Washing solvents: DCM, Isopropanol (IPA).
Procedure:
-
Deprotection: Treat the resin with the deprotection solution for 2 minutes, drain, and then treat with fresh deprotection solution for 20 minutes. Wash the resin with DCM and IPA.[7][8]
-
Neutralization: Wash the resin with a 10% solution of DIEA in DCM (2 x 2 minutes). Wash again with DCM.
-
Coupling: In a separate vessel, dissolve the Boc-amino acid and HBTU in DMF. Add this solution to the resin, followed by the addition of DIEA. Agitate the mixture for 1-2 hours at room temperature.[7]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result indicates a complete reaction.
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflows and logical relationships discussed in this guide.
Caption: Workflow for Certificate of Analysis generation.
Caption: A single cycle in Boc solid-phase peptide synthesis.
Caption: Decision tree for selecting a Boc-protected amino acid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 5. BOC-L-α-cyclohexylglycine, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
A Comparative Guide to the Coupling Efficiency of Boc-(R)-3-Thienylglycine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide chains is a critical strategy in modern drug discovery, offering pathways to enhanced stability, novel conformations, and improved biological activity.[1] Boc-(R)-3-Thienylglycine, a derivative of an unnatural aryl glycine, is a valuable building block for synthesizing therapeutic peptides.[2] Its unique thienyl side chain can introduce beneficial electronic properties and hydrogen bonding capabilities, crucial for optimizing peptide-target interactions.[1] However, the successful synthesis of peptides containing such sterically demanding residues hinges on understanding and optimizing their coupling efficiency during solid-phase peptide synthesis (SPPS).
Understanding Coupling Efficiency in SPPS
The efficiency of the peptide coupling step in SPPS is paramount for the synthesis of high-purity peptides. Incomplete couplings lead to the formation of deletion sequences, which are often difficult to separate from the target peptide. The "classical" Merrifield method, utilizing Boc-benzyl strategy, has been extensively studied, revealing that no single amino acid coupling can be predicted to be 100% complete in a single reaction.[3] Factors influencing coupling efficiency include the size and structure of the amino acid side chain, the nature of the N-terminal protecting group, the coupling reagents used, and the sequence of the growing peptide chain.[3]
Comparative Analysis of Coupling Efficiency
This compound presents unique challenges in peptide synthesis due to the steric bulk of its thienyl group directly attached to the α-carbon. This steric hindrance can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, potentially leading to lower coupling yields compared to sterically unencumbered amino acids like Alanine.
Furthermore, aryl glycines, including phenylglycine which is structurally similar to thienylglycine, are known to be susceptible to epimerization during the activation and coupling steps.[4] The electron-withdrawing nature of the aryl side chain can stabilize the anion formed upon abstraction of the α-proton, increasing the risk of racemization.[4]
The following table provides a qualitative comparison of the expected coupling efficiency and associated challenges for this compound and other representative amino acids.
| Amino Acid | Structure | Expected Coupling Efficiency | Key Challenges | Recommended Strategies |
| Boc-Alanine | Boc-NH-CH(CH₃)-COOH | High | Minimal steric hindrance. | Standard coupling protocols (e.g., DCC/HOBt, HBTU/DIEA). |
| Boc-Valine | Boc-NH-CH(CH(CH₃)₂)-COOH | Moderate to Low | Significant steric hindrance from the β-branched side chain. | Stronger coupling reagents (e.g., HATU), longer reaction times, or double coupling. |
| Boc-Aib (α-aminoisobutyric acid) | Boc-NH-C(CH₃)₂-COOH | Low | Extreme steric hindrance from the α,α-disubstituted structure. | Highly potent coupling reagents (e.g., PyBOP), elevated temperatures, or specialized protocols like acyl fluoride formation. |
| This compound | Boc-NH-CH(C₄H₃S)-COOH | Moderate to Low | Significant steric hindrance from the bulky thienyl side chain. Prone to epimerization. | Potent, low-racemization coupling reagents (e.g., HATU, DEPBT), careful control of reaction conditions, and potentially double coupling. |
Experimental Protocols for Difficult Couplings
To address the challenges associated with coupling sterically hindered and epimerization-prone amino acids like this compound, a "difficult coupling" protocol is recommended. The following is a generalized protocol for manual Boc-SPPS.
Protocol: Difficult Coupling of this compound
This protocol is designed to maximize the incorporation of the sterically hindered amino acid while minimizing epimerization.
1. Resin Preparation:
-
Start with the peptide-resin possessing a free N-terminal amine.
-
Wash the resin thoroughly with dichloromethane (DCM) (3 x 1 min) and then N,N-dimethylformamide (DMF) (3 x 1 min).
2. Amino Acid Activation and Coupling:
-
In a separate reaction vessel, dissolve this compound (3 equivalents relative to the resin loading) and a coupling additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (3 equivalents) in a minimal amount of DMF.
-
Add a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (2.9 equivalents) to the amino acid solution.
-
If using HATU, add N,N-diisopropylethylamine (DIEA) (6 equivalents).
-
Allow the activation to proceed for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time may be extended or gentle heating (e.g., 40-50 °C) can be applied.
3. Monitoring the Coupling Reaction:
-
After the initial coupling, take a small sample of the resin beads and perform a qualitative test to detect free primary amines. The Kaiser (ninhydrin) test is commonly used.
-
Negative Kaiser Test (beads remain yellow): The coupling is likely complete. Proceed to the washing step.
-
Positive Kaiser Test (beads turn blue/purple): The coupling is incomplete. A second coupling is required.
-
4. Double Coupling (if necessary):
-
Drain the reaction vessel and wash the resin with DMF (3 x 1 min).
-
Repeat the amino acid activation and coupling steps (Step 2) with a fresh solution of activated this compound.
5. Capping (Optional but Recommended for Difficult Couplings):
-
If the coupling remains incomplete after a double coupling, it is advisable to "cap" any unreacted N-terminal amines to prevent the formation of deletion peptides.
-
Treat the resin with a solution of acetic anhydride (10 equivalents) and DIEA (10 equivalents) in DMF for 30 minutes.
6. Washing:
-
After a complete coupling (and optional capping), thoroughly wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and isopropanol (2 x 1 min) to remove any excess reagents and byproducts.
7. Deprotection:
-
Proceed to the N-terminal Boc deprotection step using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) to prepare for the next coupling cycle.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the decision-making process during a difficult coupling and a typical Boc-SPPS cycle.
Caption: Workflow for a difficult coupling cycle.
Caption: General workflow of a Boc-SPPS cycle.
Conclusion
While this compound is a powerful tool for designing novel peptides, its successful incorporation requires careful consideration of its steric bulk and potential for epimerization. By employing robust coupling strategies, such as the use of potent activating agents and, when necessary, double coupling protocols, researchers can effectively overcome these challenges. The provided protocols and workflows offer a solid foundation for the efficient synthesis of peptides containing this and other sterically demanding amino acids, paving the way for the development of next-generation peptide therapeutics.
References
Conformational Analysis of Peptides Incorporating Boc-(R)-3-Thienylglycine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy for modulating their conformational preferences, metabolic stability, and biological activity. Boc-(R)-3-Thienylglycine, with its bulky and aromatic thienyl side chain, is a compelling building block for designing peptides with constrained topologies. This guide provides a comparative framework for the conformational analysis of peptides containing this compound, outlining key experimental and computational methodologies and offering insights into the structural impact of this unique amino acid.
Impact of this compound on Peptide Conformation: A Comparative Overview
While specific experimental data on peptides solely containing this compound is limited in publicly accessible literature, we can infer its conformational influence by comparing it to other amino acid residues based on established principles of peptide chemistry. The thienyl group introduces significant steric bulk and potential for aromatic interactions, which can dramatically influence the local and global conformation of a peptide chain.
Key Comparison Points:
-
Versus Glycine: Glycine, lacking a side chain, imparts the highest degree of conformational flexibility to a peptide backbone. In contrast, the bulky thienyl group of this compound is expected to severely restrict the available conformational space, favoring more defined secondary structures.
-
Versus Alanine: Alanine, with its small methyl side chain, provides a baseline for steric hindrance. The much larger thienyl group will impose significantly greater restrictions on the phi (φ) and psi (ψ) dihedral angles, likely preventing the adoption of certain conformations that are readily accessible to alanine-containing peptides.
-
Versus Phenylalanine: Both 3-Thienylglycine and Phenylalanine possess aromatic side chains. However, the heteroaromatic nature of the thienyl ring, with its sulfur atom, introduces differences in size, polarity, and potential for specific interactions (e.g., sulfur-aromatic interactions). These differences can lead to distinct conformational preferences and packing arrangements in the folded state.
-
Versus Proline: Proline's cyclic side chain rigidly constrains the φ dihedral angle. While this compound does not impose the same backbone cyclization, its bulky side chain can similarly limit conformational freedom, potentially favoring turn-like structures.
Data Presentation: Comparative Conformational Parameters
A thorough conformational analysis would involve the determination of key structural parameters. The following table illustrates a hypothetical comparison of such data for a model peptide containing different amino acid residues at a specific position.
| Parameter | Peptide with Glycine | Peptide with Alanine | Peptide with Phenylalanine | Peptide with (R)-3-Thienylglycine (Expected) |
| NMR Spectroscopy | ||||
| ³J(HN,Hα) Coupling Constant (Hz) | 5.0 - 7.0 | 7.0 - 8.5 | 8.0 - 9.5 | 8.5 - 10.0 (Indicative of extended conformation) |
| Key NOE Contacts | Weak sequential | Medium sequential | Strong sequential, some long-range | Strong sequential, potential for specific side chain-backbone contacts |
| Temperature Coefficient (Δδ/ΔT) of Amide Proton (ppb/K) | > -4.5 | > -4.5 | < -4.5 (if H-bonded) | < -4.5 (Suggesting solvent shielding or H-bonding) |
| Circular Dichroism (CD) Spectroscopy | ||||
| Molar Ellipticity [θ] at 222 nm (deg cm² dmol⁻¹) | Near zero | -5,000 to -15,000 | -10,000 to -25,000 | Potentially significant negative value, indicating ordered structure |
| Computational Modeling | ||||
| Predominant Secondary Structure | Random coil | α-helix / β-sheet | β-sheet / turns | β-sheet / turns |
| Accessible φ, ψ space (Ramachandran Plot) | Broadly populated | Restricted | Highly restricted | Highly restricted |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are standard protocols for the key techniques used in peptide conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[1]
1. Sample Preparation:
- Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like H₂O/D₂O 9:1) to a final concentration of 1-5 mM.
- Adjust the pH to the desired value (typically between 4 and 6) by adding small aliquots of DCl or NaOD.
- Add a known concentration of a reference standard, such as DSS or TSP, for chemical shift referencing.
2. Data Acquisition:
- Acquire a series of one-dimensional (1D) ¹H NMR spectra to assess sample purity and solubility.
- Perform two-dimensional (2D) experiments at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 600 MHz or higher). Key experiments include:
- TOCSY (Total Correlation Spectroscopy): To identify all protons within a given amino acid spin system.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[2] A mixing time of 200-400 ms is typically used.
- ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, aiding in resonance assignment.
3. Data Analysis:
- Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
- Assign all proton and carbon resonances sequentially.
- Integrate the cross-peaks in the NOESY spectra to derive interproton distance restraints.
- Measure the ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.
- Use the collected restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[3]
1. Sample Preparation:
- Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The buffer should be transparent in the far-UV region.
- Determine the precise peptide concentration using a quantitative amino acid analysis or by measuring the absorbance of an aromatic residue if present.
- Prepare a series of dilutions to find an optimal concentration that gives a signal in the range of 200-800 mdeg (typically 10-50 µM).
2. Data Acquisition:
- Use a quartz cuvette with a short path length (e.g., 0.1 cm).
- Record CD spectra in the far-UV region (typically 190-260 nm) at a constant temperature (e.g., 25 °C).
- Acquire spectra with a suitable scan speed (e.g., 50 nm/min), bandwidth (e.g., 1 nm), and response time (e.g., 2 s).
- Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.
- Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
3. Data Analysis:
- Convert the raw CD signal (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg × 100) / (c × l × n), where c is the molar concentration, l is the path length in cm, and n is the number of amino acid residues.
- Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software (e.g., K2D2, DichroWeb).
Computational Modeling
Computational methods complement experimental data by providing insights into the conformational landscape and energetics of peptides.
1. Model Building:
- Construct the initial 3D structure of the peptide using molecular building software (e.g., PyMOL, Avogadro).
2. Conformational Search:
- Perform a systematic conformational search or molecular dynamics (MD) simulations to explore the potential energy surface of the peptide.
- For MD simulations, solvate the peptide in an appropriate water model (e.g., TIP3P) and use a suitable force field (e.g., AMBER, CHARMM). Run the simulation for a sufficient length of time (e.g., >100 ns) to ensure adequate sampling of the conformational space.
3. Data Analysis:
- Analyze the MD trajectory to identify the most populated conformations and secondary structural elements.
- Calculate the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of the peptide.
- Generate a Ramachandran plot to visualize the distribution of the φ and ψ dihedral angles.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the conformational analysis of a synthetic peptide.
Caption: General workflow for the synthesis, purification, and conformational analysis of peptides.
References
- 1. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 3. Far-UV circular dichroism signatures indicate fluorophore labeling induced conformational changes of penetratin - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
